p-Nitrophenyl nonyl ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-nonoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSCIQUWVGKSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235780 | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86702-46-7 | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Nitrophenyl Nonyl Ether: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of p-Nitrophenyl nonyl ether, a chemical compound of interest to researchers and professionals in organic synthesis, materials science, and drug development. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, grounded in established scientific principles and supported by relevant literature.
Introduction to this compound
This compound, systematically named 1-nitro-4-(nonyloxy)benzene, is an aromatic ether characterized by a nonyl chain linked to a p-nitrophenyl group.[1] The presence of the electron-withdrawing nitro group and the long alkyl chain imparts a unique combination of properties to the molecule, influencing its solubility, reactivity, and potential applications. This guide aims to serve as a detailed resource for scientists looking to understand and utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.
Core Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | [1] |
| CAS Number | 86702-46-7 | [1] |
| Molecular Formula | C15H23NO3 | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| Appearance | Not explicitly documented, likely a solid at room temperature based on similar compounds. | N/A |
| Calculated logP | 5.8 | [1] |
| Calculated Water Solubility | -5.59 (log10 mol/L) | [2] |
Note: Some physical properties are calculated values and should be confirmed experimentally for critical applications.
Ethers, in general, have lower boiling points than alcohols of comparable molecular weight due to the absence of hydrogen bonding between ether molecules.[3] However, the boiling point of this compound is expected to be significantly higher than that of simple ethers due to its larger molecular mass and the polarity imparted by the nitro group. Its solubility in water is predicted to be low, a common characteristic for ethers with long alkyl chains, which dominate the molecule's overall polarity.[3] Conversely, it is expected to be soluble in common organic solvents.[3]
Spectroscopic Signature
Spectroscopic analysis is crucial for the identification and characterization of this compound.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the p-substituted benzene ring, likely appearing as two doublets in the downfield region (around 6.9-8.2 ppm). The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would be deshielded and appear in the range of 3.4-4.5 ppm.[5][6] The remaining protons of the nonyl chain would appear as a series of multiplets in the upfield region (around 0.8-1.8 ppm), with the terminal methyl group appearing as a triplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group and the carbon attached to the ether oxygen being significantly shifted. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C-O stretching vibration for the ether linkage, typically found in the 1000-1300 cm⁻¹ region.[5] Additionally, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of aromatic C-H and aliphatic C-H stretching vibrations will also be evident.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 265.[1] Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.
Synthesis and Reactivity
Synthetic Approach: The Williamson Ether Synthesis
The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two primary variations of this approach are feasible:
-
Reaction of p-nitrophenoxide with a nonyl halide: This is the preferred route. p-Nitrophenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the p-nitrophenoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of a nonyl halide (e.g., 1-bromononane).
-
Reaction of sodium nonyloxide with p-nitrochlorobenzene: While possible, this route is generally less favored due to the reduced reactivity of the aryl halide towards nucleophilic aromatic substitution. However, under forcing conditions or with the aid of a catalyst, this reaction can proceed. A similar procedure is documented for the synthesis of p-nitrodiphenyl ether, which utilizes a copper catalyst.[7]
Below is a detailed, self-validating experimental protocol for the synthesis of this compound via the first approach.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
p-Nitrophenol
-
1-Bromononane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq), 1-bromononane (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of anhydrous acetone to dissolve the reactants and allow for efficient stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (p-nitrophenol) is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted p-nitrophenol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Validation: The purity and identity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as described in section 2.2. The obtained spectra should match the expected patterns for this compound.
-
Caption: Workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is primarily dictated by the three main components of the molecule: the nitro group, the aromatic ring, and the ether linkage.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation yields 4-(nonyloxy)aniline, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and polymers.
-
Electrophilic Aromatic Substitution: The p-nitrophenyl group is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. Further substitution on the aromatic ring is therefore challenging.
-
Nucleophilic Aromatic Substitution: While the ether oxygen is an activating group, the presence of the strongly deactivating nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, the ether linkage itself is generally stable under these conditions.
-
Cleavage of the Ether Linkage: Ether linkages are generally robust. However, the ether bond in this compound can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI). The presence of the nitro group may also influence the stability of the ether linkage under specific enzymatic or photochemical conditions. For instance, o-nitrobenzyl ethers are known to be photocleavable, a property utilized in drug delivery systems.[8]
Applications in Research and Development
The unique structure of this compound lends itself to several potential applications, particularly in the fields of biochemistry and drug discovery.
-
Enzyme Assays: p-Nitrophenyl esters are widely used as substrates in enzymatic assays, where the release of p-nitrophenolate upon hydrolysis can be conveniently monitored spectrophotometrically.[9] While this compound is not an ester, its structural similarity to these substrates suggests it could be investigated as a potential substrate or inhibitor for certain classes of enzymes, particularly those that process long-chain hydrophobic molecules.
-
Drug Development and Medicinal Chemistry: The broader class of nitrophenyl ethers has garnered interest in medicinal chemistry. For example, certain nitrophenyl ether compounds have been patented as PD-1/PD-L1 inhibitors for cancer immunotherapy.[10] The long nonyl chain in this compound could be exploited to enhance membrane permeability or to target specific hydrophobic pockets in proteins. Furthermore, the nitroaromatic moiety is a known pharmacophore in some drug classes, although its potential for toxicity must be carefully evaluated.
-
Probes for Biological Systems: The combination of a hydrophobic tail and a polar, spectroscopically active headgroup makes this compound a candidate for use as a molecular probe to study biological membranes or the hydrophobic interiors of proteins.
Safety and Handling
-
Potential Hazards: Based on data for p-nitrophenol, this compound should be considered potentially toxic if swallowed and harmful in contact with skin or if inhaled.[11] Prolonged or repeated exposure may cause organ damage.[12] Nitroaromatic compounds can also be associated with methemoglobinemia.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
It is imperative to consult the most recent Safety Data Sheet (SDS) for this compound before handling the compound.
Conclusion
This compound is a versatile molecule with a rich chemical profile. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The interplay of its hydrophobic nonyl chain and its electron-deficient nitroaromatic ring opens up avenues for its application in diverse areas, from synthetic chemistry to the life sciences. As with any chemical compound, a thorough understanding of its properties and a commitment to safe handling practices are essential for its successful and responsible use in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 86702-46-7). [Link]
-
National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]
-
Cheméo. Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). [Link]
-
ChemBK. Ethyl p-nitrophenyl ether. [Link]
-
PubChem. p-Nitrophenyl o-tolyl ether. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
National Institute of Standards and Technology. Bis(p-nitrophenyl) ether. NIST Chemistry WebBook. [Link]
-
Redox. Safety Data Sheet Polyethylene glycol nonylphenol ether. [Link]
-
ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]
-
Chemistry LibreTexts. Physical Properties of Ether. [Link]
-
National Center for Biotechnology Information. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]
-
WIPO Patentscope. WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers. [Link]
Sources
- 1. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
An In-depth Technical Guide to the Synthesis and Characterization of p-Nitrophenyl nonyl ether
Abstract
This guide provides a comprehensive, technically detailed framework for the synthesis and rigorous characterization of p-Nitrophenyl nonyl ether. Developed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles governing the selection of reagents, reaction conditions, and analytical methods. We present a validated protocol based on the Williamson ether synthesis, a classic and robust method for forming the ether linkage. The subsequent characterization cascade, employing spectroscopic and chromatographic techniques, ensures the unequivocal confirmation of the target molecule's identity, purity, and structural integrity. All methodologies are presented with an emphasis on safety, reproducibility, and the generation of high-quality, reliable data.
Introduction
This compound (4-Nitrophenyl nonyl ether) is an organic molecule of interest in various chemical and biological research areas. Its structure, featuring a polar nitrophenyl head and a long, nonpolar nonyl tail, gives it unique physicochemical properties. This amphiphilic character makes it a useful substrate for certain enzymatic assays, a model compound for studying hydrophobic interactions, and a potential building block in the synthesis of more complex molecules, including surfactants and liquid crystals.
The synthesis of this ether is most effectively achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry.[1] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[2] This guide will detail a reliable protocol for this synthesis, followed by a multi-faceted analytical approach to confirm the product's structure and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Methodology: The Williamson Ether Synthesis
The Williamson ether synthesis is the chosen method due to its high reliability, broad applicability, and the commercial availability of the starting materials.[1] The reaction proceeds via an SN2 mechanism, where the deprotonated p-nitrophenol (the p-nitrophenoxide) acts as the nucleophile, attacking the primary carbon of 1-bromononane and displacing the bromide leaving group.[3]
Reaction Scheme:
Mechanistic Considerations & Reagent Selection
-
Substrates : p-Nitrophenol is chosen as the phenolic component. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base. 1-Bromononane is an excellent substrate for S
N2 reactions because it is a primary alkyl halide, which minimizes the competing E2 elimination side reaction.[2] -
Base : Anhydrous potassium carbonate (K₂CO₃) is a suitable and commonly used base for this reaction.[4] It is strong enough to deprotonate the acidic p-nitrophenol to form the reactive phenoxide nucleophile but is not so harshly basic that it promotes unwanted side reactions. It is also easy to handle (non-hygroscopic) and can be removed by simple filtration after the reaction.[5][6]
-
Solvent : Acetone or N,N-Dimethylformamide (DMF) are excellent solvent choices.[1] As polar aprotic solvents, they effectively dissolve the ionic phenoxide intermediate and the alkyl halide, but they do not solvate the nucleophile so strongly as to hinder its reactivity. This enhances the rate of the S
N2 reaction.[3]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.0 eq | Starting Material |
| 1-Bromononane | C₉H₁₉Br | 207.15 | 1.1 eq | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq | Base |
| Acetone | C₃H₆O | 58.08 | ~10 mL / mmol | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |
| Saturated NaCl (aq) | NaCl | 58.44 | As needed | Aqueous Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |
Step-by-Step Synthesis Protocol
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (~10 mL per mmol of p-nitrophenol).
-
Addition of Alkyl Halide : Begin stirring the suspension and add 1-bromononane (1.1 eq) to the flask via syringe.
-
Reaction : Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The disappearance of the p-nitrophenol spot indicates reaction completion.
-
Workup - Quenching and Extraction : Allow the reaction mixture to cool to room temperature. Filter off the solid potassium carbonate and salts, washing the solid with a small amount of acetone. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction : Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (to remove any unreacted p-nitrophenol), water, and finally with saturated aqueous NaCl (brine).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
Purification by Recrystallization
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization to remove residual starting materials and byproducts.
-
Solvent Selection : A mixture of ethanol and water is often a suitable solvent system. The product should be highly soluble in hot ethanol and poorly soluble in cold water.[7][8]
-
Procedure : Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask. Once fully dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water.[7]
-
Drying : Dry the crystals in a vacuum oven to remove residual solvent. Determine the final yield and melting point.
Safety & Handling Precautions
-
p-Nitrophenol : Toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[9][10][11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
1-Bromononane : Causes skin and eye irritation. Handle with care, using appropriate PPE.
-
Acetone/Dichloromethane : Volatile and flammable solvents. Work in a fume hood away from ignition sources.
Workflow Diagrams
Product Characterization
Unequivocal characterization is essential to confirm the successful synthesis of the target molecule and assess its purity. A combination of spectroscopic techniques provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[14]
Sample Preparation : Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | Doublet | 2H | Ar-H (ortho to NO₂) | Deshielded by the electron-withdrawing nitro group and ether oxygen. |
| ~7.00 | Doublet | 2H | Ar-H (ortho to O-Alkyl) | Shielded relative to the other aromatic protons. |
| ~4.10 | Triplet | 2H | -O-CH₂ - | Deshielded due to attachment to the electronegative oxygen atom. |
| ~1.85 | Multiplet | 2H | -O-CH₂-CH₂ - | Adjacent to the deshielded methylene group. |
| ~1.50-1.20 | Multiplet | 12H | -(CH₂ )₆- | Bulk aliphatic protons in the nonyl chain. |
| ~0.90 | Triplet | 3H | -CH₃ | Terminal methyl group of the nonyl chain. |
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.0 | Ar-C -O | Quaternary carbon attached to oxygen, deshielded. |
| ~141.5 | Ar-C -NO₂ | Quaternary carbon attached to the nitro group. |
| ~126.0 | Ar-C H (ortho to NO₂) | Aromatic CH carbons deshielded by the nitro group. |
| ~114.5 | Ar-C H (ortho to O-Alkyl) | Aromatic CH carbons shielded by the ether oxygen. |
| ~69.0 | -O-CH₂ - | Aliphatic carbon attached to oxygen. |
| ~31.8 - 22.6 | -(CH₂ )₇- | Bulk aliphatic carbons of the nonyl chain. |
| ~14.1 | -CH₃ | Terminal methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Sample Preparation : A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H |
| ~1590, ~1490 | C=C Stretch | Aromatic Ring |
| ~1520, ~1345 | N-O Asymmetric & Symmetric Stretch | Aromatic Nitro Group[15][16] |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
The presence of the strong N-O stretching bands and the C-O-C ether bands, combined with the absence of a broad O-H stretch (from ~3200-3500 cm⁻¹), is strong evidence for the formation of the desired product.[17]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.
Expected Results (Electron Ionization - EI) :
-
Molecular Ion (M⁺) : A peak at m/z = 265, corresponding to the molecular weight of C₁₅H₂₃NO₃.[18]
-
Key Fragmentation Patterns :
-
Cleavage of the C-O ether bond is a common fragmentation pathway for aromatic ethers.[19][20]
-
Loss of the nonyl chain (C₉H₁₉) would lead to a fragment corresponding to the p-nitrophenoxy radical at m/z = 138.
-
A prominent peak at m/z = 94, resulting from a rearrangement involving a beta-hydrogen shift, is characteristic of aromatic ethers with longer alkyl chains.[20]
-
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis of this compound via the Williamson ether synthesis. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive analytical workflow employing ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry has been outlined. The expected data presented in this document serves as a benchmark for researchers to validate their results, ensuring the successful synthesis and unambiguous characterization of the target compound with high purity and confidence.
References
-
Filo. (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from Filo. [Link]
-
ConnectSci. (1963). The Mass Spectra of Phenyl Methyl Ethers. Australian Journal of Chemistry. [Link]
-
Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from Vedantu. [Link]
-
Organic Syntheses. p-NITRODIPHENYL ETHER. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis? Retrieved from ResearchGate. [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
SlideShare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]
-
YouTube. (2020). Mass spectrometry- Fragmentation patterns of phenols & ethers. Retrieved from [Link]
-
Edubirdie. Williamson Ether Synthesis. Retrieved from Edubirdie. [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from Khan Academy. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [http://ejournal.upi.edu/index.php/ijost/article/view/1272 interpretación-de-espectros-ir/1272]([Link] interpretación-de-espectros-ir/1272)
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific LLC. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from University of Calgary. [Link]
-
Michigan State University. Mass Spectrometry: Fragmentation. Retrieved from Michigan State University. [Link]
-
Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 86702-46-7). Retrieved from [Link]
-
ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from ScienceDirect. [Link]
-
ResearchGate. (2019). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from ResearchGate. [Link]
-
ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. Retrieved from Organic Syntheses. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
NIST. This compound. NIST WebBook. Retrieved from [Link]
-
NIST. This compound. NIST WebBook. Retrieved from [Link]
-
SpectraBase. p-Nitrophenyl propyl ether. Retrieved from SpectraBase. [Link]
-
ScienceDirect. (n.d.). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved from NP-MRD. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from Royal Society of Chemistry. [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
- Google Patents. (n.d.). CA2230921C - Process for the purification of diphenyl ether compounds.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. lobachemie.com [lobachemie.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. connectsci.au [connectsci.au]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Application of p-Nitrophenyl Derivatives in Biochemical Assays
A Note on p-Nitrophenyl Nonyl Ether: An extensive review of contemporary biochemical literature reveals limited specific applications for this compound as a routine analytical tool. While its chemical properties are documented, its role as a common enzyme substrate or inhibitor is not well-established in peer-reviewed research. However, the broader class of p-nitrophenyl (pNP) derivatives, particularly p-nitrophenyl esters and phosphates, represents a cornerstone of enzyme kinetics and high-throughput screening. This guide will, therefore, focus on the principles and applications of these widely used pNP-based chromogenic substrates, which are likely the subject of interest for researchers in this field.
Introduction: The Utility of Chromogenic p-Nitrophenyl Substrates
In the landscape of biochemical and pharmacological research, the ability to quantify enzyme activity is paramount. p-Nitrophenyl (pNP) derivatives serve as invaluable tools for this purpose. They are synthetic substrates that, upon enzymatic cleavage, release the chromophore p-nitrophenol (or its anionic form, p-nitrophenolate, under alkaline conditions).[1] This product imparts a distinct yellow color to the solution, the intensity of which can be precisely measured using spectrophotometry.[1]
The utility of pNP substrates stems from several key advantages:
-
Simplicity: The assay is straightforward, often requiring only the substrate, enzyme, and a suitable buffer.
-
Sensitivity: The high molar extinction coefficient of p-nitrophenolate allows for the detection of low levels of enzyme activity.
-
Versatility: A wide array of pNP esters, phosphates, and glycosides are available, enabling the study of a diverse range of hydrolase enzymes.
-
High-Throughput Amenability: The colorimetric readout is easily adapted to 96-well or 384-well plate formats, making it ideal for screening large compound libraries for enzyme inhibitors or activators.[2]
This guide provides a comprehensive overview of the mechanism, experimental design, and data interpretation associated with the use of pNP-based substrates in biochemical assays.
Mechanism of Action: Enzymatic Hydrolysis and Signal Generation
The fundamental principle of a pNP-based assay is the enzyme-catalyzed hydrolysis of an ether or, more commonly, an ester bond. This reaction liberates p-nitrophenol (pNP).
The Chemistry of Detection
The released p-nitrophenol is a weak acid with a pKa of approximately 7.15. At or below neutral pH, it exists predominantly in its protonated, colorless form. However, by increasing the pH of the solution to above 8, the equilibrium shifts decidedly towards the deprotonated p-nitrophenolate anion.[1] This phenolate is resonance-stabilized and exhibits strong absorbance in the visible spectrum, typically between 400 and 410 nm.[1]
The workflow for a typical assay can be visualized as follows:
Caption: Workflow of a pNP-based enzymatic assay.
Applications in Biochemistry and Drug Discovery
The versatility of synthesizing various pNP derivatives allows for the targeting of a wide range of enzymes.
-
Esterases and Lipases: p-Nitrophenyl esters with varying fatty acid chain lengths (e.g., p-nitrophenyl butyrate (C4), p-nitrophenyl octanoate (C8)) are employed to characterize the substrate specificity of esterases and lipases.[3] For example, the Sub1 protein from Streptomyces scabies was shown to have higher activity on shorter chain p-nitrophenyl esters.[3]
-
Phosphatases: p-Nitrophenyl phosphate (pNPP) is a universal substrate for assaying protein, alkaline, and acid phosphatases.[4] Its hydrolysis yields p-nitrophenol and inorganic phosphate. This assay is fundamental in studying signal transduction pathways and for screening phosphatase inhibitors.
-
Thiolases: While less common, p-nitrophenyl esters have been ingeniously used to probe the mechanism of thiolase enzymes like OleA.[5] In this context, the acyl group is transferred from the p-nitrophenyl carrier to the enzyme's active site cysteine.[2][5]
-
Glycosidases: Substrates like p-nitrophenyl-β-D-glucopyranoside are used to measure the activity of β-glucosidases, which are relevant in biofuel research and understanding metabolic disorders.
Experimental Protocol: A General Guide for Esterase Activity
This protocol provides a robust framework for measuring the activity of an esterase using a p-nitrophenyl ester. It must be optimized for the specific enzyme and experimental conditions.
Materials and Reagents:
-
Enzyme solution (purified or as a cell lysate)
-
p-Nitrophenyl ester substrate (e.g., p-nitrophenyl butyrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate Solvent (e.g., DMSO or ethanol)
-
Quenching Solution (e.g., 0.1 M Sodium Carbonate, pH 11)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare the reaction buffer and quenching solution and bring them to the desired assay temperature (e.g., 37°C).
-
Prepare a stock solution of the p-nitrophenyl ester substrate (e.g., 100 mM in DMSO). From this, create a series of working solutions at various concentrations by diluting with the reaction buffer.
-
-
Standard Curve Generation:
-
To accurately quantify the amount of product formed, a standard curve of p-nitrophenol is essential.
-
Prepare a stock solution of p-nitrophenol (e.g., 1 mM) in the reaction buffer.
-
Create a dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the final assay volume, including the quenching solution.
-
Measure the absorbance of the standards at 405 nm.
-
Plot absorbance versus concentration and determine the linear regression equation. The slope of this line is related to the molar extinction coefficient.
-
-
Enzyme Assay:
-
Set up the reactions in a 96-well plate. Include appropriate controls (e.g., no enzyme, no substrate).
-
To each well, add the reaction buffer.
-
Add the enzyme solution to the appropriate wells.
-
Pre-incubate the plate at the assay temperature for 5 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding the p-nitrophenyl ester substrate solution to all wells.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the quenching solution to each well. This will halt enzymatic activity and develop the yellow color.
-
Measure the absorbance of each well at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Using the standard curve, convert the absorbance values into the concentration of p-nitrophenol produced.
-
Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).
-
Data Interpretation and Considerations
Accurate interpretation of results from pNP-based assays requires careful consideration of several factors.
| Parameter | Value/Consideration | Significance |
| Wavelength (λmax) | ~400-410 nm | This is the peak absorbance of the p-nitrophenolate anion. The exact wavelength can be influenced by the buffer composition and pH.[1] |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ in 0.1 N NaOH | This value is crucial for converting absorbance to concentration via the Beer-Lambert law (A = εcl). It should be determined empirically under the specific assay conditions.[4] |
| Assay pH | Reaction: ~7.0-8.0; Quench: >10.0 | The reaction pH should be optimal for the enzyme. The final pH must be high enough to ensure complete conversion of pNP to the colored phenolate.[1] |
| Substrate Solubility | Long-chain pNP esters are hydrophobic | The use of co-solvents like DMSO or detergents like Triton X-100 may be necessary to ensure substrate solubility and can enhance enzyme activity.[3] |
| Linearity | Reaction should be in the linear range | Product formation should be linear with respect to time and enzyme concentration. Substrate depletion should not exceed 10-15%. |
Conclusion
p-Nitrophenyl derivatives are robust and versatile chromogenic substrates that have become indispensable in biochemistry for the characterization of hydrolytic enzymes. Their ease of use, sensitivity, and adaptability to high-throughput formats ensure their continued relevance in both fundamental research and drug discovery. While the specific compound this compound does not feature prominently in the literature, the principles and protocols outlined here for the broader class of pNP substrates provide a solid foundation for any researcher looking to implement these powerful analytical tools.
References
-
Goblirsch, B. R., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2929-2937. Available from: [Link]
-
Broussard, E., et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 79(14), 4286-4296. Available from: [Link]
-
Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2929-2937. Available from: [Link]
-
Syedd-León, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 27-42. Available from: [Link]
-
PubChem. Compound Summary for CID 145113, this compound. National Center for Biotechnology Information. Available from: [Link]
-
Palíková, I., et al. (2009). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Xenobiotica, 39(6), 488-495. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-Nitrophenyl Nonyl Ether: Molecular Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of p-Nitrophenyl nonyl ether, a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, and established synthetic routes. The content is structured to provide not only factual data but also expert insights into the causality behind its chemical behavior and analytical validation.
Introduction: The Significance of Aryl Ethers
Aryl ethers, a class of organic compounds featuring an ether linkage to an aromatic ring, are pivotal structural motifs in a vast array of functional molecules. Their applications span from pharmaceuticals and agrochemicals to high-performance polymers. The electronic properties of the aromatic system, significantly influenced by its substituents, dictate the reactivity and utility of the ether. The introduction of a strong electron-withdrawing group, such as a nitro group (-NO₂), in the para position dramatically influences the chemical behavior of the ether linkage and the aromatic ring, making p-nitrophenyl ethers like the nonyl derivative particularly interesting for synthetic transformations.
Molecular Identity and Structure
This compound is systematically known as 1-nitro-4-(nonyloxy)benzene.[1][2][3] Its identity is unequivocally established by its unique CAS Registry Number: 86702-46-7.[1][2][3][4]
Chemical Formula and Molecular Weight
The molecular formula of this compound is C₁₅H₂₃NO₃.[1][2] This composition corresponds to a molecular weight of approximately 265.35 g/mol .[1]
Structural Representation
The molecule consists of a benzene ring substituted with a nitro group and a nonyloxy group (-O-(CH₂)₈CH₃) at positions 1 and 4, respectively. This para-substitution pattern is crucial to its chemical properties.
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
The structure can also be represented in various line notations:
-
SMILES: CCCCCCCCCOc1ccc([O-])cc1[1]
-
InChI: InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3[1][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][2] |
| Molecular Weight | 265.35 g/mol | [1] |
| CAS Number | 86702-46-7 | [1][2][3] |
| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | |
| Synonyms | 4-Nitrophenyl nonyl ether, Benzene, 1-nitro-4-(nonyloxy)- | [1][3] |
| Boiling Point | 449-451 K (176-178 °C) at 0.007 bar | [3][4] |
| logP (Octanol/Water) | 4.724 (Calculated) | [1] |
| Water Solubility | -5.59 (log₁₀ mol/L) (Calculated) | [1] |
The high logP value indicates significant lipophilicity and poor water solubility, which is expected due to the long nonyl chain.[1] This property dictates the use of organic solvents for reactions and extractions.
Synthesis of this compound
The most common and industrially relevant method for synthesizing p-nitrophenyl alkyl ethers is the Williamson ether synthesis .[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this translates to the reaction between a p-nitrophenoxide salt and a nonyl halide.
Reaction Principle
The synthesis proceeds via an Sₙ2 mechanism. The key steps are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of p-nitrophenol, forming the more nucleophilic p-nitrophenoxide ion. The pKa of 4-nitrophenol is approximately 7.15, meaning a moderately strong base is sufficient for complete deprotonation.[6]
-
Nucleophilic Attack: The p-nitrophenoxide ion attacks the primary carbon of the nonyl halide (e.g., 1-bromononane or 1-iodononane), displacing the halide ion and forming the ether linkage.
The presence of the electron-withdrawing nitro group in the para position enhances the acidity of the phenolic proton, facilitating the first step. It also activates the ring towards nucleophilic aromatic substitution, though this is not the primary pathway under typical Williamson conditions.
Caption: Williamson ether synthesis workflow for this compound.
Experimental Protocol
The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.
Materials:
-
p-Nitrophenol
-
1-Bromononane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable polar aprotic solvent like acetone or DMF.
-
Rationale: K₂CO₃ is a cost-effective base, strong enough to deprotonate the phenol. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without solvating the nucleophile excessively.
-
-
Addition of Alkyl Halide: Add 1-bromononane (1.1 eq) to the stirring mixture.
-
Rationale: A slight excess of the alkyl halide ensures the complete consumption of the limiting p-nitrophenol.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the p-nitrophenol spot disappears.
-
Self-Validation: TLC provides a direct visual confirmation of the consumption of starting material and the formation of a new, less polar product spot.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Rationale: The aqueous washes remove any remaining inorganic salts and DMF. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Self-Validation: The purity of the final product should be confirmed by NMR and Mass Spectrometry.
-
Structural Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. Each technique provides unique information that, when combined, offers an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aliphatic nonyl chain. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The signals for the nonyl chain will appear in the upfield region, with the methylene group attached to the ether oxygen (-O-CH₂-) appearing as a triplet at a distinct downfield shift compared to the other CH₂ groups.
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. Key signals include the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded, and the carbons of the nonyl chain.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[3][4]
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching: ~2950-2850 cm⁻¹
-
Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. These are highly characteristic of the nitro group.
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
Aryl-Alkyl C-O stretching: A strong band around 1250 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[2][3]
-
The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 265).
-
Common fragmentation patterns would involve cleavage of the ether bond and loss of the nonyl chain.
Applications and Relevance
While specific, large-scale applications for this compound are not extensively documented in mainstream literature, p-nitrophenyl ethers and esters serve as crucial tools and intermediates in several scientific domains:
-
Organic Synthesis: The nitro group can be readily reduced to an amine, providing a pathway to synthesize 4-alkoxyanilines, which are valuable building blocks for pharmaceuticals and dyes.[7]
-
Biochemical Probes: p-Nitrophenyl esters are widely used as chromogenic substrates for assaying various enzymes, such as lipases and cutinases.[8][9] The enzymatic cleavage of the ester releases p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically. While the subject molecule is an ether, the principle highlights the utility of the p-nitrophenyl moiety in biochemical studies.
-
Radiolabelling: 4-Nitrophenyl (PNP) activated esters have been shown to be superior synthons for the indirect radiofluorination of biomolecules for applications in positron emission tomography (PET).[10]
Conclusion
This compound is a well-defined organic molecule with a straightforward synthesis via the Williamson ether reaction. Its structure is characterized by the presence of a polar p-nitrophenyl group and a nonpolar nonyl chain, rendering it highly lipophilic. The robust protocols for its synthesis and the clear spectroscopic signatures for its validation make it an accessible compound for research purposes. Its utility primarily lies as a synthetic intermediate, leveraging the reactivity of the nitro group and the stability of the ether linkage for the construction of more complex molecular architectures relevant to medicinal chemistry and materials science.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 86702-46-7). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl p-nitrophenyl ether. Retrieved from [Link]
-
ACS Publications. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Bis(p-nitrophenyl) ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. In PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. In PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
Sources
- 1. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Nitrophenyl nonyl ether (CAS: 86702-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl nonyl ether, with the CAS number 86702-46-7, is a nitroaromatic compound that belongs to the class of p-nitrophenyl ethers.[1][2][3] While extensive research on the specific biological activities of the nonyl ether derivative is not widely documented, the p-nitrophenyl ether and ester moieties are of significant interest in various fields of biochemical research. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed protocol for its synthesis via the Williamson ether synthesis, its potential applications, particularly as an enzyme substrate, and essential safety and handling information.
Chemical and Physical Properties
This compound is also known as 1-nitro-4-(nonyloxy)benzene.[1][2] It possesses a molecular formula of C15H23NO3 and a molecular weight of approximately 265.35 g/mol .[1] The structure consists of a nonyl alkyl chain linked to a p-nitrophenol group through an ether bond.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C15H23NO3 | PubChem[1] |
| Molecular Weight | 265.35 g/mol | PubChem[1] |
| CAS Number | 86702-46-7 | Cheméo[2] |
| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | PubChem[1] |
| LogP (Octanol/Water) | 4.724 (Calculated) | Cheméo[2] |
| Water Solubility | -5.59 (Log10 WS in mol/l, Calculated) | Cheméo[2] |
| Boiling Point | 748.52 K (Calculated) | Cheméo[2] |
Spectral Information
Definitive characterization of this compound relies on various spectroscopic techniques. Available data indicates the following:
-
1H NMR Spectra: Data is available from sources such as Sigma-Aldrich.[1]
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center has data available for this compound.[1]
-
IR Spectra: Infrared spectroscopy data can also be found from various suppliers.[1]
Synthesis of this compound: The Williamson Ether Synthesis
The most common and effective method for the preparation of asymmetrical ethers like this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[4][5][6]
Reaction Scheme
Caption: General workflow of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of substituted nitroaromatics.[4][6]
Materials:
-
p-Nitrophenol
-
1-Bromononane (or 1-iodononane)
-
Anhydrous potassium carbonate (K₂CO₃), finely pulverized
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-nitrophenol (1 equivalent) and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add 1-bromononane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for acetonitrile, approx. 82°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the p-nitrophenol spot on TLC), allow the mixture to cool to room temperature.
-
Filter the solid salts and wash them with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted p-nitrophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
-
Applications in Research and Development
While direct applications of this compound in drug development are not extensively documented, its structural motifs suggest its primary utility as a substrate in enzymatic assays.
Enzyme Substrate for Hydrolases
p-Nitrophenyl esters and ethers are widely used as chromogenic substrates for various hydrolytic enzymes, including esterases and lipases.[7][8] The enzymatic cleavage of the ether or ester bond releases p-nitrophenol, which, upon deprotonation to the p-nitrophenolate ion under basic conditions, produces a distinct yellow color that can be quantified spectrophotometrically.[8][9]
The long nonyl chain of this compound makes it a potentially useful substrate for studying enzymes with a preference for hydrophobic substrates, such as certain lipases or esterases. The rate of hydrolysis can be monitored by measuring the increase in absorbance at approximately 400-415 nm, allowing for the determination of enzyme kinetics.[8][9][10]
Caption: Assay principle for enzymatic hydrolysis of this compound.
Safety and Handling
As no specific toxicological data for this compound is readily available, a cautious approach to handling is imperative, based on data from structurally related compounds such as p-nitrophenol and other nitrophenyl ethers.
-
p-Nitrophenol: This precursor is known to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[11]
-
Other Nitrophenyl Ethers: Some nitrophenyl ethers are reported to cause skin and eye irritation.[12][13] Inhalation may lead to respiratory tract irritation, and ingestion can cause gastrointestinal issues.[12]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable research chemical, primarily due to its potential as a chromogenic substrate for studying hydrolytic enzymes that act on hydrophobic molecules. Its synthesis is straightforward, relying on the well-established Williamson ether synthesis. While its direct biological activities remain to be thoroughly investigated, its utility in biochemical assays is clear. Researchers and drug development professionals should handle this compound with care, adhering to safety protocols established for related nitroaromatic compounds.
References
-
Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. PubMed. Available at: [Link]
-
p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. Available at: [Link]
-
Williamson Ether Synthesis. University of Arizona. Available at: [Link]
-
-
The Williamson Ether Synthesis. Assumption University. Available at: [Link]
-
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Cole-Parmer. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Provisional Peer Reviewed Toxicity Values for p- Nitrophenol. United States Environmental Protection Agency. Available at: [Link]
-
Chemoprotective properties of chlorophyllin against vinyl carbamate, p-nitrophenyl vinyl ether and their electrophilic epoxides. PubMed. Available at: [Link]
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI. Available at: [Link]
-
Isocyanic acid, p-nitrophenyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. Available at: [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Available at: [Link]
-
Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Available at: [Link]
-
Help differentiating nitrophenyl substrates - Bio grad student question. Reddit. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]
-
A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases. ResearchGate. Available at: [Link]
-
Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. ResearchGate. Available at: [Link]
-
Chemical Properties of this compound (CAS 86702-46-7). Cheméo. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC. Available at: [Link]
-
Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. Available at: [Link]
-
p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. PubMed. Available at: [Link]
-
pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]
-
2-Nitrophenyl pentyl ether. PubChem. Available at: [Link]
-
Characterisation of a new family of carboxyl esterases with an OsmC domain. Edinburgh Research Explorer. Available at: [Link]
-
Evidence on the 2-nitrophenyl octyl ether (NPOE) facilitating Copper(II) transport through polymer inclusion membranes. ResearchGate. Available at: [Link]
-
4-Nitrophenol. PubChem. Available at: [Link]
Sources
- 1. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 2-Nitrophenyl pentyl ether | C11H15NO3 | CID 231833 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of p-Nitrophenyl nonyl ether
This guide provides a detailed examination of the solubility characteristics of p-Nitrophenyl nonyl ether (CAS: 86702-46-7). In the absence of extensive publicly available experimental data, this document synthesizes theoretical principles, physicochemical properties, and insights from analogous structures to predict its solubility profile. Crucially, it provides an authoritative, field-proven experimental protocol for researchers to determine thermodynamic solubility with high fidelity, ensuring a foundation for reliable downstream applications in drug discovery and chemical synthesis.
Physicochemical Characterization and Structural Analysis
Understanding the solubility of a molecule begins with its structure. This compound is an amphiphilic compound, possessing distinct regions of high and low polarity. Its behavior in different solvents is a direct result of the interplay between these two regions.
-
Polar Head Group: The p-nitrophenyl moiety is electron-rich and polar. The nitro group (NO₂) is a strong electron-withdrawing group, creating a significant dipole moment. The ether linkage (-O-) contains lone pairs of electrons and can act as a hydrogen bond acceptor.
-
Nonpolar Tail: The nonyl chain (-(CH₂)₈CH₃) is a long, saturated hydrocarbon tail. It is nonpolar, lipophilic, and interacts primarily through weak van der Waals forces (London dispersion forces).
This dual nature is quantified by its physicochemical properties, which strongly suggest low aqueous solubility and high lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][2] |
| Molecular Weight | 265.35 g/mol | [1][3] |
| Octanol/Water Partition Coeff. (logP) | 4.724 (Calculated) | [3] |
| Water Solubility (log₁₀WS) | -5.59 (Calculated, in mol/L) | [3] |
The high logP value indicates a strong preference for nonpolar, lipid-like environments over aqueous ones. The calculated water solubility is exceedingly low, reinforcing this characteristic.
Caption: Experimental workflow for the Shake-Flask method.
Conclusion
This compound is a molecule with a pronounced amphiphilic character. Its long nonyl chain dictates a high solubility in nonpolar organic solvents and its polar p-nitrophenyl head allows for moderate solubility in polar aprotic and short-chain alcohol solvents. Its solubility in water is predicted to be extremely low. While these predictions offer a strong directional guide for solvent selection, they underscore the critical need for precise, empirical data in any research or development setting. The provided shake-flask protocol is a robust, self-validating system that serves as the authoritative standard for generating such data, empowering researchers to proceed with confidence in their formulation, synthesis, and screening endeavors.
References
Sources
An In-depth Technical Guide to the Safe Handling of p-Nitrophenyl nonyl ether
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety protocols and handling precautions for p-Nitrophenyl nonyl ether (CAS No. 86702-46-7). As a niche chemical, direct and exhaustive safety data is not always readily available. Therefore, this document synthesizes known physicochemical properties with a conservative risk assessment based on the hazardous characteristics of its structural analogues, namely p-nitrophenol and 4-nonylphenol. This approach ensures a high margin of safety for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound is an aromatic ether combining a nitrophenol head with a nonyl chain tail. Its identity and known physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 86702-46-7 | [1][2][3] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][2][3] |
| Molecular Weight | 265.35 g/mol | [1][2] |
| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | [2] |
| Synonyms | 4-Nitrophenyl nonyl ether, Benzene, 1-nitro-4-(nonyloxy)- | [1][2] |
| Octanol/Water Partition Coefficient (logP) | 5.8 | [2] |
The high logP value suggests a strong lipophilic character, indicating a potential for bioaccumulation and significant interaction with biological membranes. This property is a critical driver for the stringent handling precautions outlined in this guide.
Hazard Identification and Risk Assessment
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, a reliable hazard profile can be constructed by analyzing its structural components. The molecule contains two key moieties of toxicological concern: the p-nitrophenyl group and the nonylphenyl ether group .
-
Contribution from p-Nitrophenol: Compounds in this class are known to be toxic upon ingestion and harmful in contact with skin.[4][5] They can cause damage to organs through prolonged or repeated exposure.[4][5]
-
Contribution from 4-Nonylphenol: This related compound is classified as causing severe skin burns and eye damage, is suspected of damaging fertility, and is very toxic to aquatic life with long-lasting effects.[6][7] It is also identified as a substance of very high concern (SVHC) due to its endocrine-disrupting properties.
Comprehensive Handling and Exposure Control
A zero-exposure policy should be the guiding principle when working with this compound. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.
-
Ventilation: The laboratory should be equipped with a general ventilation system that ensures a negative pressure relative to adjacent non-laboratory areas and provides a sufficient number of air changes per hour.
-
Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the handling area.[8][9]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on the highest potential hazard.
-
Hand Protection: Due to the lipophilic nature of the compound and the corrosivity of its analogues, standard nitrile gloves may not provide sufficient protection for prolonged contact. It is imperative to use gloves rated for protection against aromatic and ether compounds. Double-gloving is a mandatory practice. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. When there is a risk of splashes, a full-face shield must be worn in addition to the goggles.[4][8]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Not typically required when handling small quantities within a certified fume hood. However, if there is a potential for aerosol generation or if engineering controls fail, a NIOSH-approved respirator with cartridges for organic vapors should be used.[8]
Safe Handling Workflow Protocol
The following step-by-step protocol outlines the standard workflow for handling this compound. The causality behind each step is critical for maintaining a safe environment.
-
Preparation:
-
Action: Cordon off the designated handling area within the fume hood.
-
Rationale: This administrative control prevents accidental cross-contamination and alerts others to the high-hazard work in progress.
-
Action: Assemble all necessary materials (glassware, reagents, waste containers) inside the fume hood before introducing the chemical.
-
Rationale: Minimizes movement in and out of the containment area, reducing the risk of exposure.
-
-
Donning PPE:
-
Action: Don all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).
-
Rationale: A standardized sequence ensures no gaps in protection.
-
-
Handling the Chemical:
-
Action: Carefully weigh or measure the required amount of the compound, avoiding the generation of dust or aerosols.
-
Rationale: Direct containment at the source is the most effective way to prevent exposure.
-
Action: Keep the primary container sealed whenever not in active use.
-
Rationale: Prevents the release of vapors into the work area.
-
-
Post-Handling:
-
Action: Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.
-
Rationale: Prevents secondary exposure from contaminated surfaces.
-
Action: Securely seal all waste in a designated, labeled hazardous waste container.
-
Rationale: Ensures compliant and safe disposal, preventing environmental release.
-
-
Doffing PPE:
-
Action: Remove PPE in the reverse order of donning, being careful to only touch the "clean" inner surfaces during removal. The outer gloves are removed first.
-
Rationale: This critical step prevents the transfer of contamination from the PPE to the skin.
-
Action: Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
Rationale: A final, crucial step to remove any potential residual contamination.
-
Caption: Safe Handling Workflow for this compound.
Emergency Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release. All personnel must be trained on these procedures.
First Aid Measures
Immediate and appropriate action is critical. First aiders must protect themselves from secondary exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using an emergency shower if the contact area is large. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention and show the safety data sheet or product label to the medical personnel.
Spill Management
-
Minor Spill (inside a fume hood):
-
Ensure all non-essential personnel evacuate the area.
-
Wearing full PPE, absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate the spill area thoroughly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory management and the institutional emergency response team.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders with appropriate respiratory protection and chemical-resistant suits to handle the cleanup.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5] A water spray can be used to cool nearby containers.
-
Specific Hazards: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][11]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[8]
Caption: Decision Tree for Emergency Response Procedures.
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
-
Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][9] The storage location should be a designated, locked cabinet away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. It must be disposed of through a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[11] Do not allow the product to enter drains or waterways.[4]
Toxicological and Ecotoxicological Profile
The high potential for toxicity is the primary reason for the stringent handling protocols described.
-
Human Health Effects: While specific data for this compound is lacking, related nitrophenols are known to be acutely toxic and may cause organ damage with repeated exposure.[5][12] Symptoms of exposure to related compounds can include skin and eye irritation, and in severe cases, systemic effects.[4] The nonylphenol moiety is a known endocrine disruptor, suggesting a potential for reproductive toxicity.[7] Long-term exposure to p-Nitrophenol has been shown to induce hepatotoxicity in animal studies.[13]
-
Ecotoxicity: Based on its structural components, this compound is presumed to be very toxic to aquatic life with long-lasting effects.[7] The high octanol/water partition coefficient (logP) of 5.8 indicates a strong tendency for the substance to bioaccumulate in aquatic organisms.[2][7] Therefore, preventing its release into the environment is of paramount importance.[4]
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 86702-46-7).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
- New England Biolabs. (2024). Safety Data Sheet for PNPP (P0757) EUE.
- CPAChem. (n.d.). Safety data sheet.
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- CDH Fine Chemical. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2015). Safety Data Sheet.
- ChemBK. (n.d.). Ethyl p-nitrophenyl ether.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). 4-Nitrophenyl phenyl ether - SAFETY DATA SHEET.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - P-NITROPHENYL PHOSPHATE.
- PubChem. (n.d.). p-Nitrophenyl o-tolyl ether. National Center for Biotechnology Information.
- Inchem.org. (n.d.). ICSC 0309 - 4-NONYLPHENOL (BRANCHED).
- CPAChem. (2023). Safety data sheet.
- Redox. (2025). Safety Data Sheet Polyethylene glycol nonylphenol ether.
- ECHEMI. (n.d.). 4-Nonylphenol SDS, 104-40-5 Safety Data Sheets.
- U.S. EPA. (2002). Provisional Peer Reviewed Toxicity Values for p-Nitrophenol.
- PubMed. (2021). Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails.
- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE - Safety Data Sheet.
Sources
- 1. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0309 - 4-NONYLPHENOL (BRANCHED) [inchem.org]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 13. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to p-Nitrophenyl Nonyl Ether: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectral data for p-Nitrophenyl nonyl ether, a compound of interest in various chemical and pharmaceutical research fields. Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and the study of its chemical behavior. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound (C₁₅H₂₃NO₃) possesses a distinct molecular architecture comprising a p-nitrophenyl group linked to a nonyl ether chain.[1] This structure gives rise to a characteristic set of signals in various spectroscopic analyses, which collectively serve as a molecular fingerprint. The molecular weight of this compound is 265.35 g/mol .[1][2]
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the p-nitrophenyl group and the aliphatic protons of the nonyl chain.
Expected ¹H NMR Chemical Shifts:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ha) | ~8.2 | Doublet | 2H |
| Aromatic (Hb) | ~7.0 | Doublet | 2H |
| -OCH₂- | ~4.1 | Triplet | 2H |
| -OCH₂CH₂ - | ~1.8 | Quintet | 2H |
| -(CH₂)₆- | ~1.5-1.2 | Multiplet | 12H |
| -CH₃ | ~0.9 | Triplet | 3H |
Disclaimer: The chemical shifts are approximate and can vary based on the solvent and instrument used.
The downfield shifts of the aromatic protons are attributed to the electron-withdrawing effects of the nitro group and the ether oxygen. The protons ortho to the nitro group (Ha) are the most deshielded. The aliphatic protons of the nonyl chain exhibit characteristic splitting patterns and integrations corresponding to their positions relative to the ether linkage.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| C-O (Aromatic) | ~164 |
| C-NO₂ (Aromatic) | ~141 |
| CH (Aromatic, ortho to -OR) | ~126 |
| CH (Aromatic, ortho to -NO₂) | ~115 |
| -OCH₂- | ~69 |
| -(CH₂)₇- | ~32-22 |
| -CH₃ | ~14 |
Disclaimer: The chemical shifts are approximate and can vary based on the solvent and instrument used.
The carbon attached to the ether oxygen is significantly downfield due to the deshielding effect of the oxygen atom. The aromatic carbons show distinct signals based on their substitution pattern. The aliphatic carbons of the nonyl chain appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the nitro group, the ether linkage, and the aromatic and aliphatic C-H bonds.[3]
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | ~3100-3000 | Stretching |
| Aliphatic C-H | ~2950-2850 | Stretching |
| C=C (Aromatic) | ~1600-1450 | Stretching |
| N=O (Nitro) | ~1520 & ~1345 | Asymmetric & Symmetric Stretching |
| C-O (Ether) | ~1250 & ~1050 | Asymmetric & Symmetric Stretching |
The strong absorption bands for the nitro group are particularly diagnostic for this molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.[3]
Expected Mass Spectrometry Data:
| m/z | Ion |
| 265 | [M]⁺ (Molecular Ion) |
| 139 | [O₂NC₆H₄O]⁺ |
| 126 | [C₉H₁₈]⁺ |
| 123 | [O₂NC₆H₄]⁺ |
| 93 | [C₆H₅O]⁺ |
| 41 | [C₃H₅]⁺ |
The molecular ion peak at m/z 265 confirms the molecular weight of the compound.[1] The fragmentation pattern is consistent with the cleavage of the ether bond and subsequent rearrangements.
Illustrative Fragmentation Pathway
Caption: A simplified representation of a possible fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
Separation: The sample is vaporized and separated based on its boiling point and polarity as it passes through the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected.
-
Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for researchers working with this compound, enabling its confident identification and quality control. The detailed protocols offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and reliability in experimental results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. This compound. National Institute of Standards and Technology. [Link]
-
Cheméo. Chemical Properties of this compound. [Link]
Sources
An In-depth Technical Guide to the Discovery and History of p-Nitrophenyl Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-nitrophenyl ether moiety, characterized by a nitro group positioned para to an ether linkage on a benzene ring, is a cornerstone in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing nitro group, render the aromatic ring susceptible to nucleophilic attack and modulate the reactivity of the ether linkage. This guide provides a comprehensive exploration of the discovery, synthesis, and application of p-nitrophenyl ether compounds, with a particular focus on the historical context of their synthesis and their role in the development of pharmaceuticals.
A Tale of Two Syntheses: The Historical Development of p-Nitrophenyl Ether Formation
The advent of methods to synthesize aryl ethers, including p-nitrophenyl ethers, was a pivotal moment in the history of organic chemistry. Two primary reactions, the Williamson ether synthesis and the Ullmann condensation, emerged as the foundational pillars for the construction of these valuable molecules.
The Williamson Ether Synthesis: A Classic Approach
Developed in 1850 by Alexander Williamson, the Williamson ether synthesis is a versatile and widely employed method for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide from an organohalide.[1] In the context of p-nitrophenyl ethers, this typically involves the reaction of a p-nitrophenoxide with an alkyl halide.[3]
The presence of the nitro group on the phenyl ring significantly influences the acidity of the parent phenol, facilitating the formation of the corresponding phenoxide ion under relatively mild basic conditions. This activation is a key factor in the successful application of the Williamson ether synthesis to this class of compounds.
The Ullmann Condensation: A Copper-Catalyzed Revolution
In the early 20th century, Fritz Ullmann introduced a groundbreaking method for the formation of diaryl ethers, a reaction now known as the Ullmann condensation.[4] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[4][5] For the synthesis of p-nitrophenyl ethers, this typically involves the reaction of a p-nitro-substituted aryl halide with a phenoxide.
The Ullmann condensation proved to be particularly effective for the synthesis of diaryl ethers, a class of compounds that were challenging to prepare using the Williamson ether synthesis. The use of copper as a catalyst was a significant innovation, paving the way for a new era of cross-coupling reactions in organic synthesis.[6]
The Synthetic Toolkit: Methodologies and Mechanistic Insights
The choice between the Williamson ether synthesis and the Ullmann condensation for the preparation of a specific p-nitrophenyl ether is dictated by the nature of the desired product and the availability of starting materials.
Williamson Ether Synthesis: Experimental Protocol and Causality
The Williamson ether synthesis remains a popular choice for the preparation of alkyl p-nitrophenyl ethers due to its simplicity and high yields.
Experimental Protocol: Synthesis of Ethyl p-Nitrophenyl Ether (4-Nitrophenetole)
-
Reagents and Materials:
-
p-Nitrophenol
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate is a commonly used base in this reaction. It is strong enough to deprotonate the acidic p-nitrophenol to form the nucleophilic phenoxide but mild enough to avoid significant side reactions. The use of a weaker base is possible due to the increased acidity of the phenol conferred by the electron-withdrawing nitro group.
-
Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is preferred.[3] These solvents effectively solvate the cation of the phenoxide salt, leaving the anionic nucleophile relatively free to participate in the SN2 reaction, thereby accelerating the reaction rate.[3] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Alkylating Agent: Primary alkyl halides, such as ethyl iodide, are ideal for the Williamson ether synthesis as they are highly susceptible to SN2 attack and less prone to elimination reactions.[3]
Reaction Mechanism:
Caption: Mechanism of the Williamson Ether Synthesis for Ethyl p-Nitrophenyl Ether.
Ullmann Condensation: A Robust Alternative
The Ullmann condensation is the method of choice for synthesizing diaryl ethers, including those containing the p-nitrophenyl moiety.
Illustrative Reaction: Synthesis of p-Nitrophenyl Phenyl Ether
O₂NC₆H₄Cl + C₆H₅OH + KOH → O₂NC₆H₄O−C₆H₅ + KCl + H₂O[4]
Causality Behind Experimental Choices:
-
Catalyst: Copper, either as the metal or in the form of its salts (e.g., CuI, CuO), is essential for the Ullmann condensation.[4][6] The copper catalyst facilitates the coupling of the aryl halide and the phenoxide. Modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands such as diamines or acetylacetonates to improve yields and reaction conditions.[4]
-
Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used to achieve the high temperatures (often exceeding 210°C) required for the reaction to proceed.[4]
-
Aryl Halide Activation: The aryl halide is typically activated by the presence of electron-withdrawing groups, such as the nitro group in p-nitrochlorobenzene.[4] This makes the aryl halide more susceptible to nucleophilic attack.
Reaction Mechanism:
Caption: Postulated Mechanism of the Ullmann Condensation.
Applications in Drug Development and Beyond
The p-nitrophenyl ether scaffold is a recurring motif in a variety of biologically active molecules and functional materials.
Phenacetin: A Historical Analgesic
One of the most well-known drugs containing a p-nitrophenyl ether-related structure is phenacetin (p-ethoxyacetanilide). While not a direct p-nitrophenyl ether, its synthesis often begins with p-nitrophenol, which is first etherified to p-nitrophenetole (ethyl p-nitrophenyl ether) and then reduced and acetylated. Phenacetin was widely used as an analgesic and antipyretic.[7]
Mechanism of Action: Phenacetin itself is a prodrug. In the body, it is metabolized in the liver to its active form, paracetamol (acetaminophen).[8][9] Paracetamol exerts its analgesic and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins that mediate pain and fever.[8] Due to concerns about its nephrotoxicity and potential carcinogenicity, phenacetin has been largely withdrawn from the market in many countries.[7]
Other Applications
-
Herbicides: Certain diphenyl ether herbicides contain the nitrophenyl ether structure. Their mode of action often involves the inhibition of protoporphyrinogen oxidase, a key enzyme in chlorophyll and heme biosynthesis in plants.[10]
-
Enzyme Substrates: While not ethers, p-nitrophenyl esters are widely used as chromogenic substrates in enzyme assays.[11] The enzymatic cleavage of the ester bond releases p-nitrophenol, which has a distinct yellow color that can be quantified spectrophotometrically.
-
Organic Synthesis: The nitro group in p-nitrophenyl ethers can be readily reduced to an amino group, providing a versatile handle for further functionalization in the synthesis of more complex molecules.[12]
Quantitative Data and Spectroscopic Characterization
Accurate characterization of synthesized p-nitrophenyl ethers is crucial for ensuring their purity and confirming their structure. The following table provides key physical and spectroscopic data for a representative compound, 4-nitrophenetole (ethyl p-nitrophenyl ether).
| Property | Value |
| Molecular Formula | C₈H₉NO₃[13][14] |
| Molecular Weight | 167.16 g/mol [13][14] |
| Melting Point | 58-60 °C[15] |
| Boiling Point | 283 °C at 760 mmHg[15] |
| Solubility | Slightly soluble in water; soluble in hot ethanol, ether[15] |
| ¹H NMR (CDCl₃, ppm) | δ 8.19 (d, 2H), 6.94 (d, 2H), 4.13 (q, 2H), 1.46 (t, 3H)[16] |
| ¹³C NMR (CDCl₃, ppm) | δ 164.0, 141.6, 125.9, 114.4, 64.3, 14.6[16] |
| IR (KBr, cm⁻¹) | 1590, 1505 (NO₂ stretch), 1250 (C-O-C stretch), 850 (p-subst. bend) |
| Mass Spectrum (m/z) | 167 (M+), 139, 109, 65[13] |
Safety and Handling
p-Nitrophenyl ether compounds and their precursors, such as p-nitrophenol, should be handled with care due to their potential toxicity.
-
Toxicity: Nitrophenols are known to be toxic.[17] Some diphenyl ether herbicides have been shown to be phytotoxic.[10] While specific toxicity data for all p-nitrophenyl ethers is not available, it is prudent to treat them as potentially hazardous. Ingestion and inhalation should be avoided.[18]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these compounds. Work in a well-ventilated area, preferably a fume hood.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The discovery and development of synthetic routes to p-nitrophenyl ethers, particularly the Williamson ether synthesis and the Ullmann condensation, have had a profound impact on organic chemistry and drug discovery. These reactions have not only provided access to a wide range of valuable compounds but have also contributed to our fundamental understanding of chemical reactivity. The p-nitrophenyl ether moiety continues to be a relevant structural motif in the design of new pharmaceuticals and functional materials, underscoring the enduring legacy of these foundational synthetic methods.
References
- Phenacetin: pharmacokinetics, mechanism of action and clinical applic
- What is the mechanism of Phenacetin? (2024).
- How does Phenacetin work in the body? (2024). Bloom Tech.
- Phenacetin. (2024). In Wikipedia.
- Ullmann condens
- 4-Nitrophenetol. (2024). PubChem.
- Sarasola, A., Barragán, A., & Vitali, L. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance.
- Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. (n.d.).
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- 4-Nitrothiophenol(1849-36-1) IR Spectrum. (n.d.). ChemicalBook.
- 4-Nitrophenol(100-02-7) MS spectrum. (n.d.). ChemicalBook.
- Williamson ether synthesis. (2024). In Wikipedia.
- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroarom
- Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. (n.d.).
- Toxicological Profile for Nitrophenols. (1992).
- Fig. S8 a) 1 H-NMR and b) 13 C-NMR spectrum (500 MHz) of 4-nitrophenols in DMSO-d 6 at 25 °C. (n.d.).
- 4-Nitrophenol. (n.d.). SpectraBase.
- Bodepudi, V., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA.
- Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (1976). Journal of the Chemical Society, Perkin Transactions 2.
- 4-NITROPHENETOLE(100-29-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- 4-Nitrophenol, TMS deriv
- msbnk-riken-pr100598. (2010). MassBank.
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dimethyl-4-nitrophenol. (2025). BenchChem.
- Metabolism of phenacetin to paracetamol and further metabolites. (n.d.).
- p-Nitrophenyl o-tolyl ether. (n.d.). PubChem.
- 2-Nitrophenyl octyl ether. (n.d.). Santa Cruz Biotechnology.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.
- P-NITROPHENETOLE. (n.d.). precisionFDA.
- P-NITROPHENYL PHENYL ETHER. (n.d.). gsrs.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.
- Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. (2004). Toxicology.
- Ethyl p-nitrophenyl ether. (n.d.). ChemBK.
- Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. (2017). Chemical Biology & Drug Design.
- Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (2014). Applied and Environmental Microbiology.
- Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. (1994). Chemical Research in Toxicology.
- Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. (n.d.). Cole-Parmer.
- Studies on the biological activity of some nitrothiophenes. (2004). Organic & Biomolecular Chemistry.
- Williamson, A. W. (1850).
- Studies on the biological activity of some nitrothiophenes. (2025).
- 4-NITROPHENYL OCTYL ETHER. (2011). Georganics.
- Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2020). E3S Web of Conferences.
- Allyl p-nitrophenyl ether. (n.d.). PubChem.
- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.
Sources
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 7. Phenacetin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. p-Nitrophenyl o-tolyl ether | C13H11NO3 | CID 17123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 4-Nitrophenetol | C8H9NO3 | CID 7495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [precision.fda.gov]
- 15. p-Nitrophenyl vinyl ether, a novel substrate for the assay of cytochrome P-450 dependent olefinic epoxidation in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-NITROPHENETOLE(100-29-8) 13C NMR spectrum [chemicalbook.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for p-Nitrophenyl Nonyl Ether as a Substrate in Lipase Assays
Introduction: The Critical Role of Substrate Selection in Lipase Characterization
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. Their broad substrate specificity and stability in organic solvents have led to their widespread application in the pharmaceutical, food, and biofuel industries. Accurate and efficient measurement of lipase activity is paramount for enzyme characterization, inhibitor screening in drug development, and process optimization.
Chromogenic substrates have become indispensable tools for high-throughput screening of lipase activity due to the simplicity and convenience of spectrophotometric detection. Among these, p-nitrophenyl (pNP) esters of varying acyl chain lengths are widely employed. The enzymatic hydrolysis of a pNP ester liberates p-nitrophenol, which, in its deprotonated phenolate form under alkaline conditions, produces a distinct yellow color that can be quantified by measuring its absorbance at approximately 405-415 nm.
This application note provides a detailed guide to the use of p-Nitrophenyl nonyl ether (pNPN) , a C9-chain pNP ester, as a substrate for lipase assays. The choice of the acyl chain length is a critical determinant of substrate specificity for different lipases. While short-chain pNP esters are suitable for assaying esterases, longer-chain variants are more specific for true lipases. pNPN, with its intermediate-length nonyl chain, serves as a valuable tool for characterizing lipases with a preference for medium to long-chain fatty acid esters.
Principle of the Assay: Enzymatic Hydrolysis and Spectrophotometric Detection
The lipase-catalyzed hydrolysis of this compound proceeds in two main steps. First, the lipase cleaves the ester bond of the pNPN substrate. This reaction releases nonanoic acid and p-nitrophenol.
In the second step, under alkaline pH conditions (typically pH > 8.0), the liberated p-nitrophenol is deprotonated to form the p-nitrophenolate anion. This anion exhibits a strong absorbance in the visible spectrum, allowing for the continuous monitoring of the enzymatic reaction. The rate of formation of the yellow-colored p-nitrophenolate is directly proportional to the lipase activity.
The molar extinction coefficient of p-nitrophenolate at 405 nm is approximately 18,000 M⁻¹cm⁻¹, providing a sensitive measure of product formation[1].
Caption: Enzymatic hydrolysis of pNPN by lipase.
Advantages of this compound in Lipase Assays
The selection of a pNP ester with an appropriate acyl chain length is crucial for accurately characterizing a specific lipase. Lipases often exhibit a preference for substrates with particular chain lengths, and this specificity is a key functional characteristic.
-
Discrimination from Esterases: True lipases are generally more active on substrates with longer acyl chains, whereas esterases prefer shorter chains. The use of pNPN, a C9 ester, helps to distinguish true lipase activity from that of non-specific esterases.
-
Characterization of Lipase Specificity: By comparing the activity of a lipase on a panel of pNP esters with varying chain lengths (e.g., C4, C8, C9, C12, C16), researchers can determine the substrate specificity profile of the enzyme. This information is valuable for understanding the enzyme's biological function and for selecting the most appropriate lipase for a particular industrial application.
-
Suitability for Lipases with Medium-Chain Preference: Many microbial and pancreatic lipases exhibit optimal activity with medium to long-chain fatty acid esters. pNPN provides a suitable substrate for assaying these types of lipases.
Experimental Protocols
A. Reagent Preparation
1. Assay Buffer (50 mM Tris-HCl, pH 8.5):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.5 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
2. This compound (pNPN) Stock Solution (20 mM):
-
Note: Due to the poor water solubility of long-chain pNP esters, a solvent and an emulsifier are required for preparing a stable substrate solution.
-
Dissolve 53.07 mg of pNPN (MW: 265.35 g/mol ) in 10 mL of isopropanol. This can be stored at -20°C.
3. Substrate Emulsion (1 mM pNPN in Assay Buffer with Emulsifier):
-
To 8.5 mL of Assay Buffer, add 1 mL of 10% (w/v) gum arabic solution or 100 µL of Triton X-100.
-
While vortexing, slowly add 0.5 mL of the 20 mM pNPN stock solution.
-
Sonicate the mixture for 5-10 minutes to ensure a homogenous emulsion.
-
This emulsion should be prepared fresh daily.
4. Lipase Solution:
-
Dissolve the lipase enzyme in the Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
5. Stop Solution (1 M Na₂CO₃):
-
Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.
B. Lipase Activity Assay Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 200 µL per well.
Caption: Workflow for the pNPN-based lipase assay.
Procedure:
-
Add 180 µL of the freshly prepared 1 mM pNPN Substrate Emulsion to each well of a 96-well microplate.
-
Include blank wells containing 180 µL of the Substrate Emulsion and 20 µL of Assay Buffer (without enzyme) to correct for any non-enzymatic hydrolysis of the substrate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes in a microplate reader.
-
Initiate the enzymatic reaction by adding 20 µL of the Lipase Solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. Ensure the reaction rate is linear during this time.
For an endpoint assay:
-
Follow steps 1-4 as above.
-
Incubate the plate at the assay temperature for a fixed period (e.g., 15 minutes).
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Measure the absorbance at 405 nm.
C. Data Analysis and Calculation of Lipase Activity
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Calculation:
Lipase Activity (U/mL) = (ΔAbs/min) * V_total * 1000 / (ε * l * V_enzyme)
Where:
-
ΔAbs/min: The rate of change in absorbance at 405 nm per minute.
-
V_total: The total volume of the assay in mL (e.g., 0.2 mL).
-
ε: The molar extinction coefficient of p-nitrophenolate at pH 8.5 (approximately 18,000 M⁻¹cm⁻¹).
-
l: The path length of the light beam in the microplate well in cm (this is typically provided by the instrument manufacturer or can be determined empirically).
-
V_enzyme: The volume of the enzyme solution added in mL (e.g., 0.02 mL).
-
1000: Conversion factor from moles to micromoles.
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Data Presentation: Substrate Specificity of Lipases
| Lipase Source | pNP-Ester (Acyl Chain) | K_m (mM) | V_max (U/mg) | Reference |
| Candida rugosa | pNP-Butyrate (C4) | 0.45 | 3500 | [2] |
| pNP-Octanoate (C8) | 0.25 | 2500 | [2] | |
| pNP-Palmitate (C16) | 0.15 | 500 | [2] | |
| Pseudomonas cepacia | pNP-Butyrate (C4) | 0.23 | - | [3] |
| pNP-Caprylate (C8) | 0.12 | - | [3] | |
| pNP-Laurate (C12) | 0.08 | - | [3] | |
| Thermomyces lanuginosus | pNP-Butyrate (C4) | 0.18 | 0.95 | [4] |
| pNP-Octanoate (C8) | 0.15 | 1.1 | [4] | |
| pNP-Dodecanoate (C12) | 0.22 | 0.78 | [4] | |
| pNP-Palmitate (C16) | 0.25 | 0.18 | [4] |
Note: The values presented are illustrative and may vary depending on the specific isoenzyme and assay conditions.
Troubleshooting and Considerations
-
Substrate Solubility: The most common challenge with long-chain pNP esters is poor solubility. It is crucial to prepare a stable and homogenous substrate emulsion using an appropriate emulsifier and sonication.
-
Non-Enzymatic Hydrolysis: At alkaline pH, pNP esters can undergo spontaneous hydrolysis. Always include a blank control (without enzyme) to measure and subtract this background rate.
-
Linearity of the Reaction: Ensure that the reaction rate is linear over the measurement period. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. In such cases, the enzyme concentration should be reduced.
-
Interfering Substances: Compounds that absorb at 405 nm can interfere with the assay. It is important to test for such interference from components of the sample matrix.
Conclusion
This compound is a valuable substrate for the characterization of lipase activity, particularly for enzymes that exhibit a preference for medium to long-chain fatty acid esters. The spectrophotometric assay described in this application note is a robust, sensitive, and high-throughput method suitable for a wide range of applications in academic research and industrial biotechnology. By carefully considering the principles of the assay and adhering to the detailed protocols, researchers can obtain reliable and reproducible data on lipase activity and substrate specificity.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
- Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied Microbiology and Biotechnology, 64(6), 763–781.
- Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396–403.
- Lopes, D. B., Fraga, L. P., & Fleuri, L. F. (2011). Lipase and esterase: to what extent can this classification be applied accurately?. Ciência e Tecnologia de Alimentos, 31(3), 568-573.
- Pencreac'h, G., & Baratti, J. C. (1996). Hydrolysis of p-nitrophenyl palmitate in micelles by the lipase from Pseudomonas cepacia: a kinetic study. Enzyme and Microbial Technology, 18(6), 411-416.
- Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: a review. Advances in Colloid and Interface Science, 147-148, 237–250.
- Strohmeier, M., Hrib, C. G., & Eder, M. (2011). A convenient assay for the determination of lipase activity in organic solvents.
- Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670.
- Zhang, H., Zhang, F., & Li, Z. (2008). A p-nitrophenyl acetate-based spectrophotometric assay for the determination of lipase activity in organic solvents. Analytical Biochemistry, 377(2), 258-260.
- Glogauer, A., Martini, V. P., & de Oliveira, D. (2011). A simple and sensitive spectrophotometric method for the determination of lipase activity in aqueous and organic media.
- Kordel, M., Hofmann, B., Schomburg, D., & Schmid, R. D. (1991). A new method for the determination of lipase activity in organic and aqueous-organic media. Journal of Biotechnology, 21(3), 333-338.
- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
- Pliego, J. R., Queiroz, M. F., & de Oliveira, D. (2015).
- López-López, A., Cerdán-Calero, M., & García-Carmona, F. (2014). Lipase activity assay using p-nitrophenyl butyrate as substrate. Methods in Molecular Biology, 1149, 327-333.
- Hernández-García, S., García-García, M. I., & García-Carmona, F. (2017). A continuous spectrophotometric method for the determination of lipase activity using p-nitrophenyl esters. Analytical Biochemistry, 525, 70-72.
Sources
Protocol for using p-Nitrophenyl nonyl ether in enzyme kinetics
Topic: Protocol for Using p-Nitrophenyl Nonyl Ether in Enzyme Kinetics For: Researchers, scientists, and drug development professionals.
A Guide to the Kinetic Analysis of Ether-Cleaving Enzymes Using the Chromogenic Substrate this compound
Abstract
This technical guide provides a comprehensive framework for the use of this compound (pNP-C9E), a chromogenic substrate designed for the continuous monitoring of enzymes that catalyze the cleavage of aryl ether bonds. While p-Nitrophenyl (pNP) derivatives are widely used to assay hydrolases like glycosidases and esterases, the ether linkage in pNP-C9E presents a more stable bond, making it a specialized tool for the discovery and characterization of enzymes with etherase activity, such as certain cytochrome P450s or lignin-degrading enzymes. We will detail the underlying principles of the assay, provide validated, step-by-step protocols for enzyme activity determination and kinetic analysis, and discuss the causality behind critical experimental choices to ensure data integrity and reproducibility.
Introduction: The Principle of Chromogenic p-Nitrophenyl Substrates
Enzyme kinetics studies rely on the accurate measurement of reaction rates.[1] Chromogenic substrates are invaluable tools in this field, as they are colorless compounds that release a colored product upon enzymatic action.[2] The p-Nitrophenyl (pNP) reporter system is a cornerstone of this methodology.[3][4] The core principle involves an enzyme cleaving a bond between a specific ligand and the p-nitrophenoxy group. This cleavage releases p-Nitrophenol (pNP), a molecule that is itself nearly colorless.[5]
However, in an alkaline environment (pH > 8), pNP is deprotonated to form the p-nitrophenolate anion, which exhibits a distinct yellow color with a strong absorbance maximum around 405 nm.[3][6] The rate of color formation is therefore directly proportional to the rate of the enzymatic reaction.[7]
This compound (pNP-C9E) is a specialized substrate within this class. It consists of a p-nitrophenoxy head group attached to a nine-carbon alkyl chain via an ether linkage. Unlike the more common ester or glycosidic bonds, the ether bond is significantly more stable, meaning it is not a substrate for common lipases or glycosidases. Its utility lies in targeting specific enzymes capable of cleaving this bond, offering a powerful tool for:
-
Discovery of novel etherase activities from microbial, plant, or environmental sources.
-
High-throughput screening of compound libraries for inhibitors of specific etherase enzymes.
-
Characterization of enzyme kinetics , including the determination of key parameters like Kₘ and Vₘₐₓ.[8]
Physicochemical Properties and Data
A thorough understanding of the substrate's properties is critical for proper handling and experimental design.
| Property | Value | Source |
| Chemical Name | 1-nitro-4-(nonyloxy)benzene | [9][10] |
| CAS Number | 86702-46-7 | [9][10][11] |
| Molecular Formula | C₁₅H₂₃NO₃ | [9][11] |
| Molecular Weight | 265.35 g/mol | [9][11] |
| Appearance | White to off-white crystalline powder | Inferred from similar pNP derivatives |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, isopropanol, acetonitrile) | [3] (by analogy) |
| pKa of p-Nitrophenol | ~7.1 | [4] |
The Assay Principle: A Two-Step Process
The kinetic assay using pNP-C9E is a two-step process involving enzymatic cleavage followed by colorimetric quantification.
Step 1: Enzymatic Cleavage The enzyme of interest recognizes and cleaves the ether bond of this compound, releasing nonan-1-ol and p-Nitrophenol. This reaction is typically performed at a pH optimal for the enzyme's activity.
Step 2: Color Development The reaction is terminated by adding a strong alkaline solution, such as sodium carbonate (Na₂CO₃). This has a dual effect: it instantly stops the enzymatic reaction by denaturing the enzyme and raises the pH well above the pKa of p-Nitrophenol, ensuring the stoichiometric conversion of pNP to the yellow p-nitrophenolate anion for accurate spectrophotometric measurement.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, which is ideal for screening and kinetic analysis. It can be scaled up for use in standard cuvettes.
Required Materials
-
This compound (pNP-C9E)
-
Enzyme source (purified, cell lysate, etc.)
-
Dimethyl sulfoxide (DMSO) or Isopropanol
-
Assay Buffer (e.g., 50 mM Tris-HCl or Potassium Phosphate, pH adjusted to the enzyme's optimum)
-
Stop Solution (e.g., 0.1 M or 0.2 M Sodium Carbonate)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading at 405 nm
-
Standard laboratory equipment (pipettes, tubes, incubator)
Reagent Preparation
Causality Note: The precise preparation of reagents is critical. The buffer pH directly impacts enzyme activity, while the stop solution's alkalinity is essential for consistent color development.[6]
-
Assay Buffer: Prepare a 50 mM buffer solution. For screening novel enzymes, a pH of 7.0-8.0 is a common starting point. Equilibrate the buffer to the desired assay temperature (e.g., 37°C) before use.
-
Substrate Stock Solution (10 mM): Due to its hydrophobicity, pNP-C9E must be dissolved in an organic solvent.
-
Accurately weigh 2.65 mg of pNP-C9E.
-
Dissolve in 1 mL of 100% DMSO. Mix thoroughly.
-
Store this stock solution in small aliquots at -20°C, protected from light.
-
-
Substrate Working Solution: On the day of the experiment, dilute the 10 mM stock solution in Assay Buffer to the desired final concentrations. For a standard activity assay, a final concentration of 1 mM pNP-C9E is a robust starting point.
-
Expert Tip: To avoid substrate precipitation, prepare the working solution immediately before use and ensure the final concentration of DMSO in the assay well is below 5% (v/v), as higher concentrations can inhibit many enzymes.[4]
-
-
Enzyme Solution: Dilute the enzyme source in cold Assay Buffer to a concentration that produces a linear rate of product formation for at least 10-20 minutes. This concentration must be determined empirically in preliminary experiments.[12][13]
-
Stop Solution (0.1 M Na₂CO₃): Dissolve 1.06 g of anhydrous sodium carbonate in 100 mL of deionized water.
Assay Procedure (96-well plate)
-
Plate Setup: Design the plate layout to include blanks, controls, and test samples in triplicate.
-
Test Wells: Will contain enzyme, substrate, and buffer.
-
Substrate Blank Wells: Contain substrate and buffer, but no enzyme. This measures the rate of non-enzymatic (spontaneous) substrate hydrolysis.
-
Enzyme Blank Wells: Contain enzyme and buffer, but no substrate. This corrects for any intrinsic absorbance of the enzyme solution.
-
-
Reaction Assembly: Add the reagents to the wells in the following order:
| Reagent | Test Wells | Substrate Blank | Enzyme Blank |
| Assay Buffer | 130 µL | 150 µL | 150 µL |
| Enzyme Solution | 20 µL | - | 20 µL |
| Substrate Working Solution | 50 µL | 50 µL | - |
| Total Volume | 200 µL | 200 µL | 170 µL |
-
Pre-incubation: Pre-incubate the plate containing buffer and enzyme for 5 minutes at the desired assay temperature (e.g., 37°C) to ensure thermal equilibrium.
-
Reaction Initiation: Initiate the reactions by adding 50 µL of the pre-warmed Substrate Working Solution. Mix gently by pipetting or using a plate shaker.
-
Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 15 minutes). This time should be within the linear range of the reaction, as determined in preliminary experiments.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to all wells. The yellow color should develop instantly.
-
Data Acquisition: Read the absorbance of the plate at 405 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of p-Nitrophenol Produced
The amount of pNP produced is calculated using the Beer-Lambert law (A = εcl).
-
Corrected Absorbance (ΔA):
-
ΔA = (A_Test - A_EnzymeBlank) - A_SubstrateBlank
-
-
Concentration of pNP (µM):
-
[pNP] (µM) = (ΔA × 10⁶) / (ε × l)
-
Where:
-
ε (Molar Extinction Coefficient) = 18,000 M⁻¹cm⁻¹ for pNP at pH > 10.[14]
-
l (Path Length) = For most 96-well plates with 250 µL final volume, the path length is not 1 cm. It must be measured or calculated based on the volume. A common approximation is l (cm) = Final Volume (µL) / (100 × Well Area (cm²)). For simplicity and accuracy, preparing a pNP standard curve is the most reliable method.[15]
-
-
p-Nitrophenol Standard Curve (Recommended)
To avoid path length issues, a standard curve provides the most accurate quantification.
-
Prepare a 1 mM stock of pure p-Nitrophenol in Assay Buffer.
-
Create a dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the same final volume as the assay, including the Stop Solution.
-
Read the absorbance at 405 nm and plot Absorbance vs. Concentration (µM).
-
Use the linear regression equation (y = mx + c) from this curve to calculate the concentration of pNP in your experimental wells from their corrected absorbance values.
Calculation of Enzyme Activity
Enzyme activity is typically expressed as units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Activity (U/mL) = ([pNP] (µM) × Total Assay Volume (L)) / (Incubation Time (min) × Enzyme Volume (mL))
Specific activity is then calculated by dividing the activity by the total protein concentration (mg/mL) of the enzyme solution.
Determining Michaelis-Menten Kinetic Constants (Kₘ and Vₘₐₓ)
To determine the enzyme's affinity for pNP-C9E (Kₘ) and its maximum reaction velocity (Vₘₐₓ), the assay is performed with a fixed enzyme concentration while varying the substrate concentration.
-
Protocol: Follow the standard assay protocol, but use a range of final pNP-C9E concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 mM).
-
Analysis: Calculate the initial reaction velocity (v₀) for each substrate concentration. Plot v₀ versus substrate concentration [S].
-
Modeling: Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to obtain the most accurate Kₘ and Vₘₐₓ values.[8][16]
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Substrate Blank | Spontaneous hydrolysis of pNP-C9E; Contaminated buffer or substrate. | Lower the assay pH or temperature if possible; Prepare fresh reagents; Screen for a more stable buffer. |
| No or Low Activity | Enzyme is inactive or inhibited; Substrate is not suitable for the enzyme; Incorrect assay conditions (pH, temp). | Use a fresh enzyme aliquot; Test a positive control enzyme; Optimize pH and temperature; Verify substrate integrity. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme denaturation; Product inhibition. | Use a lower enzyme concentration or shorten the incubation time; Check enzyme stability at assay temp; Perform a time-course experiment to identify the linear range. |
| Precipitation in Well | Substrate is coming out of solution. | Ensure final DMSO concentration is <5%; Prepare substrate working solutions just before use; Include a co-solvent like Triton X-100 (test for enzyme inhibition first). |
References
- Title: Enzyme Kinetics - ChromogenicSubstrates.
-
Title: Chemical Properties of this compound (CAS 86702-46-7) Source: Cheméo URL: [Link]
-
Title: this compound | C15H23NO3 Source: PubChem, National Institutes of Health URL: [Link]
- Title: α-GLUCOSIDASE (α-GLU)
-
Title: p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA Source: ResearchGate URL: [Link]
-
Title: Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids Source: Thai Journal of Online (ThaiJO) URL: [Link]
-
Title: this compound Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]
-
Title: Enzyme substrates for glycosidases (glycoside hydrolases) Source: G-Biosciences URL: [Link]
-
Title: Chromogenic Substrates Overview Source: DC Fine Chemicals URL: [Link]
-
Title: Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations) Source: YouTube URL: [Link]
- Title: Assays with p-Nitrophenyl linked Substrates Source: Center for Dead Plant Studies URL
-
Title: Enzyme kinetics Source: Wikipedia URL: [Link]
-
Title: Ethyl p-nitrophenyl ether Source: ChemBK URL: [Link]
-
Title: Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3) Source: Cheméo URL: [Link]
-
Title: p-Nitrophenyl and alkyl glycosides used as acceptors Source: ResearchGate URL: [Link]
-
Title: Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy Source: Applied Photophysics URL: [Link]
-
Title: Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics Source: TeachMe Physiology URL: [Link]
-
Title: Can someone help with a method for preparing P-Nitrophenol standard curve? Source: ResearchGate URL: [Link]
-
Title: Synthesis and Enzyme Substrate Activity of p -Nitrophenyl N , N' -Diacetyl-4-thio- β -chitobioside Source: ResearchGate URL: [Link]
-
Title: Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Application of p-nitrophenol (pNP) enzyme assays in degraded tropical soils Source: ResearchGate URL: [Link]
-
Title: Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Source: ResearchGate URL: [Link]
-
Title: The lipase assay using p-nitrophenyl butyrate. Source: ResearchGate URL: [Link]
Sources
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. nipro.co.jp [nipro.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 15. researchgate.net [researchgate.net]
- 16. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Thiolase and the Need for Efficient Screening
An Application Guide for High-Throughput Screening of Thiolase Activity Using p-Nitrophenyl Esters
Thiolases, also known as acetyl-coenzyme A acetyltransferases (ACAT), are a ubiquitous class of enzymes crucial to numerous vital biochemical pathways.[1] They catalyze the reversible Claisen condensation of two acetyl-CoA units to form acetoacetyl-CoA, a fundamental carbon-carbon bond-forming reaction. This activity places them at the heart of cellular metabolism, including fatty acid β-oxidation and the biosynthesis of steroids and ketones.[1][2] Members of the thiolase family are broadly categorized into degradative thiolases (EC 2.3.1.16) and biosynthetic thiolases (EC 2.3.1.9), each with distinct substrate specificities and physiological roles.[2]
Given their central metabolic role, thiolases are significant targets for drug development, particularly in the context of metabolic disorders and infectious diseases. Furthermore, their catalytic prowess is being harnessed in synthetic biology and biotechnology for the production of biofuels and specialty chemicals. This growing interest necessitates robust, high-throughput methods for screening thiolase activity, identifying inhibitors, and engineering novel enzyme variants.
This guide details a widely adopted chromogenic assay for monitoring thiolase activity. While the topic specifies p-Nitrophenyl nonyl ether, the scientifically validated and commonly used substrates for this assay are p-nitrophenyl esters (e.g., p-nitrophenyl hexanoate, decanoate, or butyrate).[3][4][5] The underlying principle remains the same: the enzymatic cleavage of the substrate releases a colored product that can be easily quantified. This method offers a convenient, rapid, and cost-effective alternative to more complex techniques like GC-MS, making it ideal for large-scale screening campaigns.[3]
Assay Principle: Visualizing Enzyme Activity
The assay is based on the ability of certain thiolases, such as the well-studied OleA, to hydrolyze p-nitrophenyl esters.[3][5] The enzyme catalyzes the cleavage of the ester bond, forming an acyl-enzyme intermediate and releasing p-nitrophenol.[4][6] In a solution with a pH at or above neutral (typically pH 7-8), p-nitrophenol is deprotonated to the p-nitrophenolate anion. This anion exhibits a strong, characteristic yellow color, with a maximum absorbance wavelength around 405 nm.[7]
The rate of p-nitrophenolate formation is directly proportional to the thiolase activity. By monitoring the increase in absorbance at 405 nm over time, one can precisely determine the enzyme's catalytic rate.[8] This continuous, spectrophotometric measurement allows for real-time kinetic analysis.
Caption: Enzymatic cleavage of a p-nitrophenyl ester by thiolase.
Materials and Reagents
Equipment
-
Microplate spectrophotometer capable of reading absorbance at 405 nm (kinetic mode preferred)
-
Temperature-controlled incubator or plate reader with heating function
-
Calibrated single and multichannel pipettes (10-1000 µL range)
-
96-well, clear, flat-bottom microplates
-
Reagent reservoirs
-
Vortex mixer
Reagents
-
Thiolase Enzyme: Purified enzyme or clarified cell lysate containing the thiolase of interest.
-
Substrate: p-Nitrophenyl nonanoate (or other p-nitrophenyl ester such as hexanoate or butyrate). Purity should be ≥98%.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[3]
-
Substrate Solvent: Dimethyl sulfoxide (DMSO) or ethanol.
-
Positive Control: A batch of thiolase with known activity.
-
Negative Control/Inhibitor (Optional): A known thiolase inhibitor like cerulenin or iodoacetamide can be used to validate the assay.[3]
Detailed Experimental Protocols
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed while maintaining final concentrations.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 using concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
-
-
Substrate Stock Solution (e.g., 100 mM p-Nitrophenyl Nonanoate):
-
Dissolve the appropriate amount of p-nitrophenyl nonanoate in 100% DMSO to make a 100 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Dilute the purified enzyme or cell lysate in cold Assay Buffer to the desired final concentration.
-
The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-20 minutes.
-
Always keep the enzyme solution on ice.
-
Assay Workflow
Sources
- 1. Thiolase - Wikipedia [en.wikipedia.org]
- 2. InterPro [ebi.ac.uk]
- 3. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. static.igem.org [static.igem.org]
- 8. uu.diva-portal.org [uu.diva-portal.org]
Application Notes & Protocols: High-Throughput Screening Assays Using p-Nitrophenyl Nonyl Ether for Enzyme Inhibitor Discovery
Introduction: The Utility of p-Nitrophenyl Nonyl Ether in High-Throughput Screening
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel modulators of biological targets from vast chemical libraries.[1][2] The success of any HTS campaign hinges on the availability of robust, scalable, and cost-effective assay methodologies. For a significant class of enzymes, the hydrolases, chromogenic substrates have proven invaluable. Among these, p-nitrophenyl (pNP) esters are particularly prominent for their utility in assaying lipases and esterases.[3][4] This document provides a comprehensive guide to the principles and practices of developing and executing high-throughput screening assays using this compound (pNNE) as a substrate.
This compound, while less commonly cited than its shorter or longer-chain cousins like p-nitrophenyl acetate or palmitate, offers a specific chain length that can be advantageous for probing the active sites of certain lipases and esterases with intermediate substrate specificity. The core principle of the assay is elegantly simple: the enzymatic hydrolysis of the colorless pNNE yields the intensely yellow-colored p-nitrophenol (pNP), which can be quantified spectrophotometrically.[5] This direct, continuous colorimetric readout is ideally suited for the rapid, automated workflows of HTS.[6]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to explain the underlying rationale for experimental design choices, ensuring that the protocols are not just followed, but understood. We will delve into the mechanistic basis of the assay, provide detailed, validated protocols for inhibitor screening, and offer insights into data analysis and troubleshooting, thereby providing a self-validating framework for your screening campaigns.
The Enzymatic Reaction: Mechanism and Principles
The foundation of the pNNE assay is the enzyme-catalyzed hydrolysis of an ester bond. Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.x) are serine hydrolases that employ a catalytic triad (typically serine, histidine, and aspartate or glutamate) in their active site to effect this reaction.[7]
The reaction proceeds as follows:
-
Acylation: The serine residue of the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the pNNE substrate. This forms a tetrahedral intermediate which then collapses, releasing p-nitrophenol and forming a transient acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, attacks the acyl-enzyme intermediate. This regenerates the free enzyme and releases the nonanoic acid (the "nonyl" part of pNNE).
The key to the assay's utility is the release of p-nitrophenol. In an aqueous solution with a pH above its pKa of ~7.1, p-nitrophenol exists predominantly in its phenolate form, which exhibits strong absorbance at approximately 405-410 nm.[8] The rate of increase in absorbance at this wavelength is therefore directly proportional to the rate of enzymatic hydrolysis of pNNE.
Caption: A typical workflow for an HTS inhibitor discovery campaign.
Experimental Protocols
A. Reagent Preparation
Careful preparation of reagents is critical for assay reproducibility. The hydrophobicity of pNNE necessitates the use of organic co-solvents and detergents.
| Reagent | Preparation Instructions | Storage & Stability | Rationale |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.5% (v/v) Triton X-100. | Store at 4°C for up to 1 month. | Tris buffer maintains a pH above the pKa of p-nitrophenol, ensuring color development. [8]Gum arabic and Triton X-100 are emulsifying agents essential for solubilizing the hydrophobic pNNE substrate in the aqueous buffer. [9] |
| pNNE Substrate Stock (10 mM) | Dissolve the appropriate mass of pNNE in 100% isopropanol. | Store at -20°C, protected from light. Prepare fresh weekly. | Isopropanol is an effective solvent for pNNE. A concentrated stock minimizes the amount of organic solvent in the final assay volume, which can affect enzyme activity. [10] |
| Enzyme Working Solution | Dilute the enzyme stock (e.g., porcine pancreatic lipase) to the final desired concentration (e.g., 2 µg/mL) in cold Assay Buffer. | Prepare fresh immediately before use and keep on ice. | Enzymes are sensitive to temperature and dilution conditions. Preparing the working solution just before use ensures consistent activity. |
| Test Compounds | Prepare 10 mM stock solutions in 100% DMSO. For the assay, create intermediate dilutions in buffer or DMSO. | Store at -20°C. | DMSO is a standard solvent for compound libraries. Intermediate dilutions are necessary to achieve the final desired assay concentrations. |
| Stop Solution | 1 M Na₂CO₃ | Store at room temperature. | For endpoint assays, a high pH solution stops the reaction by denaturing the enzyme and ensures complete conversion of p-nitrophenol to the colored phenolate form. |
B. Protocol for Primary HTS (96-well format)
This protocol is for a single-concentration screen to identify initial "hits".
-
Compound Plating: Add 1 µL of test compound solution (or DMSO for controls) to the appropriate wells of a 96-well clear, flat-bottom plate.
-
Rationale: This pre-dispensing step allows for efficient addition of enzyme and substrate to all wells simultaneously using automated liquid handlers.
-
-
Controls:
-
Negative Control (0% Inhibition): Wells containing enzyme and DMSO, but no inhibitor.
-
Positive Control (100% Inhibition): Wells containing enzyme and a known inhibitor (e.g., Orlistat for pancreatic lipase).
-
Blank (Substrate Control): Wells containing substrate and buffer with DMSO, but no enzyme.
-
Rationale: Controls are essential to calculate the Z'-factor, a measure of assay quality, and to normalize the data. The blank corrects for any spontaneous, non-enzymatic hydrolysis of pNNE. [11]3. Enzyme Addition: Add 50 µL of the Enzyme Working Solution to all wells except the blank wells.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Rationale: This step allows the test compounds to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Add 50 µL of a 1 mM pNNE working solution (prepared by diluting the 10 mM stock in Assay Buffer) to all wells to start the reaction. The final volume is ~101 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 20 minutes.
-
Rationale: A kinetic read is superior to a single endpoint as it provides the reaction rate (V₀) and can help identify interfering compounds (e.g., those that precipitate over time). [5]7. Data Analysis:
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound: % Inhibition = (1 - (Rate_compound / Rate_negative_control)) * 100
-
C. Protocol for Dose-Response Confirmation
This protocol is used to confirm hits from the primary screen and determine their potency (IC₅₀).
-
Compound Plating: Prepare serial dilutions of the "hit" compounds (e.g., 8-point, 1:3 dilution series starting from 100 µM). Add 1 µL of each concentration to the plate.
-
Follow steps 2-6 from the Primary HTS protocol.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration of the compound.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation and Quality Control
A successful HTS campaign relies on rigorous quality control. [12] Z'-Factor: This statistical parameter is used to assess the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Unacceptable assay |
Rationale: A Z'-factor > 0.5 indicates a large separation between the control signals and low data variability, providing confidence that hits can be reliably distinguished from inactive compounds.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in blank wells | Spontaneous hydrolysis of pNNE. | Prepare substrate stock solutions fresh. Ensure buffer pH is not excessively high (pH 7.5-8.0 is usually sufficient). [11] |
| Low Z'-factor (< 0.5) | High variability in controls; small signal window. | Optimize enzyme and substrate concentrations. Check for consistency in liquid handling and incubation times. |
| Colored compounds interfering with assay | Compound absorbs light at 410 nm. | Run a control plate with compounds and substrate but no enzyme to measure intrinsic absorbance and correct the data. |
| Poor reproducibility | Incomplete solubilization of pNNE; enzyme instability. | Increase detergent concentration or try different co-solvents (e.g., acetonitrile/isopropanol mix). [5]Always prepare enzyme dilutions fresh and keep on ice. |
Conclusion
The this compound assay offers a robust, sensitive, and scalable method for the high-throughput screening of lipase and esterase inhibitors. Its straightforward colorimetric readout and adaptability to automation make it a powerful tool in the early stages of drug discovery. [13][14]By understanding the biochemical principles behind the assay and implementing rigorous quality control and a logical screening cascade, researchers can confidently identify and validate novel enzyme inhibitors, paving the way for the development of new therapeutics.
References
- (Reference details to be populated
- Gupta, N., Rathi, P., & Gupta, R. (2002). A colorimetric method for the assay of lipases using p-nitrophenyl esters. Indian Journal of Biochemistry & Biophysics, 39(6), 439-442.
-
Couto, N., et al. (2017). Liquid Phase Multiplex High-Throughput Screening of Metagenomic Libraries Using p-Nitrophenyl-Linked Substrates for Accessory Lignocellulosic Enzymes. Methods in Molecular Biology, 1539, 219-228. [Link]
-
Sanofi-Aventis Deutschland GmbH, et al. (2021). Application of Deep Neural Network Models in Drug Discovery Programs. ChemMedChem, 16(24), 3765-3777. [Link]
-
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. [Link]
-
Cheeseman, M. J., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2877-2886. [Link]
- (Reference details to be populated
-
Picazo Espinosa, R. (2012). Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. [Link]
-
Rojas-Serrano, F., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 32-47. [Link]
-
Komeil, D., et al. (2014). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 80(10), 3013-3021. [Link]
- (Reference details to be populated
-
Sinsabaugh, R. L. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]
-
Isobe, M., Sone, T., & Takabatake, E. (1985). p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes. Journal of Pharmacobio-Dynamics, 8(8), 614-622. [Link]
-
Peng, Y., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources, 11(4), 10099-10111. [Link]
- (Reference details to be populated
- (Reference details to be populated
-
Russo, D. P., & Zhu, H. (2022). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology, 2423, 1-17. [Link]
- (Reference details to be populated
- (Reference details to be populated
-
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?". ResearchGate. [Link]
- (Reference details to be populated
-
Springer Nature Experiments. (2022). Results for "High-throughput Screening". [Link]
- (Reference details to be populated
-
Wikipedia. (2023). Lipase. [Link]
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
Engel, J. C., & Gessier, F. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 24(7), 781-793. [Link]
- (Reference details to be populated
- (Reference details to be populated
Sources
- 1. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
- 2. Results for "High-throughput Screening" | Springer Nature Experiments [experiments.springernature.com]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid Phase Multiplex High-Throughput Screening of Metagenomic Libraries Using p-Nitrophenyl-Linked Substrates for Accessory Lignocellulosic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase - Wikipedia [en.wikipedia.org]
- 8. scielo.sa.cr [scielo.sa.cr]
- 9. zenodo.org [zenodo.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Deep Neural Network Models in Drug Discovery Programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Chromogenic substrate assay with p-Nitrophenyl nonyl ether
An in-depth guide to the principles, applications, and execution of chromogenic assays for hydrolytic enzymes using p-Nitrophenyl Nonanoate.
Introduction: The Power of Color in Enzyme Analysis
In the fields of biochemistry, pharmacology, and drug development, the precise measurement of enzyme activity is fundamental. Chromogenic assays are a cornerstone of enzyme kinetics, offering a robust, sensitive, and often high-throughput method for quantifying enzymatic reactions.[1] These assays utilize a substrate that, when acted upon by an enzyme, releases a product that is colored (a chromophore), allowing the reaction to be monitored using simple spectrophotometry.[2]
Among the most versatile classes of chromogenic substrates are the p-nitrophenyl (pNP) esters. These compounds are invaluable for studying hydrolytic enzymes like lipases and esterases, which catalyze the cleavage of ester bonds.[3][4] The principle is elegant: the enzyme hydrolyzes the colorless pNP ester, releasing p-nitrophenol (pNP). In an alkaline environment, pNP converts to the p-nitrophenolate anion, a vibrant yellow compound that can be accurately quantified by its absorbance of light.[5]
This guide focuses specifically on p-Nitrophenyl nonanoate , the nine-carbon (C9) chain pNP ester. This particular substrate is an excellent tool for characterizing enzymes that have a substrate preference for medium-chain fatty acids, bridging the gap between short-chain esterases and long-chain lipases.[6][7]
A Note on Terminology: While the topic specified "p-Nitrophenyl nonyl ether," it is scientifically critical to address the distinction. The standard chromogenic assay for hydrolytic enzymes relies on the cleavage of an ester bond (R-COO-R'). An ether bond (R-O-R') is significantly more stable and is not the target for lipases or esterases. Therefore, this guide will focus on the correct and widely used substrate, p-Nitrophenyl nonanoate , to provide researchers with accurate and actionable protocols.
Principle of the Assay: From Colorless to Quantifiable
The assay's mechanism is a two-stage process. First, the enzyme of interest catalyzes the hydrolysis of the ester bond in p-Nitrophenyl nonanoate. This reaction yields two products: nonanoic acid and p-nitrophenol (pNP).
Enzymatic Hydrolysis: p-Nitrophenyl nonanoate + H₂O ---(Lipase/Esterase)--> Nonanoic Acid + p-Nitrophenol
At this stage, the pNP product is largely colorless, especially in neutral or acidic conditions. The second stage is a chemical, pH-dependent color development step. The reaction is typically stopped by adding a solution with a high pH (e.g., sodium carbonate or sodium hydroxide). This alkaline environment deprotonates the pNP (pKa ≈ 7.1), converting it to the p-nitrophenolate anion. This anion is the intensely yellow chromophore that strongly absorbs light at a wavelength between 405 and 410 nm.[3][8]
Color Development: p-Nitrophenol (Colorless at acidic/neutral pH) ---(Alkaline pH)--> p-Nitrophenolate Anion (Yellow)
The rate of yellow color formation is directly proportional to the enzymatic activity, providing a clear and measurable signal for quantifying the reaction.
Caption: The enzymatic hydrolysis of p-Nitrophenyl nonanoate and subsequent color development.
Key Considerations for Robust Assay Development
Designing a reliable chromogenic assay requires careful consideration of several interconnected parameters. The trustworthiness of the protocol is built upon understanding and controlling these variables.
-
Substrate Solubility: A significant challenge with pNP esters, especially those with medium to long acyl chains like nonanoate, is their poor solubility in aqueous buffers.[5] To achieve the necessary concentration for enzyme saturation, a stock solution must be prepared in an organic solvent (e.g., isopropanol, acetonitrile, or DMSO).[5] When added to the aqueous assay buffer, this can lead to precipitation.
-
Causality & Solution: To maintain substrate solubility in the final reaction mixture, the inclusion of a detergent like Triton X-100 or bile salts may be necessary.[6] However, it is imperative to perform control experiments, as both organic solvents and detergents can influence enzyme structure and activity. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) and must be consistent across all experiments, including controls.
-
-
The Critical Role of pH: The pH of the reaction buffer represents a critical trade-off. Most lipases and esterases have an optimal pH for activity, often in the neutral range (pH 7-8). However, the pNP product only develops its characteristic yellow color at a pH significantly above its pKa of ~7.1.[9]
-
Causality & Solution: Performing the enzymatic reaction at the enzyme's optimal pH and then terminating it with a high-pH "stop solution" is the most robust approach.[10] This uncouples the enzymatic step from the color-development step, ensuring that both processes occur under their ideal conditions. For continuous kinetic assays where a stop solution cannot be used, the reaction must be run at a fixed pH (e.g., pH 8.0), where there is sufficient enzyme activity and a measurable, albeit not maximal, extinction coefficient for the p-nitrophenolate product. The pH must be rigorously controlled, as minor fluctuations can alter the absorbance of pNP and lead to erroneous results.[11]
-
-
Enzyme Concentration and Linearity: The velocity of the reaction should be directly proportional to the enzyme concentration.
-
Causality & Solution: It is essential to determine a range of enzyme concentrations that produce a linear rate of product formation over the chosen incubation time. If the reaction rate decreases over time, it may indicate substrate depletion, product inhibition, or enzyme instability. A pilot experiment varying both enzyme concentration and time is required to define the optimal "linear range" for the assay.
-
-
Essential Controls for Self-Validation: Every protocol must be a self-validating system. This is achieved through the inclusion of proper controls in every experiment.
-
Substrate Blank (No-Enzyme Control): Contains all reaction components except the enzyme. This is crucial for measuring the rate of spontaneous, non-enzymatic hydrolysis of the pNP ester, which can be significant at higher pH and temperatures.[7] This background rate must be subtracted from the rate of the enzyme-catalyzed reaction.
-
Enzyme Blank (No-Substrate Control): Contains all components except the substrate. This control accounts for any background absorbance from the enzyme solution or buffer components.
-
Positive/Negative Controls (for Inhibition Studies): When screening for inhibitors, a known inhibitor serves as a positive control to validate the assay's responsiveness, while a vehicle control (e.g., DMSO) serves as the negative control.[10]
-
Detailed Experimental Protocols
Protocol 1: End-Point Assay for Enzyme Activity
This protocol is ideal for determining enzyme activity from a single time point and is well-suited for screening multiple samples.
Materials and Reagents
| Reagent | Recommended Concentration/Stock | Storage |
|---|---|---|
| p-Nitrophenyl Nonanoate (pNPN) | 100 mM stock in Isopropanol | -20°C, protected from light |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | 4°C |
| Enzyme Solution | Diluted to working concentration in Assay Buffer | On ice during use |
| Stop Solution | 0.2 M Sodium Carbonate (Na₂CO₃), pH ~11 | Room Temperature |
| p-Nitrophenol (pNP) Standard | 10 mM stock in Isopropanol | -20°C, protected from light |
Step-by-Step Methodology
-
Prepare Working Solutions:
-
Prepare a 10 mM working solution of pNPN by diluting the 100 mM stock in isopropanol.
-
Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use. Keep on ice.
-
-
Set Up Reaction: In a 96-well microplate or microcentrifuge tubes, prepare the following reactions (example volumes for a 200 µL final reaction):
| Component | Test Sample (µL) | Substrate Blank (µL) | Enzyme Blank (µL) |
| Assay Buffer (50 mM Tris, pH 8.0) | 170 | 180 | 190 |
| Enzyme Solution | 10 | 0 | 10 |
| pNPN Working Solution (10 mM) | 20 | 20 | 0 |
| Total Pre-incubation Volume | 200 | 200 | 200 |
-
Initiate Reaction: Add the pNPN working solution to the "Test Sample" and "Substrate Blank" wells to start the reaction. Mix gently. Note: For highest precision, the reaction can be initiated by adding the enzyme after a brief pre-incubation of the other components at the reaction temperature.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) that falls within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding 50 µL of Stop Solution to all wells. The yellow color should develop immediately and will be stable for several hours.[12]
-
Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader.
-
Calculate Activity: First, correct the absorbance of the Test Sample by subtracting the absorbances of both the Substrate Blank and the Enzyme Blank. Then, use the pNP standard curve (Protocol 2) to determine the concentration of pNP produced.
Protocol 2: Generating a p-Nitrophenol (pNP) Standard Curve
This protocol is mandatory for accurately converting absorbance values into the molar amount of product formed. It validates the spectrophotometer readings under your specific assay conditions.
Step-by-Step Methodology
-
Prepare pNP Dilutions: Create a series of pNP standards from your 10 mM stock. For example, to create a 1 mM intermediate stock, mix 10 µL of 10 mM pNP with 90 µL of Assay Buffer. Then, prepare standards in the microplate as follows:
| Final pNP Conc. (µM) | Vol. of 1 mM pNP (µL) | Vol. of Assay Buffer (µL) |
| 100 | 20 | 180 |
| 50 | 10 | 190 |
| 25 | 5 | 195 |
| 12.5 | 2.5 | 197.5 |
| 6.25 | 1.25 | 198.75 |
| 0 (Blank) | 0 | 200 |
-
Add Stop Solution: Add 50 µL of Stop Solution to each standard well to mimic the final chemical conditions of the enzyme assay.
-
Measure Absorbance: Read the absorbance at 405 nm.
-
Plot the Curve: Plot Absorbance (y-axis) versus pNP concentration in nmol/well (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99). The slope (m) of this line will be used to calculate the amount of product in your enzyme assays.[10]
Protocol 3: Determination of Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ)
This protocol determines key enzymatic parameters by measuring the initial reaction velocity at various substrate concentrations.[8]
Step-by-Step Methodology
-
Prepare Substrate Dilutions: Prepare a range of pNPN working solutions (e.g., from 0.1 mM to 20 mM) in isopropanol. The goal is to have final assay concentrations that bracket the expected Kₘ (e.g., 0.1x Kₘ to 10x Kₘ).
-
Set Up Reactions: For each substrate concentration, set up a reaction as described in Protocol 1. Ensure the enzyme concentration is fixed and low enough that the substrate is not significantly depleted during the measurement period.
-
Measure Initial Velocity (V₀): This is best done using a kinetic plate reader that can measure absorbance at short intervals (e.g., every 30 seconds). The initial velocity (V₀) is the slope of the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Data Analysis:
-
Convert the rate (Abs/min) to µmol/min using the molar extinction coefficient of pNP under the final assay conditions (determined from the standard curve) and the Beer-Lambert law (A = εcl).[7]
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.[6] Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), though this method is less accurate due to uneven error weighting.
-
Workflow and Data Analysis Visualization
The entire experimental process, from preparation to final data interpretation, can be visualized as a logical flow.
Sources
- 1. goldbio.com [goldbio.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.sa.cr [scielo.sa.cr]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note & Protocol: Preparation of p-Nitrophenyl Nonyl Ether Stock Solutions
Abstract: This document provides a comprehensive, field-proven guide for the preparation, validation, and storage of p-Nitrophenyl nonyl ether (PNPNE) stock solutions. Tailored for researchers in enzymology, drug discovery, and diagnostics, this protocol emphasizes the rationale behind procedural choices to ensure solution stability, concentration accuracy, and experimental reproducibility. We address key challenges associated with the hydrophobicity of PNPNE and provide detailed safety protocols for its handling.
Scientific Introduction & Rationale
This compound (PNPNE) belongs to the class of p-nitrophenyl ethers, which serve as valuable chromogenic substrates in various biochemical assays. The enzymatic cleavage of the ether bond by specific enzymes, such as certain cytochrome P450 isoforms or etherases, releases p-nitrophenol. This product, particularly its phenolate form under alkaline conditions, exhibits a distinct yellow color with a strong absorbance maximum around 400-410 nm, enabling a straightforward spectrophotometric quantification of enzyme activity[1][2].
The significant challenge in utilizing PNPNE lies in its pronounced hydrophobicity, conferred by the nine-carbon alkyl (nonyl) chain. This property renders it virtually insoluble in aqueous buffers, a critical consideration for most biochemical assays. Therefore, the preparation of a concentrated, stable, and accurate stock solution in a suitable organic solvent is the foundational step for its successful application. This guide delineates a robust protocol to achieve this, ensuring the integrity of the substrate and the reliability of downstream experimental data.
Physicochemical Properties & Solvent Selection
A thorough understanding of the physicochemical properties of PNPNE is paramount for selecting an appropriate solvent system. These properties dictate the solubility, stability, and handling requirements of the compound.
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | PubChem[3] |
| Molecular Weight | 265.35 g/mol | PubChem[3] |
| CAS Number | 86702-46-7 | Cheméo[4] |
| Octanol/Water Partition Coeff. (logP) | 4.724 (Calculated) | Cheméo[4] |
| Water Solubility (log₁₀WS) | -5.59 (Calculated) | Cheméo[4] |
The high logP value and extremely low water solubility explicitly confirm the non-polar, hydrophobic nature of PNPNE[4]. This necessitates the use of an organic solvent for initial dissolution. The ideal solvent must:
-
Completely solubilize PNPNE at the desired stock concentration.
-
Be chemically inert, not reacting with the ether or nitro functional groups.
-
Have minimal impact on the downstream assay (e.g., enzyme activity) when diluted to the final working concentration.
-
Be readily available in high purity (anhydrous grade is preferred).
Based on these criteria and empirical data from similar long-chain p-nitrophenyl esters, dimethyl sulfoxide (DMSO) is the recommended solvent[1][5]. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Anhydrous ethanol is a viable alternative, though its volatility is higher[1][6].
Caption: Solvent Selection Logic for PNPNE.
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—containing a nitrophenol moiety—warrants careful handling. The protocols for p-nitrophenol, a related compound and potential hydrolysate, should be adopted as a conservative safety measure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles[7][8].
-
Ventilation: All handling of the solid compound and preparation of the stock solution should be performed inside a certified chemical fume hood to avoid inhalation of fine particulates or vapors[9][10].
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water[7]. Do not ingest or inhale[7][9].
-
Disposal: Dispose of waste materials, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous chemical waste[8].
Detailed Protocol for 10 mM Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution in DMSO. This concentration serves as a versatile starting point for dilution into various assay formats.
Required Materials & Equipment
-
Reagents:
-
This compound (solid, verify purity)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity
-
-
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
15 mL polypropylene or glass vial with a screw cap
-
Calibrated micropipettes (P1000, P5000)
-
Vortex mixer
-
Chemical fume hood
-
Step-by-Step Preparation Workflow
Caption: Experimental Workflow for PNPNE Stock Preparation.
-
Calculation:
-
The molecular weight of PNPNE is 265.35 g/mol [3].
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
-
Mass (mg) = 0.010 mol/L × 0.010 L × 265.35 g/mol × 1000 mg/g = 26.54 mg
-
-
-
Weighing:
-
Place a 15 mL vial on the analytical balance and tare it.
-
Carefully weigh 26.54 mg of solid this compound directly into the vial. Perform this step in a fume hood to prevent inhalation of the powder.
-
-
Solvent Addition:
-
Using a calibrated pipette, add 10.0 mL of anhydrous DMSO to the vial containing the PNPNE solid.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the mixture vigorously for 1-2 minutes. The dissolution of hydrophobic compounds in DMSO can be slow. If necessary, gentle warming in a 37°C water bath can expedite the process. Causality Note: Gentle heating increases the kinetic energy of the molecules, enhancing the rate of dissolution. However, avoid excessive heat which could potentially degrade the compound.
-
-
Quality Control (Self-Validation):
-
Once vortexed, hold the vial against a light source and visually inspect the solution. It should be clear and free of any suspended particulate matter. The presence of undissolved solid indicates that either more mixing is required or the concentration exceeds the solubility limit in that volume. A properly prepared solution should be a pale, clear liquid.
-
-
Aliquoting:
-
To preserve the stability of the stock solution, it is highly recommended to aliquot it into smaller, single-use volumes (e.g., 50-100 µL) in amber or opaque microcentrifuge tubes or cryovials. Expertise Note: This practice is critical to prevent degradation that can occur from repeated freeze-thaw cycles and exposure to atmospheric moisture when the main stock is opened[5].
-
Storage & Stability
The stability of p-nitrophenyl ethers is a critical parameter for ensuring assay consistency over time.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) [5]. The vials must be tightly sealed to prevent the hygroscopic DMSO from absorbing water from the air.
-
Light Sensitivity: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil. Nitrophenyl compounds can be light-sensitive.
-
Indicators of Degradation: A noticeable yellowing of the stock solution indicates spontaneous hydrolysis and the formation of p-nitrophenol[5]. Such a solution is compromised and should be discarded, as it will contribute to high background signal in enzymatic assays. The rate of this hydrolysis is significantly increased by the presence of water and alkaline conditions[2][5].
Conclusion
The protocol described herein provides a validated and reliable method for preparing this compound stock solutions. By understanding the compound's chemical nature, adhering to strict safety standards, and implementing proper dissolution and storage techniques, researchers can produce high-quality stock solutions. This foundational step is essential for generating accurate and reproducible data in a wide array of scientific applications, from fundamental enzyme characterization to high-throughput screening in drug development.
References
-
Cheméo. Chemical Properties of this compound (CAS 86702-46-7). [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Syedd-León, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. UNED Research Journal, 12(2), e3088. [Link]
-
ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? [Link]
-
Loba Chemie. p-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. lobachemie.com [lobachemie.com]
Spectrophotometric determination of enzyme activity with p-Nitrophenyl nonyl ether
Here is the detailed application note and protocol for the spectrophotometric determination of enzyme activity with p-Nitrophenyl nonyl ether.
Application Note & Protocol
Topic: Spectrophotometric Determination of Hydrolase Activity using this compound
Introduction and Scientific Principle
The quantification of enzyme activity is fundamental to biochemical research, drug development, and industrial biotechnology. A widely adopted method for assaying hydrolytic enzymes, such as lipases and esterases, involves the use of chromogenic substrates that release a colored product upon enzymatic cleavage. p-Nitrophenyl (pNP) esters are a class of such substrates, valued for their simplicity and sensitivity in continuous or endpoint spectrophotometric assays.[1][2]
This guide details the use of This compound (more formally, p-nitrophenyl nonanoate) as a substrate to determine the activity of enzymes capable of hydrolyzing medium-chain fatty acid esters. The nonyl (C9) acyl chain provides a substrate of intermediate length, making it particularly useful for characterizing the substrate specificity of lipases and esterases, which often exhibit distinct preferences for different acyl chain lengths.[3]
The core principle of the assay is the enzymatic hydrolysis of the colorless p-nitrophenyl nonanoate. This reaction releases nonanoic acid and p-nitrophenol (pNP). Under neutral to alkaline conditions, p-nitrophenol tautomerizes to the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum between 405 and 420 nm.[4][5] The rate of formation of this yellow product is directly proportional to the enzyme's activity under conditions of substrate saturation.
Caption: Enzymatic hydrolysis of this compound.
Instrumentation, Reagents, and Materials
Instrumentation
-
UV-Vis Spectrophotometer (cuvette-based or microplate reader) capable of measuring absorbance at 405-420 nm.[6]
-
Thermostatically controlled water bath or incubator (e.g., 37°C).[6][7]
-
Calibrated pipettes and tips.
-
pH meter.
-
Analytical balance.
-
Vortex mixer.
Reagents and Materials
-
This compound (p-nitrophenyl nonanoate) substrate.
-
Enzyme sample (e.g., purified lipase/esterase or cell lysate).
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate buffer, pH 7.0-8.0. The optimal pH should be determined empirically for the specific enzyme.[8][9]
-
Substrate Solvent: Methanol, ethanol, or isopropanol (analytical grade).[10][11]
-
p-Nitrophenol (pNP) Standard: For generating a standard curve.
-
Stop Solution (for endpoint assays): 0.1 M NaOH or 0.5 M sodium carbonate.[12][13]
-
Cuvettes or 96-well microplates (clear, flat-bottom).
Reagent Preparation: The "Why" Behind the "How"
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Preparation: Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 using 1 M HCl. Bring the final volume to 1 L with deionized water.
-
Causality: The buffer maintains a stable pH, which is critical as enzyme activity is highly pH-dependent. Furthermore, the absorbance of the p-nitrophenolate product is sensitive to pH changes.[10][14] A slightly alkaline pH (e.g., 8.0) is often chosen because it facilitates the formation of the colored p-nitrophenolate ion while typically being within the active range for many lipases and esterases.[9]
Substrate Stock Solution (e.g., 20 mM)
-
Preparation: Dissolve an appropriate amount of this compound in the chosen organic solvent (e.g., isopropanol) to make a 20 mM stock solution. Store in a dark, sealed vial at -20°C.
-
Causality: The long nonyl acyl chain makes the substrate poorly soluble in aqueous buffers. An organic solvent is required for complete dissolution.[14] Isopropanol or ethanol are common choices. It is crucial to minimize the final concentration of the organic solvent in the assay (typically ≤ 5%), as it can inhibit enzyme activity.[14][15] Preparing a concentrated stock allows for a small volume to be added to the reaction mixture.
p-Nitrophenol (pNP) Standard Stock (e.g., 1 mM)
-
Preparation: Accurately weigh 13.91 mg of p-nitrophenol and dissolve it in 100 mL of the Assay Buffer.
-
Causality: A standard curve is essential for converting absorbance values into the absolute amount of product formed. This self-validating step accounts for variations in spectrophotometer performance and the specific molar extinction coefficient of pNP under your exact assay conditions (buffer, pH, temperature).[7][12]
Experimental Protocols
Protocol 1: Generation of a p-Nitrophenol (pNP) Standard Curve
This step is mandatory for accurate quantification and ensures the trustworthiness of the results.
-
Prepare Dilutions: Create a series of pNP dilutions from the 1 mM stock solution using the Assay Buffer. A typical concentration range would be 0, 10, 25, 50, 75, and 100 µM.
-
Add Stop Solution (if applicable): If you plan to use an endpoint assay, add the same volume of Stop Solution to each standard dilution as you will to your experimental samples. This ensures the final matrix is identical. For a 100 µL final reaction volume stopped with 100 µL of Stop Solution, you would mix 100 µL of each pNP standard with 100 µL of Stop Solution.
-
Measure Absorbance: Transfer the solutions to a microplate or cuvettes and measure the absorbance at the chosen wavelength (e.g., 410 nm).[9]
-
Plot Data: Plot the absorbance values (y-axis) against the corresponding pNP concentrations in µM (x-axis).
-
Determine Slope: Perform a linear regression. The slope of this line (Absorbance/µM) will be used to calculate the amount of product in your enzyme assays. The R² value should be > 0.99 for a reliable curve.
Protocol 2: Enzyme Activity Assay (Kinetic Measurement)
This continuous method is ideal for determining initial reaction velocities and for detailed kinetic studies.
-
Setup: In a cuvette or microplate well, prepare the reaction mixture as described in the table below. It is critical to pre-warm all solutions to the assay temperature (e.g., 37°C).
-
Initiate Reaction: The reaction should be initiated by adding the enzyme solution last.
-
Measure: Immediately place the cuvette/plate in the spectrophotometer (pre-set to the assay temperature) and begin recording the absorbance at 410 nm every 15-30 seconds for 5-10 minutes.[8]
-
Controls: Always include a "No Enzyme" control (replace enzyme solution with Assay Buffer) to measure the rate of non-enzymatic substrate hydrolysis.
Protocol 3: Enzyme Activity Assay (Endpoint Measurement)
This method is suitable for high-throughput screening when a kinetic reading is not required.
-
Setup: Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate as described in the table. Pre-warm solutions to the assay temperature.
-
Initiate Reaction: Add the enzyme solution to start the reaction.
-
Incubate: Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes).[7] The incubation time must be within the linear range of the reaction (i.e., where product formation is proportional to time). This should be determined in preliminary experiments.
-
Stop Reaction: Terminate the reaction by adding a defined volume of Stop Solution (e.g., 100 µL of 0.1 M NaOH).[16] The strong base denatures the enzyme and ensures the complete conversion of pNP to the colored p-nitrophenolate ion.[12]
-
Measure: Read the final absorbance at 410 nm.
-
Controls: Include a "No Enzyme" control and a "Time Zero" control (where the Stop Solution is added before the enzyme).
Caption: General experimental workflow for the enzyme assay.
Data Presentation and Calculations
Typical Assay Setup (per well/cuvette)
| Component | Volume | Final Concentration | Rationale |
| Assay Buffer | 80 µL | 50 mM | Maintains stable pH. |
| Substrate Stock (20 mM) | 5 µL | 1.0 mM | Provides substrate for the reaction. Concentration should be at or above Km for Vmax conditions.[4] |
| Enzyme Solution | 15 µL | Variable | The component being measured. Dilute to ensure the reaction rate is linear over time. |
| Total Volume | 100 µL |
Calculation of Enzyme Activity
-
Calculate the Rate of pNP Formation (µM/min):
-
Determine the rate of absorbance change per minute (ΔAbs/min) from the linear portion of your kinetic plot. Correct this rate by subtracting the rate of the "No Enzyme" control.
-
Use the slope from your pNP standard curve to convert this rate into a concentration change.
Rate (µM/min) = (ΔAbs/min) / (Slope of Standard Curve)
-
-
Calculate Total Activity in the Assay (µmol/min):
-
Convert the rate from µM/min to µmol/min by accounting for the total reaction volume.
Activity (µmol/min) = Rate (µM/min) * (Total Reaction Volume in L)
-
-
Calculate Specific Activity (µmol/min/mg or U/mg):
-
One Unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.[8]
-
Divide the total activity by the amount of protein (in mg) added to the assay to get the specific activity.
Specific Activity (U/mg) = Activity (µmol/min) / (mg of protein in assay)
-
Troubleshooting and Key Considerations
-
High Background: If the "No Enzyme" control shows a high rate of absorbance increase, it indicates spontaneous hydrolysis of the substrate. This is more common at high pH and temperature. Consider lowering the assay pH or temperature.
-
Poor Substrate Solubility: If the substrate solution appears cloudy or precipitates in the assay buffer, the final concentration of the organic solvent may be too low, or the substrate concentration may be too high. Try increasing the solvent concentration slightly (while checking for enzyme inhibition) or using a detergent like Triton X-100 in the assay buffer.[8][11]
-
Non-Linear Reaction Rate: If the reaction rate decreases over time, it could be due to substrate depletion or enzyme instability. Dilute the enzyme sample or reduce the incubation time.
-
Interference from Ammonium Salts: If your enzyme preparation involves ammonium sulfate precipitation, be aware that ammonium ions can catalyze the hydrolysis of p-nitrophenyl esters, leading to artificially high activity readings.[17] Dialysis or desalting of the enzyme sample is recommended.
-
pH and the Isosbestic Point: The absorbance of pNP is highly pH-dependent. If performing assays across a wide pH range, measuring at the isosbestic point (around 347 nm) can provide pH-independent measurements of pNP concentration, although with lower sensitivity.[10][14]
References
-
Yi, Z., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4). Available at: [Link]
-
Bel-Hadj-Salah, I., et al. (2016). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 82(21), 6430-6443. Available at: [Link]
-
Zhang, M., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. ResearchGate. Available at: [Link]
-
Pfleger, B. F., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2966-2975. Available at: [Link]
-
Saiya-Cork, K. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. Available at: [Link]
-
Ríos, N. S., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors, 15(1), 1959-1971. Available at: [Link]
-
Yildiz, S., & Caliskan, M. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. Available at: [Link]
-
Unknown Author. (n.d.). Enzyme+Activity+Phosphatase.doc. ResearchGate. Available at: [Link]
-
Khan, I. A. (1984). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Unknown Author. (n.d.). Esterase activity was determined using p-nitrophenyl acetate as a... ResearchGate. Available at: [Link]
-
Yildiz, S., & Caliskan, M. (2021). Spectrophotometric Assay of Lipase Activity. ResearchGate. Available at: [Link]
- Daughtridge, C., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab.
-
Unknown Author. (n.d.). The lipase assay using p-nitrophenyl butyrate. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Journal of Agricultural and Food Chemistry, 61(26), 6397-402. Available at: [Link]
-
Pliego, C., et al. (2015). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. ResearchGate. Available at: [Link]
-
Megazyme. (2021). We would like to know where the coefficient of 18.1 (EmM of p-nitrophenol) comes from? Megazyme Answers. Available at: [Link]
-
Pfleger, B. F., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ResearchGate. Available at: [Link]
Sources
- 1. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrel.colostate.edu [nrel.colostate.edu]
- 10. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging p-Nitrophenyl Nonyl Ether in the Study of Claisen Condensation Reactions
Introduction: The Enduring Significance of the Claisen Condensation
The Claisen condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-keto esters and related structures that are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and fine chemicals.[1][2][3] The reaction involves the base-mediated condensation of two ester molecules, where one acts as an enolate nucleophile and the other as an electrophilic acyl donor.[4][5][6] Understanding the kinetics and mechanism of this reaction is crucial for optimizing reaction conditions, maximizing yields, and adapting the methodology to new synthetic challenges.
These application notes detail a novel, albeit specialized, approach to studying Claisen-type condensations through the use of p-Nitrophenyl nonyl ether. While classic Claisen condensations utilize esters, the principles of nucleophilic acyl substitution can be extended to other carbonyl-containing compounds. Here, we propose a hypothetical framework where a derivative of this compound, specifically a ketone, can participate in a Claisen-like reaction. The key innovation lies in the use of the p-nitrophenoxy moiety as a chromogenic leaving group, allowing for real-time spectrophotometric monitoring of the reaction progress. This approach draws inspiration from the widespread use of p-nitrophenyl esters in enzyme kinetics assays.[7][8][9][10]
Principle of the Assay: A Chromogenic Approach to Reaction Monitoring
The central concept involves a "crossed" Claisen condensation, a variation where two different carbonyl compounds are reacted.[1][6] In our proposed system, one reactant is a ketone derived from this compound (e.g., 1-(4-(nonyloxy)phenyl)ethan-1-one), which lacks α-hydrogens on the ether-bearing side and thus can only act as the electrophile. The second reactant is an enolizable ester, such as ethyl acetate, which will form the nucleophilic enolate.
The reaction is initiated by a strong base, which deprotonates the enolizable ester to form an ester enolate.[2][4] This enolate then attacks the carbonyl carbon of the ketone derived from this compound. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the p-nitrophenoxide ion, a vibrant yellow species that can be quantified by measuring its absorbance at approximately 400-410 nm. The rate of formation of the p-nitrophenoxide ion is directly proportional to the rate of the condensation reaction.
This method offers a significant advantage over traditional monitoring techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy[11][12] by providing continuous, real-time kinetic data.
Chemical Mechanism and Workflow Visualization
The proposed reaction mechanism and the general experimental workflow are depicted below.
Caption: Proposed mechanism for the Claisen-like condensation.
Caption: Experimental workflow for monitoring the condensation.
Detailed Experimental Protocol
Materials:
-
1-(4-(nonyloxy)phenyl)ethan-1-one (synthesis required, see Appendix)
-
Ethyl acetate, anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂) supply
-
Spectrophotometer equipped with a temperature-controlled cuvette holder or flow cell
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of 1-(4-(nonyloxy)phenyl)ethan-1-one in anhydrous THF.
-
Prepare a 0.1 M solution of ethyl acetate in anhydrous THF.
-
Carefully weigh the required amount of NaH dispersion in a glovebox or under a nitrogen atmosphere and prepare a suspension in anhydrous THF. Caution: NaH is highly reactive with water and moisture.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 10 mL of the 0.1 M 1-(4-(nonyloxy)phenyl)ethan-1-one solution and 10 mL of the 0.1 M ethyl acetate solution via syringe.
-
Stir the solution at room temperature under a positive pressure of nitrogen.
-
-
Initiation and Monitoring:
-
Set the spectrophotometer to measure absorbance at 405 nm.
-
If using a standard spectrophotometer, transfer a sample of the reaction mixture to a cuvette, place it in the spectrophotometer, and zero the absorbance.
-
Rapidly add a stoichiometric equivalent of the NaH suspension to the reaction flask with vigorous stirring.
-
Immediately begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe the reaction progress (e.g., 30-60 minutes). Maintain a constant temperature throughout the experiment.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete (as indicated by the plateauing of absorbance), carefully quench the reaction by slowly adding 10 mL of 1 M HCl solution. Caution: Quenching NaH is exothermic and produces hydrogen gas.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Product Analysis:
-
Characterize the resulting crude product (a β-diketone) using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
-
Data Analysis and Interpretation
The kinetic data obtained from the spectrophotometric monitoring can be used to determine the initial reaction rate. The concentration of the released p-nitrophenoxide can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of p-nitrophenoxide under the reaction conditions, b is the path length of the cuvette, and c is the concentration.
By plotting the concentration of p-nitrophenoxide versus time, the initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.
| Time (s) | Absorbance at 405 nm | [p-Nitrophenoxide] (M) |
| 0 | 0.000 | 0.00000 |
| 30 | 0.150 | 0.00008 |
| 60 | 0.295 | 0.00016 |
| 90 | 0.430 | 0.00023 |
| 120 | 0.550 | 0.00030 |
| 180 | 0.750 | 0.00041 |
| 240 | 0.900 | 0.00049 |
| 300 | 1.020 | 0.00055 |
Note: The concentration values are hypothetical and calculated assuming a molar absorptivity (ε) of 18,000 M⁻¹cm⁻¹ and a path length (b) of 1 cm.
Troubleshooting and Considerations
-
Moisture Sensitivity: The Claisen condensation is highly sensitive to moisture, which can quench the base and hydrolyze the ester. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be performed under an inert atmosphere (nitrogen or argon).[1]
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for this reaction. The use of alkoxide bases like sodium ethoxide could lead to transesterification with the ethyl acetate, although in this specific crossed condensation, it is less of a concern.[2]
-
Synthesis of Starting Material: The key starting material, 1-(4-(nonyloxy)phenyl)ethan-1-one, is not commercially available and would need to be synthesized, for instance, via a Friedel-Crafts acylation of this compound followed by reduction of the nitro group and subsequent diazotization and acetylation. The synthesis of this compound itself can be achieved via a Williamson ether synthesis from p-nitrophenol and nonyl bromide.[13]
Conclusion
The use of a p-nitrophenyl-derived ketone in a crossed Claisen condensation offers a powerful pedagogical and research tool for studying reaction kinetics in real-time. This chromogenic assay provides a continuous and quantitative measure of reaction progress, complementing traditional analytical methods. While the specific application detailed here is a proposed methodology, it is grounded in the well-established principles of both the Claisen condensation and the use of p-nitrophenyl groups as reporters in chemical and biochemical assays. This approach opens avenues for detailed mechanistic investigations and the high-throughput screening of reaction conditions for this important class of carbon-carbon bond-forming reactions.
References
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Claisen condensation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]
- Goblirsch, B. R., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. BBA - Proteins and Proteomics, 1869(8), 140669.
-
ScienceDirect. (2021, May 21). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl p-nitrophenyl ether. Retrieved from [Link]
- Anderson, J., et al. (1997). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
- McCroskey, R., et al. (1982). p-Nitrophenylglycosides as substrates for measurement of amylase in serum and urine. Clinical Chemistry, 28(8), 1787-91.
-
ResearchGate. (n.d.). The lipase assay using p-nitrophenyl butyrate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US5414148A - Preparation of p-nitrophenolic compounds.
- Reichert, C. M. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside.
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Magritek. (2020, December 22). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 29). Claisen condensation of esters. Retrieved from [Link]
Sources
- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 12. magritek.com [magritek.com]
- 13. chembk.com [chembk.com]
Applications of p-Nitrophenyl Nonyl Ether in Biotechnology Research: A Detailed Guide for Scientists
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of p-nitrophenyl nonyl ether (pNPN) in biotechnology research. While direct literature on this compound is limited, its structural features—a chromogenic p-nitrophenyl group linked via an ether bond to a long nine-carbon alkyl chain—make it a valuable tool for specific enzymatic assays. This guide will, therefore, draw upon established principles and protocols for analogous long-chain p-nitrophenyl derivatives to provide detailed application notes and robust experimental procedures.
Introduction: The Utility of a Chromogenic Long-Chain Ether
This compound belongs to a class of chemical probes that are instrumental in the continuous monitoring of enzyme activity. The core principle of its utility lies in the enzymatic cleavage of the ether bond, which liberates p-nitrophenol. In an alkaline environment, p-nitrophenol is deprotonated to the p-nitrophenolate ion, a distinct yellow-colored compound with a strong absorbance maximum around 405-410 nm. This colorimetric signal allows for the real-time, quantitative measurement of enzyme kinetics.
The nonyl (C9) alkyl chain is a key feature of pNPN. This long, hydrophobic chain makes it a suitable substrate for enzymes that have a preference for lipophilic molecules, such as certain lipases, esterases, and cytochrome P450 (CYP) monooxygenases. The ether linkage, being more chemically stable than an ester linkage, offers the advantage of reduced spontaneous hydrolysis, leading to lower background noise in assays.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| CAS Number | 86702-46-7 | [1] |
| Predicted logP | 5.8 | [1] |
| Predicted Water Solubility | Low (log₁₀WS = -5.59) | [2] |
Application I: Probing Lipase and Esterase Activity
Rationale: Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds. While pNPN possesses an ether linkage, some lipases and esterases exhibit broad substrate specificity and can cleave ether bonds, albeit typically at a slower rate than corresponding ester bonds. The long nonyl chain of pNPN makes it a specific substrate for "true" lipases, which are defined by their ability to act on water-insoluble substrates, often showing higher activity towards longer acyl chains. The use of pNPN can, therefore, help in differentiating between true lipases and non-specific esterases. Studies on p-nitrophenyl esters have shown that enzyme activity is highly dependent on the acyl chain length, with some lipases preferring medium to long chains.[3][4]
Challenges with Long-Chain Substrates
A significant challenge in using pNPN is its low aqueous solubility.[2][5] This can lead to substrate aggregation, which can affect enzyme kinetics. To overcome this, it is crucial to prepare the substrate in a suitable co-solvent and/or use a detergent to create a stable emulsion in the assay buffer.
Experimental Protocol: Lipase/Esterase Activity Assay
This protocol is adapted from methods used for long-chain p-nitrophenyl esters.[3][4]
Materials:
-
This compound (pNPN)
-
Isopropanol or a 1:1 (v/v) mixture of acetonitrile and isopropanol
-
Triton X-100 or gum arabic
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium carbonate (Na₂CO₃) solution (0.5 M) or Sodium hydroxide (NaOH) solution (0.1 M)
-
p-Nitrophenol (pNP) for standard curve
-
Enzyme solution (lipase or esterase)
-
96-well microplate
-
Microplate reader
Protocol Steps:
-
Preparation of pNPN Substrate Stock Solution (10 mM):
-
Dissolve 26.5 mg of pNPN in 10 mL of isopropanol or the acetonitrile/isopropanol mixture.
-
This stock solution should be stored at -20°C and protected from light.
-
-
Preparation of the Assay Emulsion:
-
For a 1 mM final assay concentration, mix 1 volume of the 10 mM pNPN stock solution with 9 volumes of 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (w/v) Triton X-100 or 0.2% (w/v) gum arabic.
-
Vortex vigorously or sonicate briefly to form a stable, milky emulsion. This should be prepared fresh daily.
-
-
Preparation of p-Nitrophenol Standard Curve:
-
Prepare a 1 mM stock solution of p-nitrophenol in the assay buffer.
-
Create a series of dilutions ranging from 0 to 100 µM in the assay buffer.
-
Add the stop solution to an equal volume of each standard to account for any volume changes and pH effects on absorbance.
-
Measure the absorbance at 405 nm.
-
-
Enzyme Assay:
-
In a 96-well microplate, add 180 µL of the pNPN emulsion to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution (appropriately diluted in assay buffer).
-
For a continuous assay, immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
For a stopped assay, incubate the reaction for a defined period (e.g., 30 minutes), then terminate the reaction by adding 50 µL of 0.5 M Na₂CO₃ or 0.1 M NaOH. Measure the final absorbance at 405 nm.
-
-
Controls:
-
Substrate blank: 180 µL of pNPN emulsion + 20 µL of assay buffer (to measure spontaneous hydrolysis).
-
Enzyme blank: 180 µL of assay buffer (without pNPN) + 20 µL of enzyme solution (to correct for any intrinsic absorbance of the enzyme).
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of p-nitrophenol at the specific pH of the final reaction mixture to calculate the enzyme activity. The molar extinction coefficient is pH-dependent. At pH > 9, it is approximately 18,000 M⁻¹cm⁻¹. It is highly recommended to determine this value experimentally using the pNP standard curve under your specific assay conditions.
-
Enzyme activity (U/mL) = (ΔA/min - ΔA_blank/min) * V_total / (ε * l * V_enzyme)
-
V_total = Total reaction volume
-
ε = Molar extinction coefficient of p-nitrophenol (M⁻¹cm⁻¹)
-
l = Path length of the well (cm)
-
V_enzyme = Volume of enzyme solution added
-
Application II: Characterizing Cytochrome P450 Activity
Rationale: Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds.[6] A common reaction catalyzed by CYPs is O-dealkylation.[7][8][9] In the case of this compound, a CYP enzyme can hydroxylate the carbon atom of the nonyl chain adjacent to the ether oxygen. This results in an unstable hemiacetal intermediate that spontaneously decomposes to yield p-nitrophenol and nonanal.
The use of pNPN as a substrate can be particularly useful for identifying and characterizing CYP isoforms that have a preference for long-chain alkyl ethers. This can be relevant in drug metabolism studies, where the metabolic fate of compounds containing similar structural motifs is under investigation. While p-nitrophenol itself is a known substrate for some CYPs (undergoing hydroxylation), the O-dealkylation of p-nitrophenyl ethers provides an alternative and potentially more specific assay for certain CYP activities.[10][11]
Experimental Protocol: Cytochrome P450 O-dealkylation Assay
This protocol is designed for use with human liver microsomes (HLM) or recombinant CYP enzymes.
Materials:
-
This compound (pNPN)
-
Acetonitrile or DMSO
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (HLM) or recombinant CYP enzymes
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Trichloroacetic acid (TCA) or ice-cold acetonitrile for stopping the reaction
-
96-well deep-well plates for incubation
-
Centrifuge
-
HPLC system with a UV detector or LC-MS/MS for product quantification (optional, for confirmation)
Protocol Steps:
-
Preparation of pNPN Stock Solution (10 mM):
-
Dissolve 26.5 mg of pNPN in 10 mL of acetonitrile or DMSO.
-
-
Incubation Mixture Preparation (per well):
-
In a deep-well plate, prepare the following mixture:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
HLM (typically 0.2-0.5 mg/mL final concentration) or recombinant CYP enzyme
-
pNPN (final concentrations ranging from 1 to 100 µM, added from stock solution, keeping the final solvent concentration below 1%)
-
MgCl₂ (final concentration 3-5 mM)
-
-
Adjust the final volume with buffer.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes) with shaking. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or a smaller volume of concentrated TCA.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Quantification of p-Nitrophenol:
-
Transfer the supernatant to a new 96-well plate.
-
Add a strong base (e.g., 1 M NaOH) to a portion of the supernatant to ensure complete ionization of the p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the amount of p-nitrophenol formed using a standard curve prepared under identical conditions.
-
Self-Validating System:
-
Negative Controls:
-
No NADPH: To ensure the reaction is NADPH-dependent.
-
No HLM/enzyme: To check for non-enzymatic degradation of pNPN.
-
Heat-inactivated HLM/enzyme: To confirm the enzymatic nature of the reaction.
-
-
Positive Control: Include a known substrate for the CYP isoform being tested to ensure the enzymatic system is active.
-
Linearity: Perform time-course and enzyme concentration-course experiments to establish the linear range of the assay.
Visualizations and Logical Workflows
General Workflow for Chromogenic Enzyme Assays
Caption: General workflow for enzyme assays using pNPN.
Cytochrome P450 O-dealkylation Pathway
Sources
- 1. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Both cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a catalytic activity known to be specific for P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Nitrophenyl Nonyl Ether (pNPN) Assay Conditions
Welcome to the technical support guide for the p-Nitrophenyl nonyl ether (pNPN) assay. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing and troubleshooting this valuable enzymatic assay. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
The Science Behind the Signal: Understanding the pNPN Assay
The this compound (pNPN) assay is a colorimetric method used to measure the activity of certain enzymes, particularly those in the cytochrome P450 (CYP) superfamily, such as CYP2E1.[1][2] The fundamental principle of this assay is the enzymatic cleavage of the ether bond in the colorless substrate, pNPN. This reaction releases p-nitrophenol (pNP), which, under alkaline conditions, forms the yellow-colored p-nitrophenolate anion. The intensity of this yellow color, measured spectrophotometrically at approximately 400-405 nm, is directly proportional to the amount of pNP produced and thus reflects the enzyme's activity.[3][4][5]
The enzymatic reaction can be summarized as follows:
This compound (colorless) + H₂O --(Enzyme)--> p-Nitrophenol (yellow in alkaline pH) + Nonanol
A critical aspect of this assay is the pH-dependent absorbance of the pNP product. In acidic or neutral solutions, pNP is protonated and colorless, with a maximum absorbance around 317-320 nm.[3][4][6] To generate the chromogenic signal, the reaction is typically stopped and the pH is raised with a strong base, which deprotonates pNP to the p-nitrophenolate ion.[3][6]
Experimental Workflow for Assay Optimization
Caption: Workflow for pH and Temperature Optimization of the pNPN Assay.
Frequently Asked Questions (FAQs)
Q1: My pNPN substrate won't dissolve in the aqueous assay buffer. What should I do?
A1: This is a common and expected issue. Long-chain p-nitrophenyl ethers and esters, like pNPN, are sparingly soluble in aqueous solutions.[7] To overcome this, you should first prepare a concentrated stock solution of pNPN in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7][8][9] This stock solution can then be diluted into your aqueous assay buffer to the final working concentration. When diluting, add the stock solution to the buffer with vigorous vortexing to prevent precipitation.[9] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting the enzyme.
Q2: Why is my blank (no enzyme) control showing a high background signal?
A2: A high background signal in the absence of enzyme is typically due to the spontaneous, non-enzymatic hydrolysis of the pNPN substrate.[8][10] This degradation is accelerated by both high pH and high temperature.[8]
-
Causality: The ester and ether bonds in p-nitrophenyl substrates can be labile, especially under alkaline conditions. If your assay buffer is basic, you will likely observe significant auto-hydrolysis.
-
Solution:
-
Perform the enzymatic reaction at a neutral or slightly acidic pH where the substrate is more stable.[8] The pH can then be raised at the end of the incubation to develop the color of the p-nitrophenol product.
-
Always prepare your substrate working solution fresh for each experiment and keep it on ice until use.[8]
-
Minimize the incubation time as much as possible while still allowing for sufficient product formation.
-
Q3: The absorbance of my p-nitrophenol standard curve is not linear. What could be the cause?
A3: A non-linear standard curve for p-nitrophenol can be caused by a few factors:
-
pH of the Standard Curve Solution: The absorbance of p-nitrophenol is highly dependent on pH.[3][4][6] Ensure that your p-nitrophenol standards are prepared in the same final buffer (including the stop solution) as your samples. The pH must be sufficiently alkaline (typically pH > 9) to ensure complete conversion of p-nitrophenol to the p-nitrophenolate anion, which has a maximal absorbance at ~405 nm.[4][11]
-
Spectrophotometer Settings: Ensure your plate reader is set to the correct wavelength for p-nitrophenolate (~405 nm). Also, check that the absorbance values are within the linear range of your instrument. If the concentrations are too high, you may need to dilute your standards and samples.
Q4: My enzyme activity is very low or non-existent. What are some potential reasons?
A4: Low or no enzyme activity can stem from several sources:
-
Sub-optimal Assay Conditions: The pH and temperature of your assay may be far from the enzyme's optimum. Every enzyme has a characteristic optimal pH and temperature at which it exhibits maximum activity.[12][13] Deviations from these optima can significantly reduce the reaction rate. It is crucial to perform pH and temperature optimization experiments.
-
Enzyme Inactivation: Enzymes can lose activity if not stored or handled properly. Many enzymes require storage at -70°C or -20°C, often in the presence of cryoprotectants like glycerol.[14] Repeated freeze-thaw cycles should be avoided.[14] Also, enzyme instability can occur during the assay itself if the conditions are too harsh (e.g., extreme pH or temperature).[14]
-
Substrate Accessibility: For lipophilic substrates like pNPN, proper emulsification in the assay buffer can be critical for the enzyme to access it. You may need to optimize the concentration of detergents in your assay buffer.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Spontaneous hydrolysis of pNPN in the assay buffer.[8][10] | - Prepare substrate solution fresh and keep on ice.[8] - Ensure the assay buffer pH is not alkaline; perform the reaction at a more neutral pH.[8] - Reduce the incubation time. |
| Contamination of reagents with p-nitrophenol. | - Use fresh, high-purity reagents and solvents. | |
| Low Signal/Enzyme Activity | Sub-optimal pH or temperature.[12][13] | - Perform pH and temperature optimization experiments as detailed in the protocols below. |
| Inactive enzyme due to improper storage or handling.[14] | - Verify enzyme activity with a positive control substrate if available. - Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[14] | |
| Insufficient incubation time. | - Increase the incubation time, ensuring you remain in the linear range of the reaction. | |
| Poor Reproducibility | Inconsistent pipetting of viscous solutions (e.g., enzyme in glycerol). | - Use positive displacement pipettes or reverse pipetting techniques. |
| Temperature or pH fluctuations across the plate or between experiments. | - Ensure uniform heating of microplates. - Prepare a master mix of reagents to minimize well-to-well variability. | |
| Substrate precipitation. | - Ensure the final concentration of the organic solvent from the substrate stock is consistent and low. Vortex well when diluting. |
Detailed Experimental Protocols
Protocol 1: pH Optimization
This protocol aims to determine the optimal pH for enzymatic activity. A broad range of buffers should be tested (e.g., pH 4.0 to 10.0).
Materials:
-
Enzyme preparation
-
pNPN stock solution (e.g., 50 mM in DMSO)
-
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris-HCl for pH 7.5-9, carbonate-bicarbonate for pH 9-10) at a consistent molarity (e.g., 100 mM).[15][16]
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Incubator/water bath set to a standard temperature (e.g., 37°C)[12]
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: For each pH to be tested, prepare a reaction mix containing the assay buffer and the enzyme at its final concentration.
-
Pre-incubation: Pre-incubate the microplate with the reaction mix at the chosen temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the pNPN substrate to each well to initiate the reaction. The final concentration of DMSO should be kept constant across all wells.
-
Incubation: Incubate the plate at the chosen temperature for a fixed period (e.g., 15-30 minutes). This time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution (e.g., 1 M NaOH) to each well. This will also raise the pH to develop the yellow color of the p-nitrophenolate.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from the test wells for each pH. Plot the enzyme activity (absorbance) against the pH to determine the optimal pH.
Protocol 2: Temperature Optimization
This protocol determines the optimal temperature for the enzyme at the previously determined optimal pH.
Materials:
-
Same as for pH optimization, but with the optimal pH buffer determined in Protocol 1.
-
A series of incubators or a gradient thermal cycler set to a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing the optimal pH buffer, enzyme, and pNPN substrate.
-
Aliquot and Incubate: Aliquot the reaction mix into different tubes or wells and incubate them at the different chosen temperatures for a fixed period (e.g., 15-30 minutes).
-
Stop Reaction: At the end of the incubation period, stop the reaction by adding the stop solution to each tube/well.
-
Read Absorbance: Transfer the samples to a microplate if necessary and read the absorbance at 405 nm.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from the test wells for each temperature. Plot the enzyme activity (absorbance) against the temperature to determine the optimal temperature. Be aware that the apparent optimal temperature can be influenced by the assay duration.[17]
Data Presentation: Example Optimization Results
Table 1: pH Optimization Data
| pH | Average Absorbance (405 nm) | Corrected Activity (Absorbance) |
| 5.0 | 0.150 | 0.050 |
| 6.0 | 0.280 | 0.180 |
| 7.0 | 0.550 | 0.450 |
| 7.5 | 0.890 | 0.790 |
| 8.0 | 0.620 | 0.520 |
| 9.0 | 0.310 | 0.210 |
| No Enzyme Control | 0.100 | N/A |
In this example, the optimal pH is approximately 7.5.
Table 2: Temperature Optimization Data (at optimal pH 7.5)
| Temperature (°C) | Average Absorbance (405 nm) | Corrected Activity (Absorbance) |
| 25 | 0.450 | 0.350 |
| 30 | 0.680 | 0.580 |
| 37 | 0.910 | 0.810 |
| 45 | 0.750 | 0.650 |
| 55 | 0.320 | 0.220 |
| No Enzyme Control | 0.100 | N/A |
In this example, the optimal temperature is approximately 37°C.
References
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
- Guengerich, F. P., Martin, M. V., Sohl, C. D., & Cheng, Q. (2009). Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase.
- An, L., Wang, X., & Lu, W. (2013). Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro. Journal of Pharmacological and Toxicological Methods, 68(3), 361-368.
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2023). Why does my p- nitrophenyl acetate assay doesn't work? Retrieved from [Link]
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Retrieved from [Link]
- Ojo, A. A., Arotupin, D. J., & Akinyosoye, F. A. (2022). Effect of pH and Temperature on Recombinant CYP450.
-
University of Maria Curie-Skłodowska. (n.d.). Spectrophotometric Determination of the Dissociation Constant of p-Nitrophenol. Retrieved from [Link]
- Ujhelyi, Z., et al. (2005). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Drug Metabolism and Disposition, 33(10), 1478-1484.
-
ResearchGate. (2025). Note on stability of p‐nitrophenol in aqueous solutions. Retrieved from [Link]
- Lee, I., & Obach, R. S. (Eds.). (2021). Cytochrome P450: In Vitro Methods and Protocols. Humana Press.
-
ResearchGate. (2025). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]
- Zhang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Molecules, 26(2), 335.
- Tonks, N. K. (2001). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Molecular Biology, Chapter 18, Unit 18.8.
-
ResearchGate. (2025). Optimization of the CYP inhibition assay using LC-MS/MS. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Optimize Temperature and pH for Enzyme Activity. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). Retrieved from [Link]
-
Cytiva Life Sciences. (2024). Lateral Flow Assay Troubleshooting Guide & Membrane Switches. Retrieved from [Link]
- Journal of Colloid and Interface Science. (2000). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Journal of Colloid and Interface Science, 227(1), 102-109.
- Peterson, M. E., et al. (2019).
-
Journal of Pharmacy and Pharmacology. (1978). Extinction Coefficients for p-Nitrophenol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). Retrieved from [Link]
Sources
- 1. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phavi.umcs.pl [phavi.umcs.pl]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nrel.colostate.edu [nrel.colostate.edu]
- 17. Optimum temperature may be a misleading parameter in enzyme characterization and application - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Foundational Principles of the p-Nitrophenyl Nonyl Ether Assay
Answering the call for robust, field-tested guidance, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering low signal issues in p-Nitrophenyl nonyl ether (pNNE) assays. As Senior Application Scientists, we move beyond simple checklists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Before troubleshooting, it is crucial to understand the mechanics of the assay. These foundational questions provide the necessary context for effective problem-solving.
Q1: What is the fundamental principle of the this compound assay?
The this compound (pNNE) assay is a colorimetric method used to measure the activity of certain enzymes, most notably cytochrome P450 (CYP) isoforms.[1][2] The assay operates on a simple principle:
-
Enzymatic Reaction: The enzyme of interest (e.g., a CYP enzyme within liver microsomes) catalyzes the O-dealkylation of the colorless substrate, this compound.
-
Product Formation: This reaction cleaves the ether bond, yielding two products: nonanal and, critically, p-nitrophenol (pNP) .
-
Colorimetric Detection: In its protonated state (at acidic or neutral pH), the pNP product is colorless. However, when the pH is raised to alkaline conditions (typically pH > 9), pNP is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color.[3][4]
-
Quantification: The intensity of this yellow color is directly proportional to the amount of pNP produced, and therefore, to the activity of the enzyme. The signal is quantified by measuring the absorbance at a wavelength of approximately 400-410 nm.[5][6][7]
Q2: Why is the final pH of the reaction so critical for signal detection?
The final pH is the switch that turns your signal "on." The product you are measuring, p-nitrophenol, is a pH indicator.
-
At Neutral/Acidic pH (Reaction Condition): pNP is protonated and largely colorless, with an absorbance maximum around 317 nm.[5][6] Performing the measurement at this stage would yield a very low signal in the visible range.
-
At Alkaline pH (Detection Condition): By adding a "stop solution" (e.g., NaOH or Tris base), the pH is increased. This converts pNP to the yellow p-nitrophenolate ion, which strongly absorbs light around 400 nm.[3][5][7]
Failing to make the solution alkaline before reading is one of the most common reasons for an apparent "no signal" result.
Part 2: Troubleshooting Guide: Low or No Signal
This section is structured as a logical workflow, guiding you from the most common and easily solvable issues to more complex problems.
Category 1: Reagent & Preparation Issues
Problems often originate from the reagents themselves. Before questioning the enzyme or experimental design, verify your components.
Q3: My signal is completely flat. I suspect a reagent problem. Where do I start?
Start with the most critical components: the substrate and the enzyme cofactors. A systematic check is essential.
| Component | Potential Problem | Scientific Rationale & Solution |
| NADPH | Omitted, degraded, or incorrect concentration. | NADPH is the essential cofactor providing the reducing equivalents for CYP450 enzyme activity. Without it, the catalytic cycle cannot proceed. Solution: Always use a freshly prepared NADPH-regenerating system or fresh NADPH stock. Ensure it is added to initiate the reaction and was not omitted.[8] |
| Substrate (pNNE) | Degraded, precipitated, or incorrect concentration. | pNNE is hydrophobic and can precipitate in aqueous buffers if the concentration of the organic solvent (like DMSO) is too low. The ester linkage is also susceptible to spontaneous hydrolysis at high pH or temperature.[9] Solution: Prepare substrate solutions fresh. Ensure the final solvent concentration is compatible with your enzyme system. Visually inspect for precipitation. |
| Enzyme (Microsomes) | Inactive due to improper storage or multiple freeze-thaw cycles. | Microsomal enzymes are sensitive and can lose activity if not stored correctly (typically at -80°C) or subjected to repeated freeze-thaw cycles.[10] Solution: Aliquot microsomes upon receipt to minimize freeze-thaws. Run a positive control with a known potent substrate to verify the general activity of the microsomal batch.[11] |
| Buffer | Incorrect pH or contaminated. | The enzymatic reaction has an optimal pH (typically near neutral). If the buffer pH is incorrect, enzyme activity will be suboptimal. Bacterial contamination can degrade reagents. Solution: Verify the pH of your buffer before use. Use sterile, fresh buffers. |
Q4: My substrate solution appears cloudy or has turned yellow. Is this a problem?
Yes, both are significant problems.
-
Cloudiness/Precipitation: this compound is highly lipophilic and has low aqueous solubility.[12] It is often dissolved in DMSO to create a stock solution. If this stock is diluted into an aqueous buffer and the final DMSO concentration is too low, the substrate will precipitate, making it unavailable to the enzyme. Long-chain p-nitrophenyl esters can also self-aggregate in solution, reducing their effective concentration.[13]
-
Solution: Ensure the final concentration of the organic solvent in your assay is sufficient to maintain substrate solubility, but not so high that it inhibits the enzyme (typically <1% DMSO).
-
-
Yellow Coloration: A yellow tint in your substrate-only solution indicates spontaneous hydrolysis has occurred, releasing the p-nitrophenol product.[9] This leads to high background signal and reduces the amount of available substrate for the enzyme, narrowing the dynamic range of the assay. This hydrolysis is accelerated by alkaline pH and higher temperatures.[9]
-
Solution: Prepare substrate solutions fresh before each experiment. Store stock solutions in an appropriate solvent at -20°C or -80°C.[9] Keep working solutions on ice.
-
Category 2: Assay Conditions & Protocol Execution
If reagents are confirmed to be sound, the next step is to scrutinize the experimental protocol and conditions.
Q5: My positive controls are weak, and my samples are barely above background. What protocol steps should I check?
This pattern often points to suboptimal enzymatic activity or detection.
-
Incubation Time: The reaction may not have proceeded long enough to generate a detectable amount of product. Enzyme kinetics are often linear for a limited time before substrate depletion or enzyme instability occurs.[14][15]
-
Action: Perform a time-course experiment (e.g., 0, 5, 10, 20, 30, 60 minutes) to determine the optimal incubation time where the product formation is still linear.
-
-
Enzyme Concentration: The concentration of your enzyme source (e.g., microsomes) may be too low.
-
Action: Perform a protein concentration titration (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) to find a concentration that yields a robust signal within the linear range of the reaction. Be aware that very high microsomal protein concentrations can sometimes lead to issues with non-specific binding.[14]
-
-
Incubation Temperature: Most mammalian enzymes, including CYPs, have a temperature optimum around 37°C.[15]
-
Action: Ensure your incubator or water bath is calibrated and maintaining the correct temperature. Lower temperatures will drastically reduce the reaction rate.
-
-
Order of Reagent Addition: The reaction should be initiated by the addition of the NADPH cofactor. Pre-incubating the enzyme and substrate together is standard, but the reaction does not start until NADPH is present.
-
Action: Review your pipetting scheme. A common workflow is: (1) Add buffer, microsomes, and substrate to the plate. (2) Pre-incubate at 37°C for 5-10 minutes. (3) Initiate the reaction by adding NADPH. (4) Stop the reaction with a basic solution.
-
Q6: I see some signal, but it's inconsistent across my replicate wells. What causes high variability?
High variability is often due to technical errors in execution.
-
Pipetting Inaccuracy: Small volumes of concentrated reagents (enzyme, substrate) are particularly susceptible to pipetting errors. Ensure your pipettes are calibrated.[10]
-
Poor Mixing: Failure to adequately mix the contents of the wells after adding each reagent can lead to inconsistent reaction rates. Gently tap or use an orbital shaker.
-
Edge Effects: The outer wells of a microplate can be subject to faster evaporation, concentrating the reactants and altering the reaction rate.
-
Action: Use a plate sealer during incubation.[16] Avoid using the outermost wells for critical samples, or fill them with buffer to create a humidity barrier.
-
-
Incomplete Stopping of Reaction: If the stop solution is not mixed thoroughly into every well, the enzymatic reaction may continue in some wells longer than others, leading to variability.
Category 3: Data Acquisition & Analysis
Finally, the issue may lie in how the signal is being measured.
Q7: I've confirmed my reagents and protocol, but the plate reader gives me very low absorbance values. What should I check?
-
Incorrect Wavelength: This is a primary suspect. The yellow p-nitrophenolate product has a peak absorbance around 400-410 nm.[5][17] Reading at the wrong wavelength (e.g., the 317 nm peak of the colorless reactant) will result in no signal.
-
Action: Double-check the wavelength setting on your spectrophotometer or plate reader.
-
-
Failure to Stop/Raise pH: As discussed in Q2, if you do not add a basic stop solution, the pNP product will remain colorless, and the absorbance at 400 nm will be negligible.[3][7]
-
Action: Ensure your protocol includes a step to add a reagent like NaOH, Tris, or a carbonate buffer to raise the pH above 9 before reading the plate.
-
-
Incorrect Blank Subtraction: The blank wells should account for non-enzymatic hydrolysis of the substrate and any background absorbance from reagents.
-
Action: A proper blank should contain everything except the enzyme source (or everything except the NADPH cofactor). Ensure you are subtracting the average absorbance of the correct blank wells from your sample wells. A "substrate only" control is essential to correct for background absorbance from spontaneous hydrolysis.[9][18]
-
-
Gain/Instrument Settings: The plate reader's sensitivity settings (gain) might be too low.
-
Action: While less common for absorbance, consult your instrument's manual. Run a positive control with a known concentration of p-nitrophenol in alkaline buffer to confirm the reader can detect the signal.
-
Part 3: Diagrams & Standardized Protocols
Visual aids and standardized procedures are invaluable for ensuring consistency and rapidly diagnosing issues.
Standard Experimental Workflow
The following diagram outlines the critical steps in a typical pNNE microsomal stability assay.
Caption: Decision tree for troubleshooting low signal in enzyme assays.
Standard Operating Protocol: pNNE Assay with Human Liver Microsomes
This protocol provides a validated starting point for measuring pNNE metabolism.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Human Liver Microsomes (HLM): Thaw on ice. Dilute to 2x the final desired concentration (e.g., 1 mg/mL) in Assay Buffer. Keep on ice.
-
pNNE Substrate (100x Stock): Prepare a 10 mM stock in 100% DMSO.
-
pNNE Working Solution (2x): Dilute the 100x stock in Assay Buffer to 2x the final concentration (e.g., 200 µM).
-
NADPH Regenerating System (4x): Prepare according to manufacturer's instructions in water.
-
Stop Solution: 2 N NaOH or 1 M Tris Base.
2. Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of the 2x HLM solution. For blank wells, add 50 µL of Assay Buffer.
-
Add 50 µL of the 2x pNNE working solution to all wells.
-
Cover the plate with a sealer and pre-incubate for 10 minutes at 37°C.
-
Remove the sealer and initiate the reaction by adding 25 µL of the 4x NADPH regenerating system. For blank wells (measuring non-NADPH dependent activity), add 25 µL of water. The total volume is now 125 µL.
-
Incubate at 37°C for the desired amount of time (e.g., 30 minutes).
-
Terminate the reaction by adding 75 µL of Stop Solution to all wells. Mix thoroughly by pipetting or shaking. The final volume is 200 µL.
3. Data Acquisition:
-
Centrifuge the plate briefly to pellet any precipitated protein.
-
Read the absorbance of the supernatant at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the average absorbance of the blank wells.
-
Subtract the average blank absorbance from all experimental wells to get the corrected absorbance.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl) and a molar extinction coefficient (ε) for p-nitrophenol under alkaline conditions.
References
- (N/A)
-
Brainly. (2023). Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. brainly.com. [Link]
-
ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in.... [Link]
-
Maxanim. Troubleshooting Common ELISA Problems. [Link]
-
Rockland Immunochemicals. ELISA Kit Troubleshooting. [Link]
-
ResearchGate. Ultraviolet absorption spectrum of PNP at various pH values. [Link]
-
National Institutes of Health. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]
-
Known Line. (2024). Understanding Microsomal Binding Assays: A Key Tool in Drug Development. [Link]
-
Bitesize Bio. (2022). Troubleshooting a Faulty ELISA. [Link]
-
PubMed. (2019). Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro. [Link]
-
Scribd. P Nitrophenol. [Link]
-
ResearchGate. Cytochrome P450 Protocols. [Link]
-
National Institutes of Health. (2015). Addressing the Challenges of Low Clearance in Drug Research. [Link]
-
BioIVT. In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. [Link]
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. [Link]
-
National Institutes of Health. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. [Link]
-
Canadian Journal of Chemistry. (1973). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]
-
National Institutes of Health. (2019). Development of a high throughput cytochrome P450 ligand-binding assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
National Institutes of Health. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]
-
National Institute of Standards and Technology. This compound. [Link]
-
Scielo. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. [Link]
-
National Institutes of Health. This compound. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 86702-46-7). [Link]
Sources
- 1. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. brainly.com [brainly.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. maxanim.com [maxanim.com]
- 11. Understanding Microsomal Binding Assays: A Key Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 12. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. nrel.colostate.edu [nrel.colostate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: p-Nitrophenyl Nonyl Ether in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Nitrophenyl nonyl ether (PNPNE). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in aqueous solutions. Our focus is on ensuring the stability and reliability of your experimental setup.
Introduction: Understanding the Challenges
This compound is a valuable substrate in various biochemical assays. Its utility stems from the release of the chromogenic p-nitrophenolate anion upon cleavage of the ether bond, which can be readily quantified spectrophotometrically. However, its long nonyl chain confers significant hydrophobicity, leading to challenges with solubility and stability in aqueous environments. Furthermore, like many aryl ethers, the ether linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. This guide will help you navigate these challenges to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Why is my this compound solution cloudy?
Cloudiness or precipitation in your aqueous solution of this compound is a clear indicator of poor solubility. The long nonyl tail makes this molecule highly hydrophobic, causing it to aggregate and come out of solution in purely aqueous buffers.
-
Troubleshooting:
-
Incorporate a Co-solvent: To enhance solubility, it is recommended to first dissolve the this compound in a water-miscible organic solvent before adding it to your aqueous buffer. Common choices include Dimethyl sulfoxide (DMSO), ethanol, or acetone.[1] The final concentration of the organic solvent in your assay should be kept to a minimum (typically <1-5%) to avoid interference with biological macromolecules.
-
Use of Surfactants: Non-ionic surfactants like Triton X-100 or zwitterionic surfactants can be used at concentrations above their critical micelle concentration (CMC) to create micelles that can encapsulate the hydrophobic PNPNE, thereby increasing its apparent solubility.
-
Sonication: Gentle sonication can help to disperse the compound and break up aggregates, but this may only provide a temporary solution if the concentration is above its solubility limit.
-
I am observing a high background signal in my assay. What could be the cause?
A high background signal, indicated by the continuous production of p-nitrophenol in your control samples (without enzyme or reactant), is likely due to the non-enzymatic hydrolysis of the this compound.
-
Causality and Troubleshooting:
-
pH-Dependent Hydrolysis: The ether linkage in this compound is susceptible to hydrolysis, and the rate of this reaction is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the cleavage of the ether bond. It is crucial to run a parallel control experiment without your enzyme or test compound to measure the rate of this spontaneous hydrolysis.[2] This background rate can then be subtracted from your experimental data.
-
Buffer Composition: Certain buffer components can act as nucleophiles and accelerate the hydrolysis of p-nitrophenyl compounds. For example, buffers containing primary or secondary amines should be used with caution. It is advisable to test the stability of PNPNE in your chosen buffer system as part of your assay development.
-
Temperature Effects: Higher temperatures will increase the rate of non-enzymatic hydrolysis. If your experimental protocol allows, consider running your assay at a lower temperature to minimize background signal. Always maintain a consistent temperature across all experiments.
-
How does pH affect the stability and measurement of this compound and its hydrolysis product?
The pH of your aqueous solution has a dual effect on assays involving this compound: it influences the stability of the ether linkage and alters the spectral properties of the p-nitrophenol product.
-
Measurement of p-Nitrophenol: The product of hydrolysis, p-nitrophenol, is a pH indicator. In acidic to neutral solutions, it exists predominantly in its protonated form, which has a different absorption spectrum than its deprotonated form (p-nitrophenolate), which is favored in alkaline conditions. The pKa of p-nitrophenol is approximately 7.15. To ensure accurate quantification, it is essential to either:
-
Maintain a constant pH across all samples and standards, preferably in the alkaline range (pH > 9) where the p-nitrophenolate ion is the dominant species and exhibits a strong absorbance around 400-410 nm.
-
Stop the reaction and adjust the pH of all samples to a uniform alkaline value before measuring the absorbance.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution | If the this compound is not fully dissolved, the effective concentration will vary between samples, leading to inconsistent reaction rates. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and ensure it is completely clear before diluting into the aqueous buffer. Vortex thoroughly after dilution. |
| Time-Dependent Precipitation | Due to its low aqueous solubility, the compound may precipitate out of solution over the course of a longer experiment. | Visually inspect your solutions at the beginning and end of the experiment. If precipitation is observed, consider using a solubility enhancer like a surfactant or reducing the final concentration of PNPNE. |
| pH Drift | Changes in the pH of the reaction buffer during the experiment can alter both the rate of hydrolysis and the absorbance of the p-nitrophenol product. | Use a buffer with sufficient buffering capacity for your experimental conditions. Verify the pH of your solutions before and after the experiment. |
| Temperature Fluctuations | Inconsistent temperature control can lead to variability in both enzymatic and non-enzymatic reaction rates. | Use a temperature-controlled incubator or water bath for all incubations. Ensure all solutions are equilibrated to the correct temperature before starting the reaction. |
Issue 2: Low Signal or No Reaction
| Potential Cause | Explanation | Recommended Solution |
| Degraded Substrate | The this compound may have degraded during storage. | Store the solid compound and stock solutions protected from light and moisture at the recommended temperature. Prepare fresh working solutions regularly. |
| Incorrect Wavelength | You may be monitoring the reaction at a suboptimal wavelength for p-nitrophenolate detection. | Ensure your spectrophotometer is set to measure the absorbance at the λmax of p-nitrophenolate under your specific buffer conditions (typically 400-410 nm at alkaline pH). |
| Assay Conditions Not Optimal | The pH, temperature, or buffer composition may not be suitable for the enzymatic or chemical reaction being studied. | Systematically optimize the assay conditions. Refer to the literature for similar assays to find a suitable starting point. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
-
Prepare a Concentrated Stock Solution: Weigh out the desired amount of solid this compound and dissolve it in a minimal volume of 100% DMSO. For example, prepare a 10 mM stock solution. Ensure the solid is completely dissolved.
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the working solution is low (e.g., <1%) to minimize its effect on the experiment.
-
Visual Inspection: After mixing, visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, the concentration may be too high for the chosen conditions.
Protocol 2: Monitoring Non-Enzymatic Hydrolysis
-
Prepare a Control Reaction: In a microplate well or cuvette, add your complete reaction mixture (buffer, any co-solvents, and this compound working solution) but replace your enzyme or reactant of interest with an equal volume of buffer.
-
Incubation: Incubate the control reaction under the same conditions (temperature and time) as your experimental samples.
-
Spectrophotometric Measurement: At regular time intervals, measure the absorbance at the appropriate wavelength for p-nitrophenolate (e.g., 405 nm).
-
Data Analysis: Plot the absorbance as a function of time. The slope of this line represents the rate of background hydrolysis. This rate should be subtracted from the rates obtained for your experimental samples.
Visualizing Key Concepts
Hydrolysis of this compound
The following diagram illustrates the hydrolysis of this compound to p-nitrophenol and nonanol.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow for High Background Signal
This flowchart provides a step-by-step guide to diagnosing and resolving high background signals in your assay.
Caption: Troubleshooting high background signal.
References
-
G-Biosciences. (2016). ELISA Substrates: A Selection Guide. G-Biosciences. [Link]
-
Guo, L., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(8), 158941. [Link]
- Harris, J. L., et al. (1998). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 95(24), 14131-14136.
- Pliego, J. R. (2015).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
van der Ent, F., & Purg, M. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University. [Link]
Sources
How to correct for non-enzymatic hydrolysis of p-Nitrophenyl nonyl ether
Guide: Correcting for Non-Enzymatic Hydrolysis of p-Nitrophenyl nonyl ether
As a Senior Application Scientist, I've frequently guided researchers through the nuances of enzyme kinetics. A common challenge arises when using chromogenic substrates like this compound (pNPN-ether), which, while excellent for monitoring certain hydrolase activities, can exhibit instability in aqueous solutions. This guide provides a comprehensive framework for identifying, quantifying, and correcting for the non-enzymatic hydrolysis of this substrate, ensuring the integrity and accuracy of your kinetic data.
Troubleshooting & FAQs
This section addresses the most common issues and questions encountered when working with pNPN-ether and similar substrates.
Q1: My "no-enzyme" control shows a steady increase in absorbance over time. Is my substrate contaminated?
A1: Not necessarily. This is the classic signature of non-enzymatic substrate hydrolysis. P-Nitrophenyl ethers are susceptible to spontaneous breakdown in aqueous buffers, a reaction that is often accelerated by pH and temperature. The ether bond can be hydrolyzed, releasing the chromogenic product, p-nitrophenol (pNP), which absorbs light around 405-410 nm under basic conditions. What you are observing is the baseline instability of your substrate under your specific assay conditions. This is precisely the rate you need to quantify and subtract from your total reaction rate.
Q2: How do pH and temperature affect the rate of non-enzymatic hydrolysis?
A2: Both factors can be significant.
-
pH: Hydrolysis of p-nitrophenyl esters and ethers is generally faster at higher pH values (alkaline conditions). However, the product, p-nitrophenol, requires a pH above its pKa (~7.1) to exist as the yellow p-nitrophenolate anion, which is what you detect spectrophotometrically[1][2]. Therefore, you must balance enzyme stability, assay sensitivity, and the substrate's intrinsic stability.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature[3]. It is crucial to maintain a consistent and accurately controlled temperature for both your enzymatic reaction and your non-enzymatic control.
Q3: Can I just subtract the initial absorbance of my control from my enzyme reaction?
A3: No, this is incorrect and a common mistake. You are interested in the rate of change (slope of absorbance vs. time), not a single absorbance value. The non-enzymatic hydrolysis is a continuous process. Therefore, you must measure the rate of absorbance increase in the no-enzyme control and subtract this rate from the rate of your full enzymatic reaction[4].
Q4: My non-enzymatic hydrolysis rate is very high, almost as high as my enzymatic rate. What can I do?
A4: This indicates that your "signal-to-noise" ratio is poor. Consider the following optimizations:
-
Lower the pH: If your enzyme is active and stable at a slightly lower pH, this may reduce the background hydrolysis rate.
-
Lower the Temperature: Running the assay at a lower temperature can decrease the background rate, but it will also likely decrease your enzyme's activity[5]. You must find a balance that provides a workable experimental window.
-
Increase Enzyme Concentration: If your reaction kinetics are still in the linear range with respect to enzyme concentration, increasing the amount of enzyme can boost the enzymatic rate relative to the fixed background rate[6].
-
Check Buffer Components: Some buffer species can participate in catalysis. If possible, test alternative buffer systems to see if one provides a lower background rate while maintaining enzyme activity.
Core Protocol: Accurate Measurement of Hydrolase Activity
This protocol provides a self-validating system to determine the true rate of enzymatic activity by correcting for substrate instability.
Principle
The total observed rate of p-nitrophenol (pNP) production in the presence of the enzyme is the sum of the enzymatic rate and the non-enzymatic hydrolysis rate. By running a parallel control reaction without the enzyme, we can measure the non-enzymatic rate independently. The true enzymatic rate is then calculated by subtraction.
-
VTotal = VEnzymatic + VNon-Enzymatic
-
VCorrected (Enzymatic) = VTotal - VNon-Enzymatic
Experimental Workflow Diagram
Caption: Workflow for correcting non-enzymatic substrate hydrolysis.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare your buffer of choice at the desired pH and ionic strength. Ensure all components are fully dissolved. The optimal pH should be determined empirically, balancing enzyme activity with substrate stability[5].
-
Substrate Stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) to ensure solubility.
-
Enzyme Stock: Prepare a concentrated stock of your enzyme in a suitable, stabilizing buffer. Store on ice until use.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 405-410 nm.
-
Equilibrate the measurement chamber to the desired assay temperature (e.g., 37°C).
-
Set the instrument to kinetic mode to record absorbance over time (e.g., one reading every 30 seconds for 10-15 minutes).
-
-
Assay Execution (perform in parallel):
-
Reaction Well/Cuvette ("Total Rate"): i. Add assay buffer to the cuvette. ii. Add the required volume of pNPN-ether substrate stock solution. Mix gently. iii. Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature (3-5 minutes). iv. To start the reaction, add the enzyme stock solution, mix quickly but thoroughly, and immediately begin data collection.
-
Control Well/Cuvette ("Non-Enzymatic Rate"): i. Add the exact same amount of assay buffer to a second cuvette. ii. Add the exact same amount of pNPN-ether substrate stock solution. Mix gently. iii. Place the cuvette in the spectrophotometer to equilibrate alongside the reaction cuvette. iv. To start the "reaction," add a volume of enzyme storage buffer (the same buffer the enzyme is in, but without the enzyme itself) equal to the volume of the enzyme stock added to the reaction well. Mix and immediately begin data collection[4][7].
-
-
Data Analysis:
-
Plot absorbance vs. time for both the reaction and the control.
-
Identify the initial, linear portion of each curve. The reaction must be followed under initial velocity conditions, where the rate is constant before significant substrate depletion or product inhibition occurs[6].
-
Calculate the slope of this linear portion for both datasets. The slope (ΔAbs / Δtime) represents the reaction rate in Absorbance Units per minute.
-
Subtract the rate of the control from the rate of the reaction to get the corrected enzymatic rate.
-
Data Presentation & Calculation
The following table illustrates how to process the raw rates to obtain the final, corrected value.
| Measurement | Sample | Raw Rate (ΔAbs/min) | Calculation | Corrected Rate (ΔAbs/min) |
| Total Rate | Enzyme + Substrate | 0.052 | ||
| Non-Enzymatic Rate | Buffer + Substrate | 0.007 | ||
| Corrected Rate | 0.052 - 0.007 | 0.045 |
This final corrected rate (0.045 ΔAbs/min) is the value that should be used for all subsequent kinetic calculations, such as determining Vmax and Km, after converting it to molar concentration units using the Beer-Lambert law (Abs = εcl) and the molar extinction coefficient for p-nitrophenol at the assay pH[8].
By systematically implementing this control and correction procedure, you can confidently distinguish true enzymatic activity from substrate instability, leading to robust and publishable results.
References
- Protocol for enzyme assays. The Royal Society of Chemistry.
- SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Maria Curie-Skłodowska University.
- Enzyme kinetics. Wikipedia.
- Ultraviolet absorption spectrum of PNP at various pH values.
- Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio.
- Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
- A SPECTROPHOTOMETRIC DETERMINATION OF THE AND PAPAVERINE DISSOCIATION CONSTANTS OF p-NITROPHENOL. Royal Society of Chemistry.
- Spectrophotometric Enzyme Assays.
- Biochem Lab Enzyme Assay Background. University of San Diego.
- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect.
- p-Nitrophenyl Phosph
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- The effects of temperature and pH on S31 lipase.
- How to Improve Linearity in the Enzyme Stability Assays?
- Enzyme assay for low activity enzyme?
Sources
- 1. phavi.umcs.pl [phavi.umcs.pl]
- 2. A spectrophotometric determination of the dissociation constants of p-nitrophenol and papaverine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. neb.com [neb.com]
Interference in p-Nitrophenyl nonyl ether assays and how to solve it
Welcome to the technical support center for p-Nitrophenyl nonyl ether (pNPN) based enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the generation of high-quality, reliable data. As a Senior Application Scientist, I've structured this guide to not only provide solutions but also to explain the underlying scientific principles, empowering you to proactively address challenges in your experimental workflow.
The Principle of the this compound Assay
The this compound (pNPN) assay is a widely used colorimetric method for measuring the activity of various hydrolytic enzymes, such as esterases and lipases. The enzyme catalyzes the cleavage of the ether bond in the pNPN substrate, releasing p-nitrophenol (pNP). Under alkaline conditions, pNP deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 400-420 nm.[1][2][3] The rate of p-nitrophenolate formation, measured spectrophotometrically, is directly proportional to the enzyme's activity.
// Nodes pNPN [label="this compound (Colorless Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme (e.g., Esterase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pNP [label="p-Nitrophenol (Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; pNP_ion [label="p-Nitrophenolate (Yellow Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Nonyl_alcohol [label="Nonyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; OH [label="OH- (Alkaline pH)", shape=plaintext];
// Edges pNPN -> Enzyme [dir=none, label=" Binds"]; Enzyme -> pNP [label=" Catalyzes Cleavage"]; Enzyme -> Nonyl_alcohol [style=dashed]; pNP -> pNP_ion [label=" Deprotonation", arrowhead=normal]; OH -> pNP [dir=none, style=dashed];
// Positioning for clarity edge[len=2.5]; }
Figure 1: Enzymatic cleavage of pNPN to produce the chromogenic p-nitrophenolate ion.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. Each answer provides an explanation of the cause and a step-by-step approach to resolving the problem.
Q1: My absorbance readings are high and variable, even in my 'no-enzyme' control wells. What is causing this high background?
A1: A high background signal is one of the most common issues and typically points to a non-enzymatic release of p-nitrophenol or an optical interference from your test compound. Here are the primary causes and how to investigate them:
-
Test Compound Color: The simplest explanation is that your test compound is yellow and absorbs light in the 400-420 nm range, directly interfering with the detection of the p-nitrophenolate product.
-
Compound Precipitation: If your compound is not fully soluble in the assay buffer, it can form a precipitate. This suspension causes light scattering, which is read by the spectrophotometer as an increase in absorbance.[4][5] This can often be identified by visual inspection of the plate for cloudiness.[4]
-
Substrate Instability: p-Nitrophenyl ethers can be susceptible to auto-hydrolysis, especially at non-optimal pH or elevated temperatures. This leads to a gradual increase in absorbance over time, independent of enzyme activity.
-
Compound Reactivity: Some compounds are inherently unstable or reactive and can degrade in the assay buffer, producing colored byproducts.[6] Others might react directly with the pNPN substrate.
Troubleshooting Steps:
-
Run a 'Compound-Only' Control: Prepare wells containing the assay buffer and your test compound at the highest concentration used in your experiment (but without enzyme or pNPN substrate). Measure the absorbance at your detection wavelength. A high reading here confirms your compound has intrinsic color or is precipitating.
-
Perform a Spectral Scan: To definitively identify spectral interference, scan the absorbance of your compound across a range of wavelengths (e.g., 300-600 nm). This will reveal if it has an absorbance peak that overlaps with p-nitrophenolate.
-
Check Substrate Stability: Run a 'no-enzyme' control (buffer + pNPN substrate) and monitor the absorbance over the same time course as your full assay. A significant increase in absorbance indicates substrate auto-hydrolysis. If this is an issue, consider re-evaluating your buffer pH and temperature.[7]
Q2: I've identified a potent inhibitor of my enzyme. How can I be sure this is a true hit and not an assay artifact?
A2: This is a critical question in drug discovery, as false positives can waste significant time and resources.[8][9][10] An apparent inhibition can arise from several interference mechanisms that are unrelated to specific binding at the enzyme's active site.
Common Mechanisms of False Positives:
| Interference Type | Mechanism | How it Appears as Inhibition |
| Spectral Interference | Compound absorbs light at the detection wavelength (~405 nm), effectively masking the product signal (an "inner filter effect").[11] | Lower apparent absorbance is misinterpreted as reduced enzyme activity. |
| Compound Aggregation | At certain concentrations, compounds can form colloidal aggregates that sequester and non-specifically denature the enzyme.[12][13] | Enzyme is removed from the reaction, leading to a sharp drop in product formation. |
| Chemical Reactivity | Electrophilic compounds can covalently modify and inactivate the enzyme, often by reacting with cysteine residues.[6] This is a common feature of Pan-Assay Interference Compounds (PAINS). | Irreversible loss of enzyme function results in potent, often time-dependent, inhibition. |
| Redox Cycling | In the presence of reducing agents like DTT (often included in assay buffers), some compounds can enter a redox cycle that produces reactive oxygen species (e.g., H₂O₂), which can damage and inactivate the enzyme.[12][13] | Enzyme is oxidatively damaged, leading to loss of activity. |
| Metal Chelation | If the enzyme requires a metal cofactor for activity, compounds that chelate this metal can strip it from the active site, causing inactivation.[12] | Loss of the essential cofactor results in an inactive enzyme. |
To validate your hit, you must systematically rule out these non-specific mechanisms. This process is often referred to as "hit triage" or "hit validation."[14]
}
Figure 2: A decision tree for validating a potential inhibitor and identifying common artifacts.
Q3: How does the pH of my assay buffer affect the results?
A3: The pH of the assay buffer is a critical parameter with a dual impact on pNP-based assays.
-
Enzyme Activity: Every enzyme has an optimal pH range for its catalytic activity. Deviating from this optimum will result in lower activity and can even lead to irreversible denaturation. You must ensure your assay buffer is optimized for your specific enzyme.
-
p-Nitrophenol Absorbance: The chromophore you are detecting, the p-nitrophenolate anion, only forms under basic conditions. The protonated form of p-nitrophenol, which is predominant in acidic solutions, is colorless and has a different absorbance maximum (around 317 nm).[2][3][15][16] Therefore, to accurately measure the product, the pH must be sufficiently high (typically >7) to ensure complete conversion to the colored phenolate form.[1] Spectrophotometric measurements for pNP are often most sensitive and reliable at a pH of 7 or higher.[1][7]
| pH Range | Dominant Species | Color | Absorbance Max (λmax) |
| Acidic (< 6) | p-Nitrophenol (protonated) | Colorless | ~317-320 nm[1][2][3][16] |
| Alkaline (> 8) | p-Nitrophenolate (deprotonated) | Yellow | ~400-420 nm[1][2][3][16] |
If your enzyme requires an acidic or neutral pH for optimal activity, a two-step "stop-and-quench" protocol is necessary. First, run the enzymatic reaction at its optimal pH. Then, terminate the reaction by adding a strong base (e.g., NaOH or sodium carbonate) to raise the pH, develop the yellow color, and allow for accurate measurement.[17]
Experimental Protocols for Troubleshooting
Here are detailed protocols for key experiments to diagnose and mitigate interference.
Protocol 1: Counter-Screen for Compound Spectral Interference
Objective: To determine if a test compound absorbs light at the assay's detection wavelength, which could cause artificial readings.
Materials:
-
96- or 384-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate spectrophotometer
-
Assay buffer
-
Test compound stock solution (e.g., in DMSO)
Procedure:
-
Prepare a dilution series of your test compound in assay buffer. This should cover the full concentration range used in your primary assay.
-
In a microplate, add the assay buffer to a set of wells to serve as your blank.
-
Add the different concentrations of your test compound (in buffer) to another set of wells. Do not add enzyme or pNPN substrate.
-
If possible, include a positive control: a known colored compound that absorbs near 405 nm.
-
Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Read the absorbance of the plate at your detection wavelength (e.g., 405 nm).
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of the compound-containing wells. If you observe a concentration-dependent increase in absorbance, your compound has spectral interference. This data can be used to correct the results from your primary screen.
Protocol 2: Assay for Compound Aggregation Using Detergent
Objective: To determine if the inhibitory activity of a compound is due to the formation of colloidal aggregates. Aggregator-based inhibition is often attenuated by the presence of a non-ionic detergent.[13][18]
Materials:
-
All materials from your primary enzyme assay.
-
A non-ionic detergent, such as Triton X-100 or Tween-20. A 10% (w/v) stock solution is recommended.
Procedure:
-
Prepare two sets of assay buffers: one is your standard buffer, and the second is your standard buffer supplemented with 0.01% Triton X-100. Note: Ensure your enzyme is active and stable in the detergent-containing buffer before proceeding.
-
Perform two parallel concentration-response experiments for your inhibitory compound: one in the standard buffer and one in the detergent-containing buffer.
-
Include all necessary controls (positive, negative, no-enzyme) for both conditions.
-
Run the assays and measure the enzyme activity.
-
Data Analysis: Plot the concentration-response curves for the inhibitor under both conditions. If the compound is an aggregator, you will observe a significant rightward shift in the IC₅₀ value (i.e., the compound will appear much less potent) in the presence of Triton X-100. A true, specific inhibitor should show little to no change in potency.[13]
Protocol 3: Orthogonal Assay Confirmation
Objective: To confirm that the biological activity observed is genuine by using a different assay methodology. An orthogonal assay should have a different substrate and/or detection principle to avoid the same interference artifacts.[19]
Rationale: If a compound inhibits the enzyme's activity in both the primary pNPN assay and an orthogonal assay, it provides strong evidence that the compound is a true inhibitor of the biological target and not just an artifact of the initial assay technology.[10]
Procedure:
-
Select an Orthogonal Assay: Choose a method that does not rely on the p-nitrophenol chromophore. Examples include:
-
Fluorescence-based assays: Using a substrate that releases a fluorophore (e.g., 4-methylumbelliferone).
-
Mass Spectrometry (MS)-based assays: Directly measuring the conversion of substrate to product by mass. This is often considered a "gold standard" for hit confirmation as it is insensitive to optical interference.
-
Coupled Enzyme Assays: Where the product of the primary reaction is used as a substrate for a second enzyme, which in turn produces a detectable signal.
-
-
Optimize the Orthogonal Assay: Establish robust assay conditions (enzyme concentration, substrate concentration, incubation time) for the new format.
-
Test the Compound: Evaluate your hit compound in the new assay format, generating a full concentration-response curve.
-
Data Analysis: Compare the potency (IC₅₀) of the compound in the orthogonal assay to the primary pNPN assay. While the absolute values may differ due to different substrates or conditions, a true hit should demonstrate comparable inhibitory activity. A compound that is potent in the pNPN assay but inactive in the orthogonal assay is very likely an artifact.
References
-
Brainly. (2023). Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. Available at: [Link]
-
Foley, T. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 586-602. Available at: [Link]
-
Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Applied Sciences, 11(2), 643. Available at: [Link]
-
Ansh Labs. Troubleshooting Immunoassays. Available at: [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 719-721. Available at: [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]
-
ResearchGate. Ultraviolet absorption spectrum of PNP at various pH values. Available at: [Link]
-
Sportsman, J. R., et al. (2006). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ASSAY and Drug Development Technologies, 4(4), 427-436. Available at: [Link]
-
Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. Available at: [Link]
-
ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). Available at: [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Available at: [Link]
-
NCBI Bookshelf. (2017). Assay Interference by Aggregation. Available at: [Link]
-
ResearchGate. Can someone help with a method for preparing P-Nitrophenol standard curve? Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Uniciencia. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Available at: [Link]
-
Maria Curie-Skłodowska University. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Available at: [Link]
-
Hermann, J. C., et al. (2017). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 8(5), 553-557. Available at: [Link]
-
Bartleby. P-Nitrophenol Enzyme Lab Report. Available at: [Link]
-
ResearchGate. Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Available at: [Link]
-
ACS Publications. (2017). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Available at: [Link]
-
NCBI. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Available at: [Link]
-
PubMed. (1997). Mechanism of Inactivation of a Catalytic Antibody by P-Nitrophenyl Esters. Available at: [Link]
-
PNAS. (2012). Gaining confidence in high-throughput screening. Available at: [Link]
-
ResearchGate. Example modes of interference and methods to address these in enzyme assays. Available at: [Link]
-
Frontiers in Microbiology. (2018). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Available at: [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scielo.sa.cr [scielo.sa.cr]
- 8. dispendix.com [dispendix.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. researchgate.net [researchgate.net]
- 16. phavi.umcs.pl [phavi.umcs.pl]
- 17. researchgate.net [researchgate.net]
- 18. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Solubility of p-Nitrophenyl Nonyl Ether in Assay Systems
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for overcoming solubility challenges with the hydrophobic substrate, p-Nitrophenyl nonyl ether (p-NPNE), in various assay formats. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: The Hydrophobic Nature of this compound
This compound is a valuable substrate in a range of biochemical assays, particularly for measuring the activity of certain enzymes. However, its long nonyl ether chain renders it highly hydrophobic, leading to extremely low solubility in aqueous buffers. This poor solubility is a frequent source of experimental variability, presenting as precipitation, turbidity, and non-linear reaction kinetics.
Based on predictive models, this compound has a Log10 of water solubility of approximately -5.59 and an octanol/water partition coefficient (logP) of about 4.724, confirming its significant hydrophobicity.[1] Therefore, appropriate measures must be taken to achieve a homogenous solution for accurate and reliable assay results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered when working with this compound.
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
This is the most common issue. Direct dissolution in aqueous buffers is not feasible. You will need to first dissolve the p-NPNE in a small amount of an organic co-solvent to create a concentrated stock solution. This stock solution can then be diluted into your assay buffer.
Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a clear indicator that the final concentration of the organic co-solvent is insufficient to maintain the solubility of p-NPNE in the aqueous environment. Here are several troubleshooting steps:
-
Increase the Co-solvent Concentration in the Final Assay Volume: While keeping the co-solvent concentration as low as possible is generally recommended to avoid affecting protein structure and function, a slight increase may be necessary. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay system (see Q4).
-
Incorporate a Surfactant: The addition of a non-ionic surfactant to your assay buffer can significantly enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the p-NPNE.
-
Optimize the Order of Addition: When preparing your working solution, try adding the p-NPNE stock solution to the buffer containing the surfactant while vortexing to promote immediate micellar encapsulation.
Q3: Which organic co-solvent is best for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and effective co-solvents for hydrophobic compounds.
-
DMSO: Often preferred due to its excellent solvating power and low volatility, which prevents the stock solution from concentrating over time due to evaporation.[2] For related p-nitrophenyl compounds, solubilities of up to 30 mg/mL in DMSO have been reported.[3]
-
Ethanol: Also a good choice and can be less harsh on certain biological systems. A similar compound, p-nitrophenyl butyrate, has a reported solubility of approximately 15 mg/mL in ethanol.[3]
Recommendation: Start with DMSO for its superior solubilizing capacity. If your assay is sensitive to DMSO, ethanol is a viable alternative.
Q4: What is the maximum concentration of co-solvent or surfactant I can use in my assay?
The tolerance for co-solvents and surfactants is highly dependent on the specific enzyme or cells being used in your assay. It is essential to perform a solvent/surfactant tolerance test.
For Co-solvents:
| Co-solvent | Typical Maximum Concentration in Enzyme Assays | Typical Maximum Concentration in Cell-Based Assays |
| DMSO | Generally ≤ 1-2%; some enzymes tolerate up to 7%[4] | Typically ≤ 0.5%; some cell lines may tolerate up to 1%[5][6] |
| Ethanol | Often tolerated up to 5-10% | Generally ≤ 1%; can be cell-line dependent[6][7][8] |
For Surfactants:
| Surfactant | Recommended Starting Concentration | Notes |
| Triton X-100 | 0.05% - 0.5% (v/v)[9][10] | Can interfere with UV absorbance readings at 280 nm due to its phenolic ring.[11] |
| Tween-20 | 0.01% - 0.1% (v/v)[12] | Generally considered milder than Triton X-100.[11] |
It is imperative to run controls with the chosen solvent or surfactant at the final assay concentration to ensure it does not inhibit or activate your enzyme or affect cell viability.
Q5: Can the co-solvent or surfactant interfere with my spectrophotometric readings?
Yes, this is a critical consideration. The product of many p-nitrophenyl ether-based assays is p-nitrophenol, which is typically measured by absorbance at around 400-405 nm.
-
Triton X-100 contains a phenyl ring and can absorb UV light, which may interfere with protein concentration determination at 280 nm.[11] While its interference at 400-405 nm is less pronounced, it's crucial to include a proper blank containing the buffer, co-solvent, and surfactant to zero the spectrophotometer.
-
DMSO and Ethanol generally do not have significant absorbance in the visible range and are less likely to interfere with the measurement of p-nitrophenol.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for preparing and using this compound in your assays.
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the initial step of dissolving the hydrophobic compound in an appropriate organic co-solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound into a microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but be cautious of solvent evaporation, especially with ethanol.
-
Store the stock solution at -20°C in a tightly sealed container to prevent hydration (for DMSO) or evaporation.
Protocol 2: Solubilization of p-NPNE using a Co-solvent and Surfactant for an Enzymatic Assay
This protocol describes the preparation of a working solution of p-NPNE for a typical enzymatic assay where the final reaction mixture requires a low concentration of organic solvent and the presence of a surfactant to maintain solubility.
Materials:
-
p-NPNE stock solution (from Protocol 1)
-
Assay Buffer (e.g., Tris-HCl, Phosphate buffer)
-
Triton X-100 or Tween-20
-
Vortex mixer
Procedure:
-
Prepare the assay buffer containing the desired concentration of a non-ionic surfactant (e.g., 0.1% Triton X-100 or 0.05% Tween-20).
-
Vortex the buffer-surfactant mixture.
-
While vortexing, add the required volume of the p-NPNE stock solution to the buffer-surfactant mixture to achieve the final desired substrate concentration. The final co-solvent concentration should be kept to a minimum (ideally below 1%).
-
Continue to vortex for 30-60 seconds to ensure the formation of a clear, homogenous solution.
-
Visually inspect the solution for any signs of precipitation or turbidity. If the solution is not clear, sonication in a water bath for 5-10 minutes can help to form stable mixed micelles.[13]
-
This working solution is now ready to be used in your enzymatic assay.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for successfully solubilizing this compound for your assays.
Caption: A flowchart outlining the steps to troubleshoot and achieve optimal solubility of this compound for aqueous assays.
Safety & Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.[14][15][16]
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the material safety data sheet for the specific reagents you are using.
References
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
New England Biolabs. (2024). Safety Data Sheet for PNPP (P0757) EUE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone help with lipase production and its quantification using p-nitrophenyl palmitate.What color does assay give and how to dissolve pnpp?. Retrieved from [Link]
-
ResearchGate. (2018). How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)?. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ResearchGate. (2018). What is the difference between using Triton X-100 and Tween-20? What is the recipe for 0.01% Tween-20 in PBS?. Retrieved from [Link]
- Sinsabaugh, R. L. (1994).
-
ResearchGate. (2015). Which is the maximum quantity of ethanol tolerated by CHO-S cells?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 86702-46-7). Retrieved from [Link]
-
PubMed Central. (2020). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Retrieved from [Link]
-
BenchSci. (2025). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]
-
PubMed Central. (2016). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2017). How to dissolve PNPP for lipase assay?. Retrieved from [Link]
-
ResearchGate. (2014). Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line?. Retrieved from [Link]
-
PubMed Central. (2021). Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. Retrieved from [Link]
-
Taylor & Francis Online. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved from [Link]
-
PubMed. (1997). A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties. Retrieved from [Link]
-
CORE. (2006). Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. Retrieved from [Link]
-
Academia. (n.d.). Use of tween 20 as a substrate for assay of lipase activity in soils. Retrieved from [Link]
-
Megazyme. (n.d.). ethanol - assay procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model. Retrieved from [Link]
-
ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. Retrieved from [Link]
-
ResearchGate. (2025). Detergents: Triton X-100, Tween-20, and More. Retrieved from [Link]
-
PubMed Central. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
protocols.io. (2022). Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of the action of Tween 20 non-ionic surfactant during enzymatic hydrolysis of lignocellulose: Pretreatment, hydrolysis conditions and lignin structure. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Retrieved from [Link]
-
MDPI. (2022). The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. Retrieved from [Link]
Sources
- 1. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
Factors affecting the rate of p-Nitrophenyl nonyl ether hydrolysis
Welcome to the technical support center for the hydrolysis of p-nitrophenyl nonyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the experimental conditions for this reaction. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-proven insights to ensure your experiments are successful.
A Note on the Chemistry of Aryl Ether Cleavage
It is crucial to understand that the hydrolysis of an ether, specifically an aryl alkyl ether like this compound, is fundamentally different from the hydrolysis of a p-nitrophenyl ester. The ether linkage (C-O-C) is significantly more stable and less reactive than an ester linkage.[1][2][3] Consequently, the cleavage of this ether bond to yield p-nitrophenol and a derivative of the nonyl group requires more forcing conditions, typically involving strong acids and elevated temperatures.[3][4][5] Spontaneous hydrolysis under neutral or mildly basic conditions is generally not observed.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate of this compound hydrolysis?
A1: The rate of hydrolysis is primarily dictated by three main factors:
-
Acid Strength and Concentration: A strong acid is required to protonate the ether oxygen, converting the alkoxy group into a good leaving group (-OHR).[1][3] Hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective because their conjugate bases (Br- and I-) are excellent nucleophiles that facilitate the cleavage of the C-O bond.[1][2][5] Higher acid concentrations will generally increase the rate of reaction.
-
Temperature: The cleavage of the stable ether bond has a significant activation energy. Therefore, elevated temperatures are typically necessary to achieve a reasonable reaction rate.[3][4]
-
Solvent System: The reaction is often carried out in a mixed solvent system, such as an aqueous solution with a co-solvent to ensure the solubility of the hydrophobic this compound. The presence of water is essential for hydrolysis.
Q2: What is the expected mechanism for the acid-catalyzed hydrolysis of this compound?
A2: The reaction proceeds through a nucleophilic substitution mechanism. For an aryl alkyl ether, the cleavage will consistently produce a phenol and an alkyl halide.[1][6] This is because the carbon-oxygen bond on the aromatic side is stronger, and the sp2-hybridized carbon of the phenyl ring is resistant to nucleophilic attack. The mechanism involves two key steps:
-
Protonation of the ether oxygen by a strong acid.
-
Nucleophilic attack by the acid's conjugate base (e.g., Br- or I-) on the alkyl carbon (in this case, the carbon of the nonyl group), displacing the p-nitrophenolate group which then protonates to form p-nitrophenol.[3][4]
Q3: Can enzymes be used to hydrolyze this compound?
A3: While enzymatic hydrolysis of esters is common, the enzymatic cleavage of aryl ether bonds is more specialized and less common. Specific enzymes, known as β-etherases, found in some bacteria and fungi, are capable of cleaving the β-O-4 aryl ether linkages present in lignin.[7][8][9][10] These enzymatic systems are often complex, requiring multiple enzymes and co-factors like NAD+ and glutathione.[8][10] Therefore, a standard laboratory setting would typically rely on chemical methods for hydrolysis.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The most convenient method for monitoring the reaction is UV-Vis spectrophotometry, by detecting the formation of the product, p-nitrophenol (pNP). It's important to note that the UV-Vis absorbance of pNP is highly pH-dependent.[11][12]
-
In acidic to neutral solutions (below pH 6), pNP is protonated and has an absorbance maximum around 317 nm.
-
In alkaline solutions (above pH 10), pNP is deprotonated to the p-nitrophenolate ion, which is bright yellow and has a strong absorbance maximum around 401-410 nm.[11] For quantitative analysis, it is recommended to quench aliquots of the reaction mixture in a basic solution to ensure complete deprotonation of the pNP before measuring the absorbance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very slow reaction rate | 1. Insufficient Acid Strength/Concentration: The ether oxygen is not being sufficiently protonated. | 1. Switch to a stronger acid like HBr or HI. Increase the concentration of the acid.[1][2][5] |
| 2. Low Temperature: The reaction has a high activation energy. | 2. Increase the reaction temperature, potentially to reflux, while carefully monitoring for any substrate or product degradation. | |
| 3. Poor Substrate Solubility: The this compound is not sufficiently dissolved in the reaction medium. | 3. Add a co-solvent to improve solubility. Ensure vigorous stirring. | |
| Incomplete Reaction | 1. Reversible Reaction/Equilibrium: The reaction may be reaching equilibrium. | 1. Consider strategies to remove one of the products from the reaction mixture as it forms, if feasible. |
| 2. Insufficient Reaction Time: The reaction may simply be slow. | 2. Extend the reaction time and monitor the progress at regular intervals. | |
| Side Reactions/Product Degradation | 1. Harsh Conditions: High temperatures and strong acid can lead to degradation of the starting material or products. | 1. Attempt the reaction at a lower temperature for a longer period. Use the minimum effective acid concentration. |
| 2. Oxidation: The phenolic product can be susceptible to oxidation at high temperatures. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Spectrophotometric Readings | 1. pH Fluctuation in Assay: The absorbance of p-nitrophenol is highly sensitive to pH. | 1. Ensure that all samples are quenched in a buffer of sufficiently high pH and concentration to handle the acidity of the reaction aliquot and ensure complete, consistent deprotonation of p-nitrophenol.[11][12] |
| 2. Precipitation: The substrate or product may be precipitating out of solution upon cooling or quenching. | 2. Ensure the final solution for spectrophotometric measurement is homogenous. You may need to adjust the quenching buffer composition. |
Visualizing the Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol provides a general framework. The optimal conditions (temperature, acid concentration, and reaction time) may need to be determined empirically.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid (as a co-solvent)
-
2 M Sodium hydroxide (NaOH) for quenching
-
UV-Vis Spectrophotometer and cuvettes
-
Reaction vessel with reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in glacial acetic acid.
-
Carefully add 48% HBr to the flask. Caution: Strong acids are corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
The mixture is then heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
At specified time intervals, carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume (e.g., 2.9 mL) of 2 M NaOH in a test tube. This will stop the reaction and deprotonate the p-nitrophenol product.
-
Vortex the quenched sample to ensure homogeneity.
-
-
Spectrophotometric Analysis:
-
Prepare a blank using the same quenching solution.
-
Measure the absorbance of the quenched sample at 405 nm.
-
Calculate the concentration of p-nitrophenol using a standard curve prepared under identical conditions (i.e., in the quenching solution).
-
-
Data Analysis:
-
Plot the concentration of p-nitrophenol versus time to determine the reaction rate.
-
References
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
-
Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. Green Chemistry. [Link]
-
Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. Journal of the American Chemical Society. [Link]
-
Enzymatic cleavage of lignin β-O-4 aryl ether bond via net internal hydrogen transfer. ResearchGate. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens. ACS Sustainable Chemistry & Engineering. [Link]
-
Catalytic Mechanism of Aryl-Ether Bond Cleavage in Lignin by LigF and LigG. OSTI.GOV. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Structural Basis of Stereospecificity in the Bacterial Enzymatic Cleavage of β-Aryl Ether Bonds in Lignin. ResearchGate. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry: A Tenth Edition. [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Institutes of Health. [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. [Link]
-
Ether Formation and Cleavage. YouTube. [Link]
-
(PDF) Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ResearchGate. [Link]
-
The Mechanism of Hydrolysis of Aryl Ether Derivatives of 3-Hydroxymethyltriazenes. ElectronicsAndBooks. [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]
-
Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Publishing. [Link]
-
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica. SciELO. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]
-
(PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update.. ResearchGate. [Link]
-
A modified method based on p-nitrophenol assay to quantify hydrolysis activities of lipases in litters. ResearchGate. [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources. [Link]
-
Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk. PubMed. [Link]
-
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. [Link]
-
Lipoprotein lipase catalyzed hydrolysis of water-soluble p-nitrophenyl esters. Inhibition by apolipoprotein C-II. PubMed. [Link]
-
pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. scielo.sa.cr [scielo.sa.cr]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of p-Nitrophenyl Nonyl Ether
Welcome to the technical support guide for p-Nitrophenyl nonyl ether (PNPNE). As a Senior Application Scientist, I understand that unexpected precipitation can compromise experimental integrity, leading to inaccurate results and loss of valuable time. This guide is designed to provide you with a deep understanding of why PNPNE precipitates and to offer robust, field-proven strategies to prevent it. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to design more reliable experiments.
Section 1: Understanding the Root Cause: Why Does this compound Precipitate?
Effectively troubleshooting an issue begins with understanding its fundamental cause. The precipitation of PNPNE is not random; it is a predictable outcome of its inherent chemical properties interacting with experimental conditions.
Q1: What are the key chemical properties of PNPNE that lead to precipitation?
This compound is a highly hydrophobic molecule. Its structure, featuring a long nine-carbon (nonyl) aliphatic chain and an aromatic nitrophenyl group, dictates its solubility behavior. The key properties contributing to its low aqueous solubility are summarized below.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | - | [1][2] |
| Molecular Weight | 265.35 g/mol | - | [1][3] |
| Octanol/Water Partition Coeff. (logP) | 4.724 | Indicates very high hydrophobicity and a strong preference for non-polar environments over water. | [3] |
| Water Solubility (log₁₀WS in mol/L) | -5.59 | Corresponds to extremely low solubility in water. | [3] |
| Melting Point | ~56-60 °C | The compound is a solid at standard room temperature, increasing its tendency to crystallize out of solutions. | [4][5] |
The high logP value is the most critical factor; it quantitatively demonstrates that PNPNE will preferentially partition out of an aqueous phase if given the opportunity, leading to the formation of a precipitate.
Q2: What are the most common experimental triggers for precipitation?
While PNPNE's hydrophobicity is the underlying cause, specific laboratory actions often act as the immediate trigger for precipitation. Understanding these triggers is the first step toward prevention.
The primary triggers are:
-
Solvent Shock: This is the most frequent cause. It occurs when a concentrated stock of PNPNE in an organic solvent (like DMSO) is rapidly diluted into a large volume of an aqueous buffer. The local concentration of the organic solvent cannot accommodate the sudden dispersion, causing the PNPNE to crash out of solution.[6][7]
-
Temperature Fluctuation: The solubility of most compounds is temperature-dependent. Moving a solution from a warmer temperature (e.g., 37°C incubator) to a cooler one (e.g., a lab bench at 22°C) can decrease the solubility limit, causing the dissolved PNPNE to precipitate.[6]
-
Exceeding the Solubility Limit: There is a finite amount of PNPNE that can be dissolved in any given solvent system. Attempting to create a final working concentration that is above this intrinsic solubility limit will inevitably lead to precipitation.
-
pH and Ionic Strength: While the ether linkage is generally stable, the properties of the nitrophenyl group can be influenced by the buffer's pH. For the related compound p-nitrophenol, stability in aqueous solutions is greatest at a pH of 9 or higher.[8] Drastic changes in pH or high salt concentrations can alter molecular interactions and reduce solubility.
Section 2: Troubleshooting Guide: Immediate Solutions for Precipitation Issues
This section provides actionable protocols to resolve precipitation as it happens and to adjust your technique for future success.
Q3: I see a precipitate immediately after adding my PNPNE stock to my aqueous buffer. What happened and how can I fix it?
This is a classic case of "solvent shock."[6] The fix involves avoiding the rapid, large-volume dilution that causes it. The most robust method is to perform serial dilutions.
Experimental Protocol: The Serial Dilution Method
-
Objective: To gradually acclimate the PNPNE molecule to the aqueous environment, preventing it from crashing out of solution.
-
Materials:
-
Concentrated PNPNE stock solution (e.g., 100 mM in 100% DMSO).
-
Final aqueous buffer (e.g., enzyme assay buffer).
-
Sterile microcentrifuge tubes.
-
-
Procedure:
-
Step 1: Prepare an Intermediate Dilution. Instead of adding your 100 mM stock directly to the final buffer to get a 100 µM solution (a 1:1000 dilution), first create a 1:10 intermediate dilution. Pipette 90 µL of the final aqueous buffer into a clean tube, then add 10 µL of your 100 mM stock. Vortex immediately and vigorously for 10-15 seconds. This creates a 10 mM intermediate solution in 10% DMSO.
-
Rationale: This first step is the most critical. By diluting into a smaller volume, the DMSO concentration remains high enough (10%) to keep the PNPNE soluble while beginning the transition to an aqueous environment.
-
-
Step 2: Prepare the Final Working Solution. Now, use the 10 mM intermediate solution to make your final dilution. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM intermediate solution to 990 µL of the final aqueous buffer.
-
Rationale: This second dilution step involves a much lower concentration of PNPNE, which is more readily dispersed and solubilized in the final aqueous buffer, even though the final DMSO concentration is low (0.1%).
-
-
Step 3: Mix Gently but Thoroughly. When adding the intermediate solution to the final buffer, add it dropwise to the vortex of the liquid or pipet up and down gently to mix. Visually inspect against a light source to ensure no cloudiness (Tyndall effect) or precipitate has formed.
-
Rationale: Gentle but thorough mixing ensures homogeneity without introducing excessive shear forces that could promote aggregation.
-
-
Q4: My solution was clear initially, but a precipitate formed over time or when I moved it to a different temperature. Why?
This is due to temperature-dependent solubility. As the temperature of the solution decreases, the kinetic energy of the solvent molecules is reduced, and they are less able to keep the higher-energy, hydrophobic PNPNE molecules in solution.
Experimental Protocol: Temperature and Equilibration Control
-
Objective: To maintain a consistent thermal environment for the PNPNE solution, from preparation to final use.
-
Procedure:
-
Step 1: Pre-warm all components. Before mixing, ensure your final aqueous buffer is pre-warmed to the temperature of your experiment (e.g., 37°C). Allow your concentrated stock solution to come to room temperature before use.
-
Rationale: Adding a cold stock solution to a warm buffer can cause a localized "cold shock," which is just as detrimental as solvent shock.[6]
-
-
Step 2: Prepare the working solution at the experimental temperature. If possible, perform the final dilution steps in the incubator or water bath where the experiment will be conducted.
-
Step 3: Avoid post-preparation storage at lower temperatures. Prepare the final working solution of PNPNE fresh and immediately before use. Do not prepare a large batch and store it in the refrigerator or on ice, as this will almost certainly cause precipitation.
-
Rationale: Hydrophobic compounds have a strong tendency to self-associate and crystallize. This process is time and temperature-dependent. Preparing solutions fresh for immediate use minimizes the time available for nucleation and crystal growth to occur.
-
-
Q5: I've tried serial dilutions and temperature control, but I still see cloudiness. What else can I do?
If you still face issues, it may be necessary to modify your buffer system by incorporating a co-solvent or a non-ionic surfactant. These agents directly increase the solubilizing capacity of the aqueous buffer.
| Agent | Type | Recommended Starting Conc. | Mechanism of Action |
| Ethanol | Co-Solvent | 1-5% (v/v) | Increases the polarity of the bulk solvent, making it more favorable for hydrophobic molecules.[9] |
| DMSO | Co-Solvent | 0.5-2% (v/v) | A powerful aprotic solvent that is highly effective at solubilizing hydrophobic compounds.[9] |
| Triton™ X-100 | Surfactant | 0.01-0.05% (v/v) | Forms micelles that encapsulate hydrophobic molecules, shielding them from the aqueous environment.[10][11] |
| Tween® 20 | Surfactant | 0.01-0.05% (v/v) | Similar to Triton X-100, forms micelles to enhance solubility. |
Experimental Protocol: Using Co-solvents or Surfactants
-
Objective: To increase the intrinsic solubility of PNPNE in the final aqueous buffer.
-
Procedure:
-
Step 1: Perform a Compatibility Test. Before incorporating any new agent into your main experiment, verify that it does not interfere with your assay (e.g., inhibit enzyme activity, quench a fluorescent signal). Run a control experiment with the agent alone.
-
Step 2: Prepare a Modified Buffer. Add the chosen co-solvent or surfactant to your final aqueous buffer at the desired concentration. For example, to make a buffer with 0.02% Triton X-100, add 20 µL of a 10% Triton X-100 stock to 10 mL of buffer.
-
Step 3: Re-attempt the Dilution. Using your newly modified buffer, repeat the Serial Dilution Protocol described in Q3. The presence of the solubilizing agent should prevent precipitation.
-
Section 3: Proactive Experimental Design: Best Practices for Preventing Precipitation
The best troubleshooting is proactive. By designing your experiment with the properties of PNPNE in mind from the start, you can prevent precipitation from ever occurring.
Sources
- 1. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chembk.com [chembk.com]
- 5. 4-nitrophenyl phenyl ether [stenutz.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling p-Nitrophenyl nonyl ether
Welcome to the technical support guide for p-Nitrophenyl nonyl ether (PNPNE). This document provides field-proven insights and best practices for the storage, handling, and experimental use of this substrate. The information is structured in a question-and-answer format to directly address common challenges encountered by researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
How should I properly store solid this compound?
Proper storage is critical to maintain the chemical integrity of PNPNE. As with many p-nitrophenyl esters, this compound is susceptible to degradation from light, moisture, and heat.
-
Temperature: Store the solid compound in a tightly sealed container at 2-8°C . While some related compounds are stored at -20°C, refrigeration is generally sufficient for the solid ether and prevents unnecessary freeze-thaw cycles that can introduce moisture.
-
Light: The p-nitrophenyl moiety is light-sensitive. Always store the container in the dark, for example, by placing it in a secondary box or wrapping the vial in aluminum foil. Exposure to UV light can lead to gradual decomposition and an increase in background signal in assays.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and always in a desiccated environment. The ether linkage is more stable than an ester linkage, but moisture can still contribute to slow hydrolysis over long-term storage.
| Parameter | Storage Condition | Rationale |
| Temperature | 2–8°C | Minimizes thermal degradation while avoiding potential moisture introduction from freeze-thaw cycles. |
| Light | Protect from light (e.g., amber vial, in a dark box) | The p-nitrophenyl group is photosensitive; light exposure can cause decomposition. |
| Moisture | Tightly sealed container in a desiccated environment | Prevents hydrolysis of the ether linkage, ensuring low background p-nitrophenol levels. |
My PNPNE solution is turning yellow. What's happening and can I still use it?
A yellow tint indicates the presence of free p-nitrophenol (or its conjugate base, p-nitrophenolate), the product of PNPNE hydrolysis. This is a sign of degradation.
Causality: The ether bond in PNPNE can be hydrolyzed, although it is generally more stable than the ester bond found in substrates like p-nitrophenyl acetate. This hydrolysis is accelerated by:
-
Presence of water: Especially in non-anhydrous solvents.
-
pH: The rate of hydrolysis can be pH-dependent.
-
Light Exposure: Can catalyze degradation.
-
Extended Storage: Solutions are less stable than the solid compound. A stock solution of a similar compound, p-nitrophenyl acetate in methanol, is only stable for about one week at 2-8°C.[1]
Can you use it? It is strongly discouraged . The presence of free p-nitrophenol will create a high background signal in your enzymatic assay, reducing the signal-to-noise ratio and making it difficult to accurately measure low levels of enzyme activity. For reliable and reproducible results, always prepare fresh solutions before your experiment.
How do I prepare a stock solution of PNPNE? It's not dissolving in my aqueous buffer.
Due to its C9 alkyl (nonyl) chain, PNPNE is a highly hydrophobic molecule with negligible solubility in water.[2][3] You must first dissolve it in a water-miscible organic solvent to prepare a concentrated stock solution.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Generally the best choice for hydrophobic compounds. It has high solvating power and is miscible with water.
-
Ethanol or Methanol: Can also be used. Heating may be required to fully dissolve the compound.[1] However, be aware that alcohols can interfere with some enzymatic reactions or be substrates for certain esterases. Methanol has been shown to have a minimal inhibitory influence in some esterase assays.[4]
Step-by-Step Preparation:
-
Weigh out the required amount of solid PNPNE in a fume hood.
-
Add a small volume of your chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
This concentrated stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid inhibiting your enzyme.
What are the primary safety hazards of PNPNE and what PPE is required?
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from the p-nitrophenol functional group, which is known to be toxic.[5][6] The principle of handling analogous compounds should be strictly followed.
Primary Hazards:
-
Toxicity: p-Nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled.[5][6] It may cause damage to organs through prolonged or repeated exposure.
-
Irritation: May cause skin and serious eye irritation.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.
-
Skin Protection: A lab coat is mandatory. Ensure no skin is exposed.
-
Respiratory Protection: Handle the solid powder in a chemical fume hood to avoid inhaling dust.
This workflow diagram outlines the essential decision points for safely handling PNPNE.
Caption: Safe Handling Workflow for PNPNE.
Troubleshooting Experimental Issues
Q1: My "no-enzyme" control shows a high background signal. What's wrong?
This is a classic issue and almost always points to substrate instability.
-
Cause - Spontaneous Hydrolysis: p-Nitrophenyl esters can hydrolyze spontaneously in aqueous solutions, especially if the pH is not neutral.[7] This non-enzymatic reaction releases p-nitrophenol, causing a high starting absorbance that increases over time.
-
Solution - Run a Parallel Control: For every experiment, you must run a parallel "no-enzyme" or "substrate only" blank. This blank contains the identical reaction mixture (buffer, PNPNE, and co-solvent) but with either no enzyme or a heat-inactivated enzyme. The rate of absorbance increase in this blank must be subtracted from the rate of your active enzyme samples.[7]
-
Preventative Tip: Prepare your final reaction mixture (containing the diluted substrate in buffer) immediately before starting the assay to minimize the time for spontaneous hydrolysis to occur.
Q2: The substrate precipitated when I added it to my assay buffer. How do I fix this?
This indicates that the solubility limit of PNPNE in your final assay volume has been exceeded.
-
Cause - Hydrophobicity: The long nonyl chain makes PNPNE very hydrophobic. When the concentrated organic stock solution is diluted into the aqueous buffer, the compound can crash out of solution.
-
Solution 1 - Decrease Substrate Concentration: Determine if you can achieve substrate saturation (for Michaelis-Menten kinetics) at a lower concentration that remains soluble.
-
Solution 2 - Increase Co-solvent Percentage: Cautiously increase the final percentage of the organic co-solvent (e.g., from 1% to 2% or 5% DMSO). However, you must first validate the effect of this higher solvent concentration on your enzyme's activity, as it can be inhibitory. Run an enzyme activity curve at different solvent concentrations to determine the acceptable limit.
-
Solution 3 - Include a Surfactant: For some lipases/esterases, including a non-ionic surfactant like Triton™ X-100 or Tween® 20 in the assay buffer can help maintain substrate solubility. The optimal type and concentration must be empirically determined.
Q3: My results are not reproducible between experiments.
Lack of reproducibility often stems from subtle variations in protocol execution.
-
Checklist for Reproducibility:
-
Fresh Substrate Solution: Are you using a freshly prepared PNPNE stock solution for every experiment? An older solution will have a higher background.[1]
-
Temperature Control: Are your reagents and reaction plate equilibrated to the correct assay temperature? Enzyme activity is highly temperature-dependent.[8]
-
pH of Buffer: Have you confirmed the pH of your buffer is correct and stable? The extinction coefficient of p-nitrophenol is highly pH-dependent, which can affect absorbance readings if the pH varies.[9]
-
Pipetting Accuracy: Are you using calibrated pipettes and proper technique, especially for small volumes of enzyme and substrate stock?
-
Mixing: Are you ensuring the reaction is mixed thoroughly and immediately after adding the final reagent (usually the enzyme or substrate)?
-
Experimental Protocol: Hydrolase Activity Assay
This protocol provides a robust template for measuring the activity of an esterase, lipase, or other hydrolase using this compound as a substrate.
Principle: The enzyme catalyzes the hydrolysis of the colorless PNPNE to release the yellow p-nitrophenolate anion. The rate of formation of this product is monitored by measuring the increase in absorbance at approximately 405-420 nm.[8]
Caption: Enzymatic Hydrolysis of PNPNE.
Materials:
-
This compound (PNPNE)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)[10]
-
Purified enzyme solution
-
Microplate reader capable of reading absorbance at 405 nm (or similar wavelength)
-
96-well, clear, flat-bottom microplate
Procedure:
-
Preparation of p-Nitrophenol Standard Curve (Essential for converting Absorbance to Molarity):
-
Prepare a 1 mM stock solution of p-nitrophenol in your assay buffer.
-
Create a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 µM) in the assay buffer.
-
Measure the absorbance of each dilution at 405 nm.
-
Plot Absorbance vs. Concentration (µM). The slope of this line is your molar extinction coefficient (ε), which is crucial for calculating enzyme activity.
-
-
Preparation of Reagents:
-
PNPNE Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of solid PNPNE in anhydrous DMSO. Prepare this solution fresh.
-
Enzyme Dilutions: Prepare serial dilutions of your enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
-
Assay Setup (per well of a 96-well plate):
-
Total Volume Example: 200 µL
-
Layout: It is critical to include proper controls.
-
Test Wells: Buffer + Enzyme + Substrate
-
No-Enzyme Control: Buffer + Substrate (add buffer instead of enzyme)
-
No-Substrate Control: Buffer + Enzyme (add DMSO instead of substrate stock)
-
-
-
Reaction Execution:
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate enzyme dilution to the "Test" and "No-Substrate" wells. Add 10 µL of assay buffer to the "No-Enzyme" wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow thermal equilibration.
-
To initiate the reaction, add 10 µL of the 20 mM PNPNE stock solution to the "Test" and "No-Enzyme" wells. This results in a final substrate concentration of 1 mM and a final DMSO concentration of 5%. Add 10 µL of DMSO to the "No-Substrate" wells.
-
Immediately place the plate in the microplate reader, which has also been pre-warmed to the assay temperature.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, plot Absorbance vs. Time (minutes).
-
Determine the initial linear rate (V₀) for each reaction by calculating the slope (ΔAbs/min).
-
Calculate the corrected rate for your enzyme: Corrected Rate = V₀ (Test Well) - V₀ (No-Enzyme Control) .
-
Convert the corrected rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (Corrected Rate × Total Volume) / (ε × Path Length × Enzyme Volume)
-
Where 'ε' is the extinction coefficient from your standard curve and 'Path Length' is typically provided by the plate reader manufacturer (or can be calculated).
-
-
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 86702-46-7). Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl p-nitrophenyl ether. Retrieved from [Link]
-
Li, K., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4). Retrieved from [Link]
-
Ayna, M., et al. (2013). Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17. Turkish Journal of Biochemistry, 38(3), 329-336. Retrieved from [Link]
-
ResearchGate. (2020). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Retrieved from [Link]
-
ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. web.citius.technology [web.citius.technology]
- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chromogenic Substrates: A Comparative Analysis of p-Nitrophenyl Esters for Hydrolase Activity Assays
For researchers in enzymology and drug development, the selection of an appropriate substrate is paramount for the accurate determination of enzyme activity. The family of p-nitrophenyl (pNP) derivatives stands as a cornerstone for chromogenic assays, providing a straightforward and reliable method for monitoring the activity of various hydrolases. The principle is elegant in its simplicity: enzymatic cleavage of the substrate releases p-nitrophenol, a chromophore whose appearance can be monitored spectrophotometrically.
However, the utility of a pNP-based substrate is not universal; its performance is intrinsically linked to the nature of the chemical bond targeted by the enzyme and the properties of the attached functional group. This guide provides a comparative analysis of various p--nitrophenyl substrates, with a primary focus on the widely used p-nitrophenyl esters. We will explore how the acyl chain length of these esters dictates their suitability for different enzymes, compare their performance using experimental data, and provide a robust protocol for their use. Furthermore, we will clarify the fundamental chemical distinctions between p-nitrophenyl esters and their less common ether analogs, such as p-nitrophenyl nonyl ether, to guide substrate selection for specific enzymatic investigations.
The Foundational Chemistry: Distinguishing Ester and Ether Linkages
At the heart of substrate specificity lies the chemical bond targeted for hydrolysis. p-Nitrophenyl esters and p-nitrophenyl ethers, while structurally similar, possess fundamentally different linkages that render them susceptible to distinct classes of enzymes.
-
Ester Linkage (-O-C=O): This bond is characteristic of substrates like p-nitrophenyl acetate and its longer-chain homologs. It is the target for esterases and lipases (EC 3.1.1.x), which catalyze the hydrolytic cleavage of this bond.[1][2] The carbonyl group is key to the reaction mechanism, providing an electrophilic carbon atom for nucleophilic attack by the enzyme's active site.
-
Ether Linkage (-O-): Found in compounds like this compound, this bond is significantly more stable and resistant to hydrolysis. It is not a substrate for common esterases or lipases. Cleavage of an ether bond requires a different class of enzymes, known as etherases , which are less common and often involved in the degradation of complex natural polymers like lignin.
This distinction is critical. A researcher aiming to measure lipase activity would choose a p-nitrophenyl ester, whereas the use of a p-nitrophenyl ether would be appropriate only when investigating a putative ether-cleaving enzyme.
Caption: Standard workflow for a p-nitrophenyl ester hydrolase assay.
Materials
-
p-Nitrophenyl ester substrate (e.g., p-NP Butyrate)
-
Organic solvent for substrate stock (e.g., 2-propanol or DMSO)
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate, pH 8.0. Causality: A pH > 7.5 is crucial to ensure the resulting p-nitrophenol is in its colored phenolate form. [3]* Purified enzyme solution or biological sample
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading at 405 nm
Procedure
-
Preparation of Reagents:
-
Substrate Stock Solution (e.g., 50 mM pNPB): Dissolve the p-nitrophenyl ester in a suitable organic solvent (e.g., 2-propanol) to create a concentrated stock. This should be prepared fresh.
-
Substrate Working Solution (e.g., 1 mM pNPB): Immediately before use, dilute the Substrate Stock Solution into the Assay Buffer to the final desired concentration. Vortex vigorously. Causality: Diluting the substrate into the buffer just before use minimizes spontaneous hydrolysis and prevents precipitation, especially for longer-chain esters. [4]
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL):
-
Test Wells: 180 µL Assay Buffer + 10 µL Enzyme Solution.
-
Substrate Control (No Enzyme): 190 µL Assay Buffer. Trustworthiness: This control is essential to measure the rate of spontaneous, non-enzymatic substrate hydrolysis, which must be subtracted from the test rate. [4] * Enzyme Control (No Substrate): 180 µL Assay Buffer + 10 µL Enzyme Solution (measured before adding substrate to check for background absorbance).
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the Substrate Working Solution to the "Test Wells" and "Substrate Control" wells.
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time. The initial, linear portion of the curve represents the reaction rate.
-
Calculate the slope of this linear portion to get the rate in ΔAbs/minute.
-
Calculate the corrected rate: Corrected Rate = Rate(Test Wells) - Rate(Substrate Control) .
-
Convert the corrected rate to enzyme activity using the Beer-Lambert law: Activity (U/mL) = (Corrected Rate × Total Volume) / (ε × Pathlength × Enzyme Volume)
-
Conclusion
The selection of a chromogenic substrate is a critical decision in assay development that directly influences the accuracy and relevance of experimental results. While the family of p-nitrophenyl esters offers a versatile toolkit for probing the activity of lipases and esterases, their performance is highly dependent on the acyl chain length. Short-chain esters like pNPA and pNPB are suitable for general esterase activity, while longer-chain variants like pNPO and pNPP are necessary to characterize true lipases with specific fatty acid preferences.
It is crucial to distinguish these widely used ester substrates from their ether analogs. A substrate such as this compound targets a different class of enzymes entirely due to the stability of its ether bond and should not be used interchangeably with esters. By understanding the underlying chemistry and leveraging comparative data, researchers can confidently select the optimal substrate to elucidate enzyme function, screen for inhibitors, and advance their scientific objectives.
References
- Peng, Y., Fu, S., & Lucia, L. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4).
- Svendsen, A. (2019).
- Wlodek, A., Marć, M., & Witek, J. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 358-362.
- Ciuffreda, P., et al. (2003). Spectrophotometric Assay of Lipase Activity: A New 4-nitrophenyl Ester of a Dialkylglycerol Suitable as a Substrate for Pseudomonas cepacia Lipase. Analytical Letters, 36(10), 2259-2269.
- Peng, Y., et al. (2025). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol.
- Rao, L., et al. (2013). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4.
- Rao, L., et al. (2013). Kinetic parameters for hydrolysis of the various p-nitrophenyl esters by purified EstOF4. Figshare.
- BenchChem. (2025). A Comparative Analysis of the Kinetic Parameters of o-, m-, and p-Toluic Acid, 4-Nitrophenyl Esters in Alkaline Hydrolysis. BenchChem.
- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science.
- León, R. S., & Sojo, M. M. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. UNED Research Journal, 12(2), e3027.
- Rao, L., et al. (2013). Kinetic parameters for r-LipA on p-nitrophenyl esters.
- Sridhar, R. (1994).
- Thompson, M. L., & Raines, R. T. (2018). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 23(11), 2999.
- Peng, Y., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Semantic Scholar.
- Shapiro, A. B. (2022). Response to: I want to perform esterase assay using p-Nitrophenyl acetate.
- Płocharska, E., et al. (2019). Production and characterization of a tributyrin esterase from Lactobacillus plantarum suitable for cheese lipolysis.
- Bel-Hadj, S., et al. (2018). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Frontiers in Microbiology, 9, 102.
- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark.
- Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2985-2994.
- Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect.
- Sigma-Aldrich. p-Nitrophenyl ester product listing. Sigma-Aldrich.
- Klein, G., et al. (2013). Chromogenic compounds used to analyze PA0919 substrate recognition in vitro.
- Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Europe PMC.
- Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Semantic Scholar.
- BenchChem. (n.d.). A Comparative Guide to 4-Nitrophenyl Esters for Lipase Activity Measurement. BenchChem.
- O'Brien, P. J., & Herschlag, D. (2001).
- Pliego, J. R. (2015). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate.
- PubChem. 4-Nitrophenyl butyrate.
- Lee, J. H., et al. (2016). Effects of substrate (p-nitrophenyl palmitate, p-NPP) concentration on the catalytic activity of lipases.
- BenchChem. (n.d.).
- Pliego, J. R. (2015). Reaction mechanism over the hydrolysis of p-nitrophenyl butyrate catalysed by lipase/esterase. Uppsala University.
- Sigma-Aldrich. (2022).
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Yin, Y., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(20), 7549.
- Wikipedia. (n.d.).
- New England Biolabs. (n.d.).
- Biocompare. (n.d.). p-Nitrophenyl Phosphate (PNPP)
- Okuda, H., et al. (1987). p-nitrophenyl butyrate hydrolyzing activity of hormone-sensitive lipase from bovine adipose tissue. Journal of Biochemistry, 102(1), 1-7.
- Hydrolysis of substrates p-nitrophenyl butyrate and p-nitrophenyl octanoate by Ade1. (n.d.).
- iGEM. (2016).
- BenchChem. (n.d.). p-Nitrophenyl Phosphate (pNPP)
Sources
- 1. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review | MDPI [mdpi.com]
- 2. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.sa.cr [scielo.sa.cr]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lipase Activity: A Comparative Guide to p-Nitrophenyl Ester and Triglyceride-Based Assays
For Immediate Release
In the dynamic fields of biochemistry and drug development, the accurate measurement of lipase activity is paramount. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides, playing a central role in lipid metabolism.[1][2] The choice of substrate in a lipase activity assay profoundly influences the experimental outcome, dictating sensitivity, physiological relevance, and throughput. This guide provides an in-depth comparison of two prevalent substrate classes: artificial p-nitrophenyl (pNP) esters, exemplified by p-Nitrophenyl nonyl ether's conceptual analogs, and natural triglycerides.
The Principle of the Matter: Chromogenic vs. Titrimetric & Spectrophotometric Detection
The fundamental difference between these two assay types lies in their detection principle.
p-Nitrophenyl (pNP) Ester-Based Assays: These are chromogenic assays that rely on a synthetic substrate, a fatty acid esterified to a p-nitrophenol group.[3] Lipase-mediated hydrolysis liberates p-nitrophenol, which, particularly in its phenolate form under alkaline conditions, produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405-410 nm.[4][5][6] The rate of color formation is directly proportional to the lipase activity.[3]
Triglyceride-Based Assays: These assays utilize natural substrates, such as olive oil or tributyrin, which are triglycerides.[7][8] Lipase activity is determined by measuring the products of hydrolysis: free fatty acids or glycerol.[9] The most common detection method for fatty acid release is titrimetry, where the liberated fatty acids are titrated with a standardized base, like sodium hydroxide (NaOH), to maintain a constant pH.[2][10][11] Alternatively, the released glycerol can be quantified through coupled enzymatic reactions that lead to a measurable change in absorbance or fluorescence.[2][9]
At a Glance: Key Performance Characteristics
| Feature | p-Nitrophenyl Ester Assay | Triglyceride Assay |
| Principle | Chromogenic | Titrimetric / Spectrophotometric / Fluorometric |
| Substrate Type | Artificial (e.g., p-Nitrophenyl palmitate) | Natural (e.g., Triglycerides like olive oil, tributyrin) |
| Detection | Spectrophotometric (Absorbance at ~405-410 nm) | pH titration, coupled enzymatic reactions (for glycerol) |
| Physiological Relevance | Lower; artificial substrate may not reflect true activity | Higher; uses natural substrates |
| Specificity | Can be cleaved by other esterases | More specific to "true" lipases |
| Sensitivity | High | Generally lower, but can be enhanced with sensitive detection methods |
| Throughput | High; amenable to microplate formats | Lower, especially titrimetric methods |
| Ease of Use | Simple and rapid | More complex, especially pH-stat titration |
| Cost | Generally lower | Can be higher depending on the detection method |
Deep Dive: The Methodologies
The p-Nitrophenyl Ester Assay: A Workflow for High-Throughput Screening
The simplicity and speed of pNP-based assays make them a popular choice for routine lipase activity measurements and high-throughput screening.[12]
Causality in Experimental Design: The choice of the fatty acid chain length attached to the p-nitrophenyl group is critical, as different lipases exhibit varying specificities.[3] For instance, some lipases show higher activity towards medium-chain fatty acid esters like p-nitrophenyl octanoate, while others may prefer longer chains.[3] The use of an artificial substrate allows for a controlled and reproducible reaction, but it's important to acknowledge that this may not fully recapitulate the enzyme's behavior with its natural triglyceride substrate.[4][13]
Experimental Protocol: Spectrophotometric Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve p-Nitrophenyl palmitate (pNPP) in a suitable organic solvent like isopropanol to a concentration of 10 mM.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1 M NaCl. The detergent is crucial for emulsifying the substrate.
-
Enzyme Solution: Prepare a dilution series of the lipase sample in the assay buffer.
-
-
Assay Procedure:
-
Add 180 µL of the assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the enzyme solution (or buffer for the blank) to the respective wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP stock solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol release (ΔAbs/min).
-
Determine the lipase activity using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.[4]
-
Mandatory Visualization:
Caption: Comparative workflow of lipase activity assays.
The Triglyceride Assay: Probing Physiological Activity
For studies requiring a more physiologically relevant assessment of lipase activity, triglyceride substrates are the gold standard. These assays mimic the natural environment in which lipases function.[7]
Causality in Experimental Design: The choice between a short-chain triglyceride like tributyrin and a long-chain triglyceride like olive oil depends on the specific lipase being investigated.[7][10] Tributyrin is often used for its better water solubility, which can simplify the assay setup.[14] However, many lipases are specifically active against water-insoluble, long-chain triglycerides, a phenomenon known as interfacial activation.[7][15] The titrimetric method, while more laborious, provides a direct measure of fatty acid release and is not susceptible to interference from colored or turbid samples.[5]
Experimental Protocol: Titrimetric Lipase Activity Assay using Tributyrin
-
Reagent Preparation:
-
Substrate Emulsion: Prepare a 10% (v/v) emulsion of tributyrin in a 100 mM Tris-HCl buffer, pH 7.5, containing 2 mM CaCl2 and 1% (w/v) gum arabic. Homogenize thoroughly.
-
Titrant: Standardized 0.05 M NaOH solution.
-
Enzyme Solution: Prepare a known concentration of the lipase sample in a suitable buffer.
-
-
Assay Procedure (using a pH-stat):
-
Add a defined volume of the tributyrin emulsion (e.g., 15 mL) to the reaction vessel maintained at the desired temperature (e.g., 37°C).
-
Adjust the pH of the emulsion to the desired setpoint (e.g., pH 7.5) with the NaOH titrant.
-
Initiate the reaction by adding a known volume of the enzyme solution.
-
The pH-stat will automatically add NaOH to the reaction mixture to maintain the pH at the setpoint as fatty acids are released.
-
Record the volume of NaOH consumed over a specific time period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NaOH consumption (µmol/min).
-
One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[11]
-
Making the Right Choice: A Self-Validating System
The selection of the appropriate lipase assay is a critical decision that should be guided by the specific research question.
-
For high-throughput screening of potential lipase inhibitors or for rapid quality control, the p-nitrophenyl ester-based assay is often the more practical choice due to its simplicity, speed, and amenability to automation. [2]
-
For detailed kinetic studies, characterization of novel lipases, or investigations where physiological relevance is paramount, the triglyceride-based assay is the preferred method. [16]
It is often beneficial to use both types of assays in a complementary fashion. A pNP-based assay can be used for initial screening, and promising candidates can then be validated using a more physiologically relevant triglyceride-based assay.[4] This dual-assay approach provides a self-validating system, ensuring both efficiency and accuracy in your research.
Conclusion
Both p-nitrophenyl ester and triglyceride-based assays are valuable tools for the quantification of lipase activity. Understanding their respective principles, advantages, and limitations is crucial for designing robust and meaningful experiments. By carefully considering the specific requirements of your research, you can select the most appropriate method to generate reliable and reproducible data, ultimately advancing our understanding of lipase function and its role in health and disease.
References
- Analysis of Protein Tyrosine Phosphatases and Substrates - PMC - NIH.
- Lipase and esterase - to what extent can this classification be applied accurately? - CORE.
- Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method - Zenodo.
- Lipase Substrates | SCBT - Santa Cruz Biotechnology.
- comparison of different 4-nitrophenyl esters for lipase activity measurement - Benchchem.
- Standard assay of gastric lipase using pHstat and tributyrin as substrate - ResearchGate.
- p-Nitrophenyl Phosphate (PNPP) - NEB.
- Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - NIH.
- Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC - NIH.
- Pancreatic lipase assays with triglycerides as substrate: Contribution of each sequential reaction to product formation - ResearchGate.
- Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review - MDPI.
- Analytical Methods for Lipases Activity Determination: A Review - ResearchGate.
- Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed.
- Lipase Activity Assay Kit - Cayman Chemical.
- Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - NIH.
- A novel method for measurement of triglyceride lipase activity: suitable for microgram and nanogram quantities of tissue - PubMed.
- Enzymatic Assay of LIPASE - Sigma-Aldrich.
- (PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. - ResearchGate.
- A Head-to-Head Comparison of Lipase Substrates: 2-Naphthyl Myristate vs. p-Nitrophenyl Palmitate - Benchchem.
- Lipase activity test – 1% tributyrin assay - ChiralVision.
- Tributyrin Assays - Protocols.io.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A novel method for measurement of triglyceride lipase activity: suitable for microgram and nanogram quantities of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiralvision.nl [chiralvision.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tributyrin Assays [protocols.io]
- 15. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Novel Enzyme Assay: p-Nitrophenyl Nonyl Ether for Cytochrome P450 O-Dealkylation Activity
For researchers, scientists, and professionals in drug development, the rigorous validation of enzyme assays is a cornerstone of reliable and reproducible data. This guide provides an in-depth technical comparison of a novel colorimetric assay for cytochrome P450 (CYP450) O-dealkylation activity using p-Nitrophenyl nonyl ether (pNPN) against established fluorometric alternatives. Our objective is to equip you with the scientific rationale and practical methodologies to validate and select the most appropriate assay for your research needs.
The Imperative of Robust Enzyme Assay Validation
In the landscape of drug discovery and metabolic studies, cytochrome P450 enzymes are of paramount importance. They are the primary enzymes involved in the metabolism of a vast array of xenobiotics, including approximately 75% of all drugs on the market. Consequently, assays that accurately quantify their activity are critical for predicting drug-drug interactions, understanding metabolic pathways, and ensuring therapeutic safety and efficacy.
An enzyme assay's validation is not merely a procedural formality; it is a systematic process of ensuring that the analytical method is fit for its intended purpose. This involves establishing, through laboratory studies, that the performance characteristics of the assay meet the requirements for the intended application.[1] Adherence to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) ensures global standards of data integrity.[2]
Principle of the this compound (pNPN) Assay
The pNPN assay is a colorimetric method designed to measure the O-dealkylation activity of CYP450 enzymes. The core principle involves the enzymatic cleavage of the ether bond in the pNPN substrate. This reaction, catalyzed by CYP450 in the presence of NADPH, releases nonyl aldehyde and the chromogenic molecule p-nitrophenol.[3] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405 nm. The rate of color formation is directly proportional to the enzyme's O-dealkylation activity.[4][5]
The choice of the nonyl (C9) alkyl chain provides a substrate with significant hydrophobicity, potentially mimicking certain drug-like molecules and allowing for the characterization of CYP450 isoforms that preferentially metabolize long-chain alkyl ethers.
Enzymatic Reaction Pathway
The diagram below illustrates the CYP450-mediated O-dealkylation of this compound.
Caption: Workflow for the validation of the pNPN enzyme assay.
Comparative Analysis with Alternative Methods
While the pNPN assay offers simplicity and cost-effectiveness, fluorometric assays are widely used alternatives known for their high sensitivity.
Alternative Method 1: Ethoxyresorufin-O-deethylase (EROD) Assay
The EROD assay is a classic, highly sensitive fluorometric method primarily used to measure the activity of CYP1A1. [6]
-
Principle: The non-fluorescent substrate, 7-ethoxyresorufin, is O-deethylated by CYP1A1 to produce the highly fluorescent product, resorufin. [4][6]The increase in fluorescence is monitored over time.
-
Protocol Summary:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the enzyme source, and 7-ethoxyresorufin.
-
Pre-incubate at 37°C.
-
Initiate the reaction with an NADPH regenerating system.
-
Measure the increase in fluorescence using a plate reader with excitation and emission wavelengths typically around 530-550 nm and 580-590 nm, respectively. [7] 5. Quantify the activity using a resorufin standard curve.
-
-
Advantages: High sensitivity, well-established method for CYP1A1 activity.
-
Disadvantages: Substrate specificity is largely limited to CYP1A1, potential for fluorescence interference from test compounds.
Alternative Method 2: Methoxyresorufin-O-demethylase (MROD) Assay
The MROD assay is analogous to the EROD assay and is predominantly used to measure the activity of CYP1A2. [8]
-
Principle: CYP1A2 catalyzes the O-demethylation of 7-methoxyresorufin to the fluorescent product, resorufin.
-
Protocol Summary: The protocol is very similar to the EROD assay, with 7-methoxyresorufin used as the substrate. Kinetic parameters and incubation times may need to be optimized specifically for CYP1A2 activity.
-
Advantages: Sensitive method for a key drug-metabolizing enzyme (CYP1A2).
-
Disadvantages: Similar to the EROD assay, it is specific to a particular CYP isoform and susceptible to fluorescence interference.
Performance Comparison
The choice of assay depends on the specific requirements of the study, including the target enzyme, required sensitivity, and available equipment.
| Parameter | This compound Assay | EROD/MROD Assays |
| Principle | Colorimetric | Fluorometric |
| Primary Target(s) | CYP450s with O-dealkylation activity (isoform specificity to be determined) | CYP1A1 (EROD), CYP1A2 (MROD) |
| Sensitivity | Moderate | High to Very High [7] |
| Throughput | High | High |
| Cost | Generally lower | Higher (fluorogenic substrates) |
| Interference | Less prone to compound interference | Susceptible to fluorescent/quenching compounds |
| Equipment | Standard absorbance microplate reader | Fluorescence microplate reader |
| Ease of Use | Simple, robust | Simple, requires careful handling of fluorescent reagents |
Decision Guide for Assay Selection
The following decision tree can guide the selection of the most appropriate assay for your research context.
Caption: Decision tree for selecting a CYP450 O-dealkylation assay.
References
-
EROD assay protocol. (n.d.). Retrieved January 17, 2026, from [Link].
-
Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). (2014, November 17). Protocols.io. Retrieved January 17, 2026, from [Link].
-
High-throughput fluorescence assay of cytochrome P450 3A4. (2009, August 6). Nature Protocols. Retrieved January 17, 2026, from [Link].
-
Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance. (n.d.). PubMed. Retrieved January 17, 2026, from [Link].
-
EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity: Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes. (2020, February 19). MDPI. Retrieved January 17, 2026, from [Link].
-
Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes. (2020, February 19). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs. (2014, January 15). MDPI. Retrieved January 17, 2026, from [Link].
-
High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
High-throughput fluorescence assay of cytochrome P450 3A4. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link].
-
Alkoxyresorufin O-dealkylase assay using a rat hepatocyte spheroid microarray. (n.d.). PubMed. Retrieved January 17, 2026, from [Link].
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
Interlaboratory comparison of microsomal ethoxyresorufin and pentoxyresorufin O-dealkylation determinations: standardization of assay conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Enzyme kinetics of oxidative metabolism: cytochromes P450. (n.d.). PubMed. Retrieved January 17, 2026, from [Link].
-
Colorimetric screen for aliphatic hydroxylation by cytochrome P450 using p-nitrophenyl-substituted alkanes. (n.d.). PubMed. Retrieved January 17, 2026, from [Link].
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 17, 2026, from [Link].
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). Retrieved January 17, 2026, from [Link].
-
Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro. (n.d.). PubMed. Retrieved January 17, 2026, from [Link].
-
Optimization of a Cytochrome-P450-Monooxygenase-1A-Mediated EROD Assay in the Cape Hake Species Merluccius capensis and Merluccius paradoxus (Pisces). (2011, November 22). PubMed Central. Retrieved January 17, 2026, from [Link].
-
Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Assays employing novel substrates for measuring P450-mediated N-dealkylation. (2014, November 5). ResearchGate. Retrieved January 17, 2026, from [Link].
Sources
- 1. criver.com [criver.com]
- 2. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 5. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mouselivercells.com [mouselivercells.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Enzyme Cross-Reactivity with p-Nitrophenyl Ethers
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme specificity is paramount. While enzymes are often lauded for their high specificity, the phenomenon of cross-reactivity, or enzyme promiscuity, where an enzyme catalyzes reactions for multiple substrates, is a critical consideration in experimental design and drug discovery.[1][2][3][4][5] This guide provides an in-depth technical comparison of the cross-reactivity of various enzymes with a panel of p-nitrophenyl (pNP) ether substrates, offering supporting experimental data and protocols to elucidate these interactions.
p-Nitrophenyl ethers are valuable tool compounds in biochemistry, often used as chromogenic substrates to assay the activity of various enzymes. The enzymatic cleavage of the ether bond releases p-nitrophenol, a yellow-colored compound that can be readily quantified spectrophotometrically, providing a direct measure of enzyme activity.[6][7][8][9][10]
The Principle of Enzyme Cross-Reactivity
Enzyme specificity is not an absolute concept. Many enzymes can bind to and catalyze reactions on substrates that are structurally similar to their primary substrate. This "promiscuous" activity is a key factor in the evolution of new enzyme functions and has significant implications for drug metabolism, where a single enzyme may interact with multiple xenobiotics.[4][5] Understanding the degree of cross-reactivity is therefore essential for predicting off-target effects of drugs and for the rational design of specific enzyme inhibitors.
This guide focuses on two key enzyme classes known for their broad substrate specificity and relevance in drug metabolism: Cytochrome P450s (CYPs) and Peroxidases . We will explore their interactions with a series of p-nitrophenyl ethers with varying alkyl chain lengths and substitutions.
Key Concepts in Enzyme Kinetics
To quantify and compare enzyme performance, we utilize Michaelis-Menten kinetics.[11] The key parameters are:
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme.
-
Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product, reflecting both binding and catalytic activity.[12]
Experimental Design: A Framework for Comparison
To systematically evaluate cross-reactivity, a well-defined experimental approach is crucial. This involves selecting appropriate enzymes and a diverse substrate panel, followed by rigorous kinetic analysis.
Enzyme Selection
-
Human Cytochrome P450 3A4 (CYP3A4): The most abundant CYP in the human liver, responsible for the metabolism of a vast number of drugs.[13][14] Its broad substrate specificity makes it a prime candidate for studying cross-reactivity.[13]
-
Horseradish Peroxidase (HRP): A widely used enzyme in biotechnology and diagnostics, known for its ability to oxidize a wide range of substrates.[15]
p-Nitrophenyl Ether Substrate Panel
A series of p-nitrophenyl ethers with varying alkyl chain lengths will be used to probe the active site topology and substrate preference of the selected enzymes:
-
p-Nitrophenyl methyl ether
-
p-Nitrophenyl ethyl ether
-
p-Nitrophenyl propyl ether
-
p-Nitrophenyl butyl ether
This selection allows for the systematic evaluation of how changes in substrate hydrophobicity and size affect enzyme-substrate interactions.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing enzyme cross-reactivity.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the kinetic analysis.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes the measurement of initial reaction velocities at various substrate concentrations to determine Km and Vmax.
Materials:
-
Recombinant human CYP3A4 or Horseradish Peroxidase
-
p-Nitrophenyl ether substrates
-
Potassium phosphate buffer (pH 7.4 for CYP3A4, pH 6.0 for HRP)
-
NADPH (for CYP3A4 assays)
-
Hydrogen peroxide (for HRP assays)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagent Master Mixes: For each enzyme, prepare a master mix containing the appropriate buffer and co-factors (NADPH for CYP3A4, H₂O₂ for HRP).
-
Prepare Substrate Dilutions: Create a serial dilution of each p-nitrophenyl ether substrate in the appropriate buffer.
-
Initiate the Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the various concentrations of the substrate to the wells to initiate the reaction.
-
-
Monitor Product Formation: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 405 nm over time. The rate of p-nitrophenol formation is proportional to the initial reaction velocity.
-
Data Analysis:
-
Calculate the initial velocity for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[12]
-
Protocol 2: Competitive Inhibition Assay
To further investigate cross-reactivity, a competitive inhibition assay can be performed. This involves measuring the activity of an enzyme with a primary substrate in the presence of a potential competing substrate.
Caption: Competitive inhibition at the enzyme active site.
Procedure:
-
Select one p-nitrophenyl ether as the primary substrate.
-
Prepare reaction mixtures containing a fixed concentration of the primary substrate and varying concentrations of a second p-nitrophenyl ether (the potential inhibitor).
-
Initiate the reaction by adding the enzyme.
-
Measure the initial velocity as described in Protocol 1.
-
Analyze the data using a Dixon plot or by fitting to a competitive inhibition model to determine the inhibition constant (Ki). A lower Ki value indicates a stronger inhibitor and higher cross-reactivity.
Data Presentation and Interpretation
The kinetic parameters obtained from the experiments should be summarized in a clear and concise format to facilitate comparison.
Table 1: Kinetic Parameters of CYP3A4 with p-Nitrophenyl Ethers
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| p-Nitrophenyl methyl ether | Data | Data | Data | Data |
| p-Nitrophenyl ethyl ether | Data | Data | Data | Data |
| p-Nitrophenyl propyl ether | Data | Data | Data | Data |
| p-Nitrophenyl butyl ether | Data | Data | Data | Data |
Table 2: Kinetic Parameters of HRP with p-Nitrophenyl Ethers
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| p-Nitrophenyl methyl ether | Data | Data | Data | Data |
| p-Nitrophenyl ethyl ether | Data | Data | Data | Data |
| p-Nitrophenyl propyl ether | Data | Data | Data | Data |
| p-Nitrophenyl butyl ether | Data | Data | Data | Data |
(Note: The "Data" fields are placeholders for experimental results.)
Interpretation of Results:
By comparing the kcat/Km values across the different substrates for each enzyme, we can quantitatively assess the cross-reactivity. A higher kcat/Km value indicates a higher catalytic efficiency and thus a greater preference of the enzyme for that particular substrate.
For instance, if CYP3A4 exhibits a significantly higher catalytic efficiency for p-nitrophenyl butyl ether compared to the other ethers, it would suggest that the active site of CYP3A4 has a preference for more hydrophobic substrates. Conversely, if HRP shows similar catalytic efficiencies across the substrate panel, it would indicate a broader and less specific active site.
It is important to note that while p-nitrophenol hydroxylation is a widely used probe for CYP2E1, other CYPs, including CYP3A4, can also contribute to this activity.[16][17] This inherent cross-reactivity among CYP isozymes underscores the importance of using a panel of substrates and specific inhibitors to accurately characterize enzyme function.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the cross-reactivity of enzymes with p-nitrophenyl ethers. The detailed protocols and data analysis strategies enable researchers to generate robust and reproducible results. Understanding the substrate promiscuity of enzymes like CYPs and peroxidases is crucial for a wide range of applications, from fundamental enzymology to drug development and toxicology.
Future studies could expand upon this framework by:
-
Including a wider range of enzymes and p-nitrophenyl ether analogues with different electronic and steric properties.
-
Employing computational modeling and docking studies to rationalize the observed substrate preferences at a molecular level.
-
Investigating the impact of enzyme inhibitors on the cross-reactivity profiles to develop more selective modulators of enzyme activity.
By systematically exploring enzyme-substrate interactions, we can gain deeper insights into the principles of molecular recognition and catalysis, ultimately leading to the development of more effective and safer therapeutic agents.
References
-
Schellenberger, V., Siegel, R. A., & Rutter, W. J. (1993). Analysis of enzyme specificity by multiple substrate kinetics. Biochemistry, 32(16), 4344–4348. [Link]
-
Lairson, L. L., Watts, A. G., Wakarchuk, W. W., & Withers, S. G. (2006). Using substrate engineering to harness enzymatic promiscuity and expand biological catalysis. Nature Chemical Biology, 2(12), 724–728. [Link]
-
Lairson, L. L., Watts, A. G., Wakarchuk, W. W., & Withers, S. G. (2006). Using substrate engineering to harness enzymatic promiscuity and expand biological catalysis. R Discovery. [Link]
-
Wouters, J., Husson, C., & Le-Dall, M. T. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2933–2941. [Link]
-
Kim, J., Kim, J. H., & Lee, S. Y. (2019). Enzyme promiscuity shapes adaptation to novel growth substrates. Molecular Systems Biology, 15(4), e8462. [Link]
-
Carbonell, P., & Faulon, J. L. (2010). Molecular signatures-based prediction of enzyme promiscuity. Bioinformatics, 26(16), 2012–2019. [Link]
-
Pek, T., & Páska, C. (2004). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Acta Biologica Szegediensis, 48(1-4), 23–28. [Link]
-
Schellenberger, V., Siegel, R. A., & Rutter, W. J. (1993). Analysis of enzyme specificity by multiple substrate kinetics. Biochemistry, 32(16), 4344–4348. [Link]
-
Panama College of Cell Science. (n.d.). 13 Enzymes—Kinetics and Specificity. [Link]
-
Rock, K. M., & Be-nazir, A. (2018). Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. Perspectives in Science, 10, 1-9. [Link]
-
Raucy, J. L., & Lasker, J. M. (1995). Both cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a catalytic activity known to be specific for P450 2E1. Drug Metabolism and Disposition, 23(5), 527–533. [Link]
-
Martin, C. J., Golubow, J., & Axelrod, A. E. (1959). The Hydrolysis of Carbobenzoxy-l-tyrosine p-Nitrophenyl Ester by Various Enzymes. Journal of Biological Chemistry, 234(7), 1718–1725. [Link]
-
Bel-Hadj, S., Komeil, D., Simao-Beaunoir, A. M., & Beaulieu, C. (2018). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 84(17), e00993-18. [Link]
-
Anderson, J., Byrne, T., Woelfel, K. J., Meany, J. E., Spyridis, G. T., & Pocker, Y. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 71(8), 715. [Link]
-
Wouters, J., Husson, C., & Le-Dall, M. T. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2933-2941. [Link]
-
Wikipedia. (2024). Enzyme kinetics. [Link]
-
Li, Y., Liu, D., & Wang, F. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 8(41), 7496–7501. [Link]
-
Franklin, R. B., Bridges, J. W., & Williams, R. T. (1978). Metabolism of butyl p-nitrophenyl ether in vitro with rabbit liver preparations. Xenobiotica, 8(4), 245–251. [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737–747. [Link]
-
Kezdy, F. J., & Bender, M. L. (1964). The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry, 3(1), 1–9. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]
-
Gallati, H. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 28(12), 2426–2428. [Link]
-
Wilcox, F. H. (1966). Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. Poultry Science, 45(4), 756–764. [Link]
-
Johansson, K., & Mannervik, B. (2020). Mutations Selectively Evolving Peroxidase Activity Among Alternative Catalytic Functions of Human Glutathione Transferase P1-1. International Journal of Molecular Sciences, 21(21), 8209. [Link]
Sources
- 1. Using substrate engineering to harness enzymatic promiscuity and expand biological catalysis | UBC Chemistry [chem.ubc.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Enzyme promiscuity shapes adaptation to novel growth substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme promiscuity – Retro Synthetic Biology Team [jfaulon.com]
- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Both cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a catalytic activity known to be specific for P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for p-Nitrophenyl Nonyl Ether in Lipase Assays
For researchers, scientists, and professionals in drug development engaged in the study of lipolytic enzymes, the precise and dependable measurement of lipase activity is of utmost importance. While p-nitrophenyl (pNP) esters, including p-nitrophenyl nonyl ether, have long served as convenient chromogenic substrates, their inherent limitations necessitate a thorough exploration of alternative methods. This guide offers an in-depth, objective comparison of various lipase assay methodologies, supported by experimental data and detailed protocols, to empower you in selecting the most appropriate assay for your research needs and to facilitate the cross-validation of your findings.
The central challenge in lipase analysis lies in the fact that these enzymes act at the interface of aqueous and lipid phases. The physical state of the substrate—whether in solution, micellar aggregates, or an emulsion—profoundly influences enzyme activity.[1][2] Artificial substrates like p-nitrophenyl esters, while offering ease of use, may not accurately reflect an enzyme's activity on its natural triglyceride substrates.[3][4] This guide will delve into a range of alternatives, from other chromogenic and fluorogenic substrates to methods employing natural triglycerides, providing a holistic view of the available tools for robust lipase characterization.
The Principle of p-Nitrophenyl Ester-Based Assays
The cornerstone of this widely-used colorimetric assay is the enzymatic hydrolysis of a p-nitrophenyl ester. Lipase cleaves the ester bond, liberating p-nitrophenol. Under alkaline conditions, p-nitrophenol tautomerizes to the p-nitrophenolate ion, a yellow chromophore with a maximum absorbance around 405-410 nm.[5] The rate of this color change is directly proportional to the lipase activity. The choice of the acyl chain length of the p-nitrophenyl ester is critical, as lipases exhibit distinct substrate specificities.[6]
Caption: Reaction scheme of a p-nitrophenyl ester-based lipase assay.
I. Exploring the Spectrum of p-Nitrophenyl Esters
A primary alternative to this compound involves utilizing a series of p-nitrophenyl esters with varying acyl chain lengths. This approach is invaluable for profiling the substrate specificity of a lipase.
Comparative Performance
Different lipases exhibit preferences for short, medium, or long-chain fatty acids. By testing a panel of pNP substrates, a researcher can gain insights into the enzyme's natural substrates.
| Substrate | Acyl Chain Length | Typical Vmax (U/mg protein) for Thermomyces lanuginosus lipase | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl acetate (pNP-A) | C2 | 0.42 | - |
| p-Nitrophenyl butyrate (pNP-B) | C4 | 0.95 | 0.83 |
| p-Nitrophenyl octanoate (pNP-O) | C8 | 1.1 | - |
| p-Nitrophenyl dodecanoate (pNP-D) | C12 | 0.78 | - |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 | 0.063 |
| Data synthesized from multiple sources.[6][7] Absolute values are enzyme and condition-dependent. |
This data illustrates that the lipase from Thermomyces lanuginosus shows a preference for medium-chain fatty acid esters, with the highest activity observed with p-nitrophenyl octanoate.[6]
Experimental Protocol: Spectrophotometric Lipase Assay with a Panel of p-Nitrophenyl Esters
A. Causality Behind Experimental Choices:
-
Isopropanol: p-Nitrophenyl esters, especially those with longer acyl chains, are poorly soluble in aqueous buffers. Isopropanol is used as a solvent to prepare a stock solution of the substrate.
-
Triton X-100 and Gum Arabic: These are emulsifying agents. Since lipases are interfacially activated, creating a stable emulsion of the substrate is crucial for reproducible results.[8]
-
Alkaline pH: The liberated p-nitrophenol must be in its anionic form (p-nitrophenolate) to be detected spectrophotometrically. Therefore, the reaction is either performed at an alkaline pH or stopped with an alkaline solution.
B. Step-by-Step Methodology:
-
Substrate Stock Solution Preparation: Prepare a 20 mM stock solution of each p-nitrophenyl ester (acetate, butyrate, octanoate, dodecanoate, palmitate) in isopropanol.
-
Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, pH 8.5, containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.
-
Assay Procedure: a. In a 96-well microplate, add 180 µL of the reaction buffer to each well. b. Add 10 µL of the enzyme solution (appropriately diluted in Tris-HCl buffer) to each well. c. To initiate the reaction, add 10 µL of the 20 mM p-nitrophenyl ester stock solution to each well. d. Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). e. Measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes). f. The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculation of Activity: Use the molar extinction coefficient of p-nitrophenol at the specific pH of your assay to convert the rate of change in absorbance to the rate of product formation. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[6]
II. Fluorogenic Substrates: A Leap in Sensitivity
Fluorogenic assays offer significantly higher sensitivity compared to their chromogenic counterparts, making them ideal for high-throughput screening and for detecting low levels of lipase activity.
A. 4-Methylumbelliferyl (4-MU) Derivatives
Principle: These substrates, such as 4-methylumbelliferyl palmitate or 4-methylumbelliferyl heptanoate, are non-fluorescent. Lipase-catalyzed hydrolysis releases the highly fluorescent product, 4-methylumbelliferone (4-MU), which can be detected at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[9]
Caption: Principle of the 4-methylumbelliferyl-based lipase assay.
Experimental Protocol: Fluorometric Lipase Assay with 4-Methylumbelliferyl Heptanoate (4-MUH)
1. Reagent Preparation:
- Substrate Stock Solution (10 mM): Dissolve 4-MUH in DMSO. Store at -20°C, protected from light.[9]
- Standard Stock Solution (1 mM 4-MU): Dissolve 4-methylumbelliferone in DMSO. Store at -20°C, protected from light.[9]
- Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[9]
- Working Substrate Solution (0.25 mM): Dilute the 10 mM substrate stock solution in the assay buffer. Prepare fresh.[9]
2. Standard Curve Generation: a. Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in the assay buffer to obtain concentrations from 0 to 100 µM. b. Add 50 µL of each standard to the wells of a black, flat-bottom 96-well microplate. c. Add 50 µL of assay buffer to each well for a final volume of 100 µL. d. Measure the fluorescence at Ex/Em = 365/445 nm.
3. Assay Procedure: a. Add 50 µL of your sample (e.g., purified enzyme, cell lysate) to the wells of the black 96-well microplate. b. For each sample, prepare a parallel well for background control. c. Include positive (known lipase) and blank (assay buffer only) controls. d. Initiate the reaction by adding 50 µL of the working substrate solution to all wells except the background controls. Add 50 µL of assay buffer to the background control wells. e. Incubate the plate at 37°C for 30 minutes, protected from light.[9] f. Measure the fluorescence intensity at Ex/Em = 365/445 nm.
4. Data Analysis: a. Subtract the background fluorescence from the sample readings. b. Use the 4-MU standard curve to determine the concentration of the product formed. c. Calculate the lipase activity based on the amount of 4-MU produced per unit time.
B. FRET-Based Substrates
Principle: Fluorescence Resonance Energy Transfer (FRET) assays employ substrates containing both a fluorophore (donor) and a quencher (acceptor) molecule. In the intact substrate, the proximity of the quencher dampens the fluorescence of the donor. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This method is highly sensitive and suitable for continuous monitoring of enzyme activity.
Comparative Performance of Chromogenic vs. Fluorogenic Assays
| Feature | p-Nitrophenyl Esters | 4-Methylumbelliferyl Esters |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Sensitivity | Lower | Higher |
| Throughput | High (microplate compatible) | High (microplate compatible) |
| Substrate Solubility | Can be poor, requires emulsifiers | Generally better in DMSO |
| pH Dependency | Signal requires alkaline pH | Fluorescence is pH-dependent |
| Cost | Generally lower | Generally higher |
III. Rhodamine B-Based Assays: Embracing Natural Substrates
A significant drawback of artificial substrates is that the measured activity may not correlate with the lipase's efficacy on its natural substrates, such as triglycerides in oils and fats. The Rhodamine B-based assay elegantly circumvents this issue.
Principle: This assay is based on the interaction between the fluorescent dye Rhodamine B and the free fatty acids (FFAs) released during the hydrolysis of triglycerides. This interaction leads to a change in the fluorescence of Rhodamine B, which can be monitored in real-time. This method offers the flexibility to use a wide variety of natural oils and fats as substrates.[10][11]
Experimental Protocol: Rhodamine B-Based Lipase Assay with Olive Oil
1. Reagent Preparation:
- Substrate Emulsion: Prepare a 25 mg/mL emulsion of olive oil in a buffer solution (e.g., 1.36 g potassium dihydrogenphosphate and 10 g gum arabic in 200 mL distilled water, pH 7.0). Emulsify using a high-speed homogenizer.[10]
- Lipase Solution: Dissolve the lipase preparation in the same buffer to a concentration of 10 mg/mL.[10]
- Rhodamine B Stock Solution: Prepare a stock solution of Rhodamine B.
2. Assay Procedure: a. In a 96-well microplate, combine 75 µL of the substrate emulsion and 150 µL of the lipase solution. b. Include a lipase blank (buffer instead of substrate) and a substrate blank (buffer instead of lipase) for each measurement.[10] c. Add 10 µL of the Rhodamine B stock solution immediately before measurement.[10] d. Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength appropriate for the Rhodamine B-fatty acid complex. e. A standard curve can be generated using oleic acid (1-25 mg/mL) dissolved in the substrate solution.[10]
IV. The Gold Standard: pH-Stat Titration
For detailed kinetic studies and as a reference method, the pH-stat titration assay is unparalleled. It provides a direct and continuous measurement of fatty acid release.
Principle: This method measures the rate of hydrolysis of a triglyceride substrate (e.g., tributyrin, olive oil) by titrating the released free fatty acids with a standardized alkaline solution (e.g., NaOH) to maintain a constant pH. The rate of addition of the titrant is directly proportional to the lipase activity.[12][13]
Caption: Workflow of the pH-stat titration method for lipase activity.
Experimental Protocol: pH-Stat Assay with Tributyrin
1. Apparatus:
- A pH-stat system comprising a pH meter, a titration unit with an autoburette, and a thermostated reaction vessel with a magnetic stirrer.
2. Reagents:
- Substrate: Tributyrin (glycerol tributyrate).
- Reaction Buffer: e.g., 25 mM phosphate buffer, pH 7.3.[13]
- Titrant: Standardized 0.1 M NaOH solution.[13]
3. Assay Procedure: a. To a 100 mL double-walled reaction vessel maintained at 40°C, add 20 mL of the reaction buffer.[13] b. Add 200 µL of tributyrin and stir for 2 minutes to create an emulsion.[13] c. Immerse the pH electrode and the burette tip into the solution. d. Start the pH-stat, setting the endpoint to the desired pH (e.g., 7.5).[13] e. Allow the system to stabilize and record any blank reaction rate (hydrolysis of tributyrin in the absence of enzyme). f. Initiate the reaction by adding a known amount of the lipase solution. g. The pH-stat will automatically add NaOH to maintain the set pH. Record the volume of NaOH consumed over time. h. The lipase activity is calculated from the linear rate of NaOH consumption.
4. Definition of Unit:
- One Tributyrin Unit (TBU) is the amount of enzyme that releases 1 µmol of titratable butyric acid per minute under the specified conditions.[13]
V. Other Notable Chromogenic Substrates: The Case of DGGR
Beyond p-nitrophenyl esters, other chromogenic substrates have been developed, particularly for clinical diagnostics.
Principle: 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) is a substrate that, upon cleavage by lipase, ultimately releases methylresorufin, a red dye. This assay is designed to be more specific for pancreatic lipase.[14] However, studies have shown that other lipases can also hydrolyze DGGR.
Summary Comparison of Lipase Assay Methodologies
| Method | Principle | Substrate Type | Advantages | Disadvantages | Throughput |
| p-Nitrophenyl Esters | Colorimetric | Artificial | Simple, inexpensive, high-throughput | Artificial substrate, may not reflect activity on natural lipids, requires alkaline pH | High |
| Fluorogenic (4-MU) | Fluorometric | Artificial | High sensitivity, high-throughput | Artificial substrate, potential for quenching, higher cost | High |
| Fluorogenic (FRET) | Fluorometric | Artificial | Very high sensitivity, continuous monitoring | Complex substrate synthesis, higher cost | High |
| Rhodamine B | Fluorometric | Natural Triglycerides | Uses natural substrates, flexible, high-throughput | Indirect measurement, potential for interference | High |
| pH-Stat Titration | Titrimetric | Natural Triglycerides | "Gold standard", direct measurement of FFA release, high accuracy | Low throughput, requires specialized equipment, larger sample volumes | Low |
| DGGR | Colorimetric | Artificial | High-throughput, more specific than pNP esters for pancreatic lipase | Not entirely specific for pancreatic lipase | High |
Conclusion: Selecting the Right Tool for the Job
The choice of a lipase assay is not a one-size-fits-all decision. It is a critical experimental parameter that must be guided by the specific research question.
-
For high-throughput screening of enzyme libraries or inhibitor compounds, fluorogenic assays (4-MU or FRET) or the Rhodamine B method are excellent choices due to their sensitivity and microplate compatibility.
-
To profile the substrate specificity of a newly discovered lipase, a panel of p-nitrophenyl esters with varying acyl chain lengths provides a straightforward and informative starting point.
-
When the goal is to understand the enzyme's activity in a more physiologically relevant context, using natural triglycerides as substrates with either the Rhodamine B assay or the pH-stat method is highly recommended.
-
For detailed kinetic analysis and to establish a benchmark for other assays, the pH-stat titration method remains the reference standard.
By understanding the principles, advantages, and limitations of each of these alternatives to this compound, researchers can design more robust experiments, generate more reliable data, and ultimately, accelerate their research and development efforts in the fascinating world of lipolytic enzymes.
References
- Determination of lipase/esterase activity, titration by the pH-stat method (KLU, LU-MM, LU-CA, KLU(LPAX), and KLU(LEX)). (n.d.). Novozymes.
-
Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. (2019). Sensors (Basel). Available at: [Link]
-
Determination of lipase activity by a rhodamine-triglyceride-agarose assay. (1987). Analytical Biochemistry. Available at: [Link]
- A Comparison of Assays on Hydrolytic Activity of Lipase with and without Surfactant. (1987). Journal of Japan Oil Chemists' Society.
-
Specific and sensitive plate assay for bacterial lipases. (1987). Applied and Environmental Microbiology. Available at: [Link]
-
Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation. (1995). Clinical Biochemistry. Available at: [Link]
- Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. (2000). Biochimica et Biophysica Acta.
-
Lipase. (n.d.). eClinpath. Available at: [Link]
-
Lipase activity test – 1% tributyrin assay. (n.d.). ChiralVision. Available at: [Link]
- Methods for inhibition of residual lipase activity in colorimetric assay: A comparative study. (2005). Indian Journal of Biotechnology.
-
Rhodamine B-based lipase activity assay with natural substrates—development and application. (2023). Journal of the Science of Food and Agriculture. Available at: [Link]
- Application Note and Protocol: 4-Methylumbelliferyl Heptano
- Validation and diagnostic efficacy of a lipase assay using the substrate 1,2-o-dilauryl-rac-glycero glutaric acid-(6 ' methyl resorufin)-ester for the diagnosis of acute pancreatitis in dogs. (2008).
- Analytical Methods for Lipases Activity Determination: A Review. (2015).
-
Evaluation of 1,2-O-dilauryl-rac-glycero glutaric acid-(6′-methylresorufin) ester (DGGR) and 1,2-diglyceride lipase assays in dogs with naturally occurring hypercortisolism. (2020). Journal of Veterinary Diagnostic Investigation. Available at: [Link]
-
A Practical Fluorometric Assay Method to Measure Lysosomal Acid Lipase Activity in Dried Blood Spots for the Screening of Cholesteryl Ester Storage Disease and Wolman Disease. (2014). Clinica Chimica Acta. Available at: [Link]
-
DGGR Is Not a Specific Substrate for Pancreatic Lipase. (2015). WSAVA 2015 Congress. Available at: [Link]
- Methods for Lipase Detection and Assay: A Critical Review. (2020). Critical Reviews in Food Science and Nutrition.
-
Far-Red Fluorogenic Probes for Esterase and Lipase Detection. (2014). Journal of the American Chemical Society. Available at: [Link]
- Understanding lipase assays in the diagnosis of pancreatitis in veterinary medicine. (2022). Currents in One Health.
- Development of a high throughput liquid state assay for lipase activity using natural substrates and rhodamine B. (2016). Journal of Microbiological Methods.
-
Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study. (2001). Biochimica et Biophysica Acta. Available at: [Link]
-
Comparison of non‐diglyceride‐ and diglyceride‐based assays for pancreatic lipase activity. (2002). Journal of Clinical Laboratory Analysis. Available at: [Link]
- Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: A kinetic study. (2001). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Structures of the three lipase substrates, compared with commercially available EnzChek lipase substrate. (2016).
-
Standard assay of gastric lipase using pHstat and tributyrin as substrate. (2008). ResearchGate. Available at: [Link]
- Rhodamine B based lipase activity assay with natural substrates – development and applic
-
A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. (2015). Journal of Lipid Research. Available at: [Link]
-
Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. (2011). Zenodo. Available at: [Link]
-
Defining Substrate Specificities for Lipase and Phospholipase Candidates. (2016). Journal of Visualized Experiments. Available at: [Link]
- Biosensors and Bioassays Based on Lipases, Principles and Applic
- Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review. (2013). UI Scholars Hub.
- Pancreatic lipase assays with triglycerides as substrate: Contribution of each sequential reaction to product formation. (1995).
- Purification, Characterization and Immobilization of Lipase from Proteus vulgaris OR34 for Synthesis of Methyl Oleate. (2020). Microbiology and Biotechnology Letters.
- Use of methylumbeliferyl-derivative substrates for lipase activity characterization. (2011).
- comparison of different 4-nitrophenyl esters for lipase activity measurement. (2025). BenchChem.
-
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical review. (2020). UNED Research Journal. Available at: [Link]
- Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. (2002). Journal of Agricultural and Food Chemistry.
- Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. (2021). DergiPark.
- Assay Procedure for Lipase. (n.d.). Sigma-Aldrich.
- Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. (2020). ACS Omega.
- Analytical Methods for Lipases Activity Determination: A Review. (2012).
- Enzymatic Assay of LIPASE. (n.d.). Sigma-Aldrich.
- Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. (2021). Caucasian Journal of Science.
Sources
- 1. Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. cliscent.com [cliscent.com]
- 12. chiralvision.nl [chiralvision.nl]
- 13. eclinpath.com [eclinpath.com]
- 14. DGGR Is Not a Specific Substrate for Pancreatic Lipase - WSAVA 2015 Congress - VIN [vin.com]
A Head-to-Head Battle for Signal: A Comparative Guide to Fluorogenic and Chromogenic Substrates for Enzyme Detection
In the landscape of biochemical and cellular assays, the detection of enzyme activity is a cornerstone of research, diagnostics, and drug development. The choice of substrate is a critical decision that dictates the sensitivity, dynamic range, and overall robustness of an assay. Among the most prevalent methods are those that employ either chromogenic or fluorogenic substrates. This guide provides an in-depth, objective comparison of these two powerful tools, grounded in experimental data and field-proven insights, to empower researchers to make the most informed decision for their specific applications.
The Fundamental Divide: How They Work
The core difference between chromogenic and fluorogenic substrates lies in the nature of the signal they generate upon enzymatic cleavage.
Chromogenic substrates are compounds that, when acted upon by an enzyme, produce a colored product.[1][2] This color change is typically detectable by the naked eye and can be quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer or a microplate reader.[1] A classic example is the use of ortho-nitrophenyl-β-D-galactopyranoside (ONPG) for the detection of β-galactosidase. The enzyme cleaves ONPG to produce galactose and ortho-nitrophenol, the latter of which is a yellow compound.[1]
Fluorogenic substrates , in contrast, are initially non-fluorescent or weakly fluorescent molecules. Enzymatic action cleaves a non-fluorescent moiety, releasing a highly fluorescent product.[3] This emitted light is then measured using a fluorometer or a fluorescence plate reader. An example is 4-methylumbelliferyl-β-D-galactopyranoside (MUG), which upon hydrolysis by β-galactosidase, yields the fluorescent molecule 4-methylumbelliferone (4-MU).
Below is a diagram illustrating the fundamental signaling pathways of both substrate types.
Caption: Signaling pathways for chromogenic and fluorogenic substrates.
Performance Metrics: A Quantitative Comparison
The choice between a chromogenic and a fluorogenic substrate often comes down to the specific performance requirements of the assay. Below is a summary of key performance metrics based on experimental data from the literature.
| Performance Metric | Chromogenic Substrates | Fluorogenic Substrates | Key Considerations & References |
| Sensitivity | Good to excellent | Excellent to outstanding | Fluorogenic assays are often reported to be more sensitive, with some studies showing a 2- to 5-fold enhancement in the limit of detection in ELISAs.[4] For alkaline phosphatase, fluorimetric methods can be 100-1000 times more sensitive than photometric methods.[5] However, some studies have found similar sensitivities under optimal conditions.[6] |
| Dynamic Range | Generally narrower | Often wider | Fluorogenic assays can offer a larger quantifiable analyte range.[4] |
| Signal-to-Noise Ratio | Good | Generally higher | Fluorogenic substrates can provide approximately a five- to six-fold enhancement in signal-to-noise ratio in certain ELISA formats.[4] |
| Signal Stability | High (precipitated products are very stable) | Variable (fluorescent products can be susceptible to photobleaching) | The colored precipitates from substrates like DAB are photostable, allowing for long-term storage of results.[7] Fluorescent signals can diminish upon prolonged exposure to light.[8] |
| Instrumentation | Spectrophotometer or microplate reader (absorbance) | Fluorometer or fluorescence microplate reader | Absorbance readers are generally more common and less expensive than fluorescence readers.[9] |
| Cost | Generally lower | Generally higher | Both the substrates and the required instrumentation for fluorogenic assays tend to be more expensive.[9][10] |
| Interference | Susceptible to colored or turbid samples, and certain chemicals (e.g., bilirubin, lipemia).[11] | Susceptible to autofluorescent compounds, quenching, and the inner filter effect.[8][12] | Careful sample preparation and the use of appropriate controls are crucial for both assay types. |
Experimental Protocols: A Tale of Two Substrates
To provide a practical comparison, we present detailed protocols for the detection of β-galactosidase activity using a chromogenic substrate (ONPG) and a fluorogenic substrate (MUG).
Experimental Workflow Overview
The general workflow for both assays is similar, involving sample preparation, incubation with the substrate, and signal detection.
Caption: Generalized experimental workflow for enzyme assays.
Protocol 1: Chromogenic β-Galactosidase Assay with ONPG
This protocol is adapted from standard molecular biology methods.
Materials:
-
Cell lysate containing β-galactosidase
-
Z-buffer (0.06 M Na2HPO4, 0.04 M NaH2PO4, 0.01 M KCl, 0.001 M MgSO4, pH 7.0)
-
β-mercaptoethanol
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3 solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the following:
-
X µL of cell lysate
-
Z-buffer to a final volume of Y µL
-
Add β-mercaptoethanol to a final concentration of 50 mM.
-
-
Initiate Reaction: Add Z µL of the 4 mg/mL ONPG solution to each reaction. Mix gently.
-
Incubate: Incubate the reaction at 37°C. Monitor for the development of a yellow color.
-
Stop Reaction: Once a sufficient yellow color has developed, stop the reaction by adding 1 M Na2CO3.
-
Measure Absorbance: Measure the absorbance of the solution at 420 nm.
-
Calculate Activity: Calculate the β-galactosidase activity using the Miller units formula, which normalizes for incubation time, reaction volume, and cell density (OD600 of the culture).
Protocol 2: Fluorogenic β-Galactosidase Assay with MUG
This protocol is based on commercially available kits and published methods.
Materials:
-
Cell lysate containing β-galactosidase
-
Assay Buffer (e.g., PBS with 1 mM MgCl2, pH 7.4)
-
MUG (4-methylumbelliferyl-β-D-galactopyranoside) stock solution (e.g., 10 mM in DMSO)
-
Stop Solution (e.g., 0.1 M glycine, pH 10.5)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: In a black 96-well plate (to minimize background fluorescence), combine the following:
-
X µL of cell lysate
-
Assay Buffer to a final volume of Y µL.
-
-
Initiate Reaction: Add MUG to a final concentration of 0.1-1 mM. Mix gently.
-
Incubate: Incubate the reaction at 37°C.
-
Measure Fluorescence: Measure the fluorescence at appropriate intervals using an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm. A kinetic read is often preferred to monitor the reaction progress in real-time.
-
Stop Reaction (Optional): If an endpoint reading is desired, the reaction can be stopped by adding the Stop Solution.
-
Calculate Activity: Determine the rate of fluorescence increase over time (RFU/min). This rate is directly proportional to the β-galactosidase activity. A standard curve using 4-methylumbelliferone can be used for absolute quantification.
Causality Behind Experimental Choices
-
Choice of Plate Color: For chromogenic assays, clear plates are used to allow light to pass through for absorbance readings. For fluorogenic assays, black plates are essential to minimize background fluorescence and prevent crosstalk between wells.
-
Kinetic vs. Endpoint Reads: Fluorogenic assays are well-suited for kinetic measurements, which provide a more accurate determination of the initial reaction velocity.[4] Chromogenic assays are more commonly performed as endpoint assays, where the reaction is stopped after a fixed time.
-
Stopping the Reaction: In chromogenic assays, a stop solution (e.g., Na2CO3) is often used to halt the enzymatic reaction and, in the case of ONPG, to intensify the color of the product by increasing the pH.[13] For many fluorogenic assays, a stop solution is not necessary if a kinetic read is performed.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No or Weak Signal | Both: Inactive enzyme, incorrect buffer pH or temperature, insufficient substrate or enzyme concentration. | Both: Verify enzyme activity with a positive control. Optimize assay conditions (pH, temperature, concentrations). |
| Chromogenic: Short incubation time. | Chromogenic: Increase incubation time. | |
| Fluorogenic: Incorrect excitation/emission wavelengths, photobleaching. | Fluorogenic: Check plate reader settings. Minimize exposure of samples to light. | |
| High Background | Chromogenic: Contaminated reagents, substrate instability. | Chromogenic: Use fresh reagents. Run a substrate-only blank. |
| Fluorogenic: Autofluorescence of sample components, plate, or media. | Fluorogenic: Use black plates. Test for sample autofluorescence. Consider using red-shifted fluorophores to avoid autofluorescence from biological molecules.[8] | |
| Inconsistent Results | Both: Pipetting errors, temperature fluctuations across the plate. | Both: Use calibrated pipettes. Ensure uniform temperature during incubation. |
| Fluorogenic: Quenching by compounds in the sample. | Fluorogenic: Screen for quenching effects by adding the fluorescent product to the sample and measuring the signal. |
Conclusion: Making the Right Choice
The decision between a fluorogenic and a chromogenic substrate is not a matter of one being definitively superior to the other, but rather a question of which is best suited for the specific experimental needs.
Choose a chromogenic substrate when:
-
Cost is a primary concern.
-
High sensitivity is not the most critical parameter.
-
A simple, robust, and visually interpretable assay is required.
-
The signal needs to be stable for an extended period.
Choose a fluorogenic substrate when:
-
The highest possible sensitivity and a wide dynamic range are required.
-
Kinetic measurements are preferred for accurate enzyme kinetics.
-
Sample volume is limited, necessitating a more sensitive detection method.
-
Multiplexing with other fluorescent probes is desired.
By carefully considering the principles of detection, performance metrics, and practical aspects of each substrate type, researchers can design and execute robust and reliable enzyme assays that yield high-quality, reproducible data.
References
- Hu, W. Y., et al. (2005). Enhanced Sensitivity and Precision in an Enzyme-Linked Immunosorbent Assay With Fluorogenic Substrates Compared With Commonly Used Chromogenic Substrates. Analytical Biochemistry, 346(2), 297-305.
- Mabtech. (2023). 7 common errors in FluoroSpot and how to avoid them.
- Thermo Fisher Scientific. (n.d.). Microplate Assays for beta-Galactosidase Activity.
- Antozyme. (n.d.). Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric.
- BenchChem. (2025).
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- Simeonov, A., & Davis, M. I. (2012). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Methods in Molecular Biology, 965, 235-249.
- Shalev, A., et al. (1980). Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). Journal of Immunological Methods, 38(1-2), 125-137.
- Abcam. (n.d.).
- Bitesize Bio. (2024).
- Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.
- DC Fine Chemicals. (2023).
- GoldBio. (n.d.).
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2015). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- New England Biolabs. (n.d.).
- Patsnap Synapse. (2025). Comparing Popular Enzyme Assay Kits: Which One Fits Your Budget?
- R&D Systems. (n.d.).
- ResearchGate. (2017).
- ScienCell Research Laboratories. (n.d.).
- St John's Laboratory. (n.d.). Chromogenic and Fluorescent detection: differences and uses.
- Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References.
- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
- Abcam. (n.d.).
- Sigma-Aldrich. (n.d.).
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- Taylor & Francis. (2019). Fluorogenic. In Biotechnology in Personal Care.
- IOSR Journal of Pharmacy and Biological Sciences. (2020).
- MDPI. (2020).
- The American Society for Cell Biology. (2010). The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay.
- PubMed Central. (2019). Chromogenic and Fluorogenic Probes for the Detection of Illicit Drugs.
- Mabtech. (2019). How to Set Up Chromogenic FVIII and FIX Assays.
- National Institutes of Health. (2018). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study.
- GoldBio. (n.d.). Chromogenic Assays: What they are and how they are used in research.
- DC Fine Chemicals. (2023).
- 3H Biomedical. (n.d.).
- ResearchGate. (2018).
- New England Biolabs. (n.d.).
- 3H Biomedical. (n.d.).
- PubMed. (2019). Ultrasensitive Assay of Alkaline Phosphatase Based on the Fluorescent Response Difference of the Metal-Organic Framework Sensor.
- PubMed. (2019).
- Chemical Communications (RSC Publishing). (2018).
- Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubMed Central. (2022).
- ResearchGate. (1982). Note on stability of p‐nitrophenol in aqueous solutions.
- PubMed. (2007).
Sources
- 1. goldbio.com [goldbio.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing Popular Enzyme Assay Kits: Which One Fits Your Budget? [synapse.patsnap.com]
- 10. antozyme.com [antozyme.com]
- 11. mdpi.com [mdpi.com]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinetic Comparison of Wild-Type vs. Mutant Enzymes Using p-Nitrophenyl Nonyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of enzymology and drug development, understanding the intricate relationship between an enzyme's structure and its function is paramount. Site-directed mutagenesis is a powerful tool that allows us to probe these relationships by selectively altering amino acid residues.[1][2] This guide provides a comprehensive framework for conducting a kinetic comparison of a wild-type enzyme and its mutant counterpart, using the chromogenic substrate p-Nitrophenyl nonyl ether. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and guide you through the interpretation of the resulting kinetic data.
The "Why": Unraveling the Impact of Mutation on Catalytic Function
The central goal of this comparison is to elucidate how a specific amino acid change affects the enzyme's catalytic efficiency and its affinity for the substrate. By quantifying changes in key kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), we can infer the role of the mutated residue in substrate binding, catalysis, or both.[3][4][5] This knowledge is crucial for rational enzyme engineering, understanding disease mechanisms, and designing targeted therapeutics.[1][6]
The "How": Leveraging the p-Nitrophenyl Ether Assay
The assay's principle lies in the enzymatic hydrolysis of a p-Nitrophenyl (pNP) ether, in this case, this compound. The enzyme cleaves the ether bond, releasing p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at a specific wavelength (typically 405-420 nm).[7][8] The rate of p-nitrophenolate formation is directly proportional to the enzyme's activity, allowing for a continuous and sensitive spectrophotometric measurement.
Why this compound?
The choice of the nonyl ether derivative provides a substrate with a significant hydrophobic chain. This can be particularly useful for probing the active site's hydrophobicity and steric constraints, especially for enzymes like lipases or esterases that naturally act on lipidic substrates.[9]
Experimental Design and Protocol: A Self-Validating System
A robust experimental design is the cornerstone of trustworthy data. The following protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of your kinetic measurements.
I. Reagent Preparation and Standardization
-
Enzyme Solutions (Wild-Type and Mutant):
-
Prepare stock solutions of both the wild-type and mutant enzymes in a suitable buffer that maintains their stability and activity.
-
The precise concentration should be determined using a reliable protein quantification method (e.g., Bradford or BCA assay). For kinetic assays, it is crucial to use the same molar concentration of both enzymes to ensure a valid comparison of their intrinsic activities.
-
-
This compound Substrate Stock Solution:
-
Prepare a concentrated stock solution (e.g., 100 mM) in an organic solvent like acetonitrile or DMSO, as it has limited solubility in aqueous solutions.[9]
-
-
Assay Buffer:
-
Choose a buffer system that maintains a stable pH at the enzyme's optimal activity. Common choices include Tris-HCl or phosphate buffers. The pH should be carefully adjusted and recorded.
-
-
Stopping Reagent:
-
A solution of a strong base, such as 1 M NaOH or 0.2 M Na₂CO₃, is used to terminate the reaction and develop the color of the p-nitrophenolate ion.[8]
-
-
p-Nitrophenol Standard Curve:
-
Prepare a series of known concentrations of p-nitrophenol in the assay buffer.[8]
-
These standards will be treated with the stopping reagent in the same manner as the experimental samples to generate a standard curve of absorbance versus concentration. This curve is essential for converting the rate of change in absorbance to the rate of product formation (in µmol/min).
-
II. The Kinetic Assay Workflow
The following workflow outlines the steps for determining the initial reaction velocities at various substrate concentrations. This is a critical step for constructing Michaelis-Menten and Lineweaver-Burk plots.[10]
Caption: Experimental workflow for kinetic analysis.
III. Step-by-Step Experimental Protocol
-
Reaction Setup:
-
In a 96-well microplate or individual spectrophotometer cuvettes, prepare a series of reactions with varying final concentrations of this compound. A typical range might be from 0.05 mM to 4 mM.[9] It is crucial to include a blank for each substrate concentration containing all components except the enzyme.
-
To a final volume of, for example, 200 µL, add the assay buffer, the desired volume of substrate stock solution, and water to make up the volume.
-
-
Initiation and Incubation:
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a fixed, small volume of the enzyme solution (either wild-type or mutant) to each well or cuvette. Start a timer immediately.
-
-
Reaction Termination and Measurement:
-
At a predetermined time point (e.g., 5, 10, or 15 minutes, ensuring the reaction is still in the initial linear phase), stop the reaction by adding the stopping reagent.
-
Measure the absorbance of each sample at the appropriate wavelength (e.g., 410 nm) using a spectrophotometer or microplate reader.[7]
-
-
Data Collection for Michaelis-Menten Kinetics:
-
Repeat the assay for a range of substrate concentrations for both the wild-type and mutant enzymes. Ensure that the substrate concentrations bracket the expected Km value.
-
Data Analysis and Interpretation: From Raw Data to Mechanistic Insights
The absorbance values you have collected are the raw data. The next step is to transform this data into meaningful kinetic parameters.
Calculating Initial Velocity (V₀)
Using your p-nitrophenol standard curve, convert the absorbance readings into the concentration of product formed. The initial velocity (V₀) for each substrate concentration is then calculated using the following formula:
V₀ = (Concentration of product formed) / (time × amount of enzyme)
Michaelis-Menten and Lineweaver-Burk Plots
The relationship between the initial velocity (V₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation.[11][12][13]
V₀ = (Vmax × [S]) / (Km + [S])
A direct plot of V₀ versus [S] yields a hyperbolic curve.[14] While informative, accurately determining Vmax from this plot can be challenging. To obtain more precise values for Km and Vmax, a double reciprocal plot, known as the Lineweaver-Burk plot, is commonly used.[10][15] This plot linearizes the Michaelis-Menten equation:
1/V₀ = (Km/Vmax) × (1/[S]) + 1/Vmax
A plot of 1/V₀ versus 1/[S] will yield a straight line with:
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Slope = Km/Vmax
Caption: Lineweaver-Burk plot for determining Km and Vmax.
Tabulating and Comparing Kinetic Parameters
Summarize your calculated kinetic parameters in a clear and concise table. This allows for a direct and objective comparison between the wild-type and mutant enzymes.
| Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Mutant | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: kcat (the turnover number) is calculated as Vmax / [E]total, where [E]total is the total enzyme concentration. The kcat/Km value represents the catalytic efficiency of the enzyme.
Interpreting the Changes
The comparison of these parameters provides insights into the functional consequences of the mutation.[16]
-
Increased Km: Suggests a lower binding affinity of the enzyme for the substrate. The mutation may have occurred at or near the active site, disrupting key interactions required for substrate binding.[4]
-
Decreased Km: Indicates a higher binding affinity. This could happen if the mutation creates a more favorable binding pocket for the substrate.
-
Decreased Vmax: Implies a reduced catalytic rate. The mutated residue may be directly involved in the catalytic mechanism or in maintaining the optimal conformation of the active site.[3]
-
Increased Vmax: Suggests an enhanced catalytic rate. The mutation might have improved the efficiency of the catalytic steps.
-
Changes in kcat/Km: This value is a measure of the overall catalytic efficiency. A significant decrease in this value, even if Km or Vmax alone are only moderately affected, points to a detrimental effect of the mutation on the enzyme's function.
Conclusion: Synthesizing Data into Actionable Knowledge
By systematically comparing the kinetic profiles of a wild-type enzyme and its mutant, researchers can gain a deeper understanding of enzyme mechanisms at the molecular level.[17] The use of a chromogenic substrate like this compound provides a robust and accessible method for these investigations. The insights gained from such studies are invaluable for the rational design of enzymes with novel properties and for the development of targeted therapeutic agents.
References
- TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
- YouTube. (2021, May 6). Enzyme Kinetics Data Analysis.
- Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data.
- Britannica. (2025, December 15). Michaelis-Menten kinetics | Definition & Facts.
- MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry.
- Microbe Notes. (2022, June 18). The Michaelis–Menten Model.
- YouTube. (2023, January 31). Michaelis Menten Equation Explained For Beginners.
- Inspira Advantage. (2025, December 4). MCAT Enzyme Kinetics: Km and Vmax Explained.
- PubMed. (2022, January 13). Predicting Effects of Site-Directed Mutagenesis on Enzyme Kinetics by QM/MM and QM Calculations: A Case of Glutamate Carboxypeptidase II.
- GeeksforGeeks. (2023, March 1). Difference Between Km and Vmax.
- ResearchGate. (n.d.). Estimating Enzyme Kinetic Parameters from Apparent KMs and Vmaxs.
- Reddit. (2017, December 28). Can anyone explain Km and Vmax? I'm trying to memorize what happens to each depending on the type of competitor, but I don't really understand.
- PubMed. (2012, September 20). Structure and catalytic function of sphingosine kinases: analysis by site-directed mutagenesis and enzyme kinetics.
- ACS Publications. (2022, January 3). Predicting Effects of Site-Directed Mutagenesis on Enzyme Kinetics by QM/MM and QM Calculations: A Case of Glutamate Carboxypeptidase II | The Journal of Physical Chemistry B.
- DergiPark. (2021, December 2). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
- Unknown Source. (2023, February 21).
- Pearson. (n.d.). Apparent Km and Vmax Explained: Definition, Examples, Practice & Video Lessons.
- Unknown Source. (2021, May 21).
- ResearchGate. (2022, December 16). How to interpret enzyme kinetic parameters?.
- eLife. (2015, April 22). Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site.
- MDPI. (n.d.). Site-Directed Mutagenesis Increased the Catalytic Activity and Stability of Oenococcus oeni β-Glucosidase: Characterization of Enzymatic Properties and Exploration of Mechanisms.
- Unknown Source. (2017, September 19). A Quick Introduction to Graphviz.
- Unknown Source. (n.d.). Enzyme Assays for Fresh Litter and Soil.
- YouTube. (2023, February 24). Graphviz workflow 1.
- Graphviz. (n.d.). Graphviz.
- YouTube. (2025, February 25). ES114 Graphviz.
- PubMed. (1993, April 5). Kinetic and Stereochemical Comparison of Wild-Type and Active-Site K145Q Mutant Enzyme of Bacterial D-amino Acid Transaminase.
- PubMed Central. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies.
- Soils Lab. (2021, July 21). SOP: Enzyme assays (pNP).
- ResearchGate. (n.d.). Kinetic parameters of wild-type and mutant enzymes.
- YouTube. (2021, January 13). Graphviz tutorial.
- Loyola eCommons. (n.d.). Kinetic Efficiency Determination of Mutant Enzyme Bgl B (Y118F).
- ResearchGate. (2016, April 12). Can someone help with a method for preparing P-Nitrophenol standard curve?.
Sources
- 1. Structure and catalytic function of sphingosine kinases: analysis by site-directed mutagenesis and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
- 3. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]
- 4. Difference Between Km and Vmax - GeeksforGeeks [geeksforgeeks.org]
- 5. reddit.com [reddit.com]
- 6. Predicting Effects of Site-Directed Mutagenesis on Enzyme Kinetics by QM/MM and QM Calculations: A Case of Glutamate Carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Michaelis-Menten kinetics | Definition & Facts | Britannica [britannica.com]
- 13. microbenotes.com [microbenotes.com]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Correlating In Vitro CYP450 Inhibition with In Vivo Pharmacokinetic Outcomes
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: The Crucial Link Between Benchtop Assays and Clinical Reality
In the landscape of drug discovery and development, predicting how a new chemical entity (NCE) will behave in the human body is a paramount challenge. A significant portion of this predictive puzzle lies in understanding its interaction with the cytochrome P450 (CYP) enzyme system, the body's primary engine for drug metabolism.[1][2] Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy.[3]
To de-risk NCEs early in development, a battery of in vitro assays is employed to screen for potential CYP inhibition. These assays are rapid, cost-effective, and provide a mechanistic basis for a compound's interaction potential. However, the ultimate question remains: how well do these simplified, cell-free systems predict the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo?
This guide provides a comprehensive comparison of a widely used in vitro CYP inhibition assay with its corresponding in vivo pharmacokinetic study. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and present a framework for correlating the data to make informed decisions in drug development.
The Challenge of In Vitro to In Vivo Extrapolation (IVIVE)
Translating a half-maximal inhibitory concentration (IC₅₀) from a microsomal assay into a predicted change in a drug's Area Under the Curve (AUC) in a clinical setting is not a one-to-one process. It is a sophisticated extrapolation influenced by multiple factors, including:
-
The fraction of the substrate drug metabolized (fₘ) by the specific CYP isozyme .
-
The concentration of the inhibitor at the enzyme's active site in the liver.
-
The potential for mechanism-based or time-dependent inhibition.
-
The interplay of multiple metabolic pathways.
Despite these complexities, a well-designed in vitro assay provides the foundational data for mechanistic models that can offer a reliable forecast of in vivo performance.
Selecting the Tools: A Case Study with CYP1A2
To illustrate the principles of IVIVE for CYP inhibition, this guide will focus on Cytochrome P450 1A2 (CYP1A2). CYP1A2 is a key enzyme responsible for the metabolism of several common drugs, including caffeine and theophylline, as well as for the activation of pro-carcinogens.[1][4]
The In Vitro Tool: Ethoxyresorufin-O-Deethylase (EROD) Assay
While the topic specified the "p-Nitrophenyl nonyl ether assay," this particular substrate is not widely documented or standardized for CYP inhibition screening. Therefore, to maintain the highest degree of scientific integrity and provide a robust, reproducible example, we will utilize the mechanistically similar and widely accepted Ethoxyresorufin-O-deethylase (EROD) assay . This assay measures the O-dealkylation activity of CYP1A enzymes and is a gold standard for assessing CYP1A1 and CYP1A2 inhibition.
The EROD assay relies on the CYP1A2-mediated conversion of the non-fluorescent substrate, 7-ethoxyresorufin, into the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to CYP1A2 activity. An inhibitor will decrease this rate, allowing for the calculation of an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[5][6]
Diagram 1: EROD Assay Workflow
Caption: Workflow for the in vitro EROD assay to determine CYP1A2 IC₅₀ values.
The In Vivo Correlate: Theophylline Pharmacokinetic Study
To assess the in vivo relevance of the EROD IC₅₀ values, a clinical or preclinical drug-drug interaction study is performed. Theophylline is a classic probe substrate for CYP1A2; its clearance is predominantly mediated by this enzyme.[1][2] An inhibitor of CYP1A2 will decrease theophylline's metabolism, leading to a higher plasma concentration and an increased AUC.[7]
The standard design for such a study involves administering a single dose of theophylline to subjects on two separate occasions: once alone (control phase) and once after the subjects have been taking the potential inhibitor for several days to reach steady-state concentrations (treatment phase).[8]
Diagram 2: In Vivo DDI Study Design
Caption: Crossover study design for an in vivo theophylline DDI assessment.
Experimental Methodologies
Scientific integrity demands rigorous and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the selected assays.
Protocol 1: In Vitro EROD Inhibition Assay with Human Liver Microsomes
Objective: To determine the IC₅₀ value of a test compound for the inhibition of CYP1A2 activity.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
7-Ethoxyresorufin (Substrate)
-
Resorufin (Standard)
-
NADPH regenerating system (or NADPH)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Test compound and positive control inhibitor (e.g., Fluvoxamine, α-Naphthoflavone)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.1-0.2 mg/mL in phosphate buffer.
-
Prepare a 2 µM working solution of 7-ethoxyresorufin in buffer.
-
Prepare serial dilutions of the test compound and positive control in buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
HLM suspension
-
Test compound or vehicle control
-
7-Ethoxyresorufin working solution
-
-
-
Pre-incubation:
-
Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a pre-warmed NADPH solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the formation of resorufin kinetically for 5-10 minutes, with readings every minute (Excitation: ~530 nm, Emission: ~585 nm).[9]
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition at each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]
-
Protocol 2: In Vivo Theophylline Drug-Drug Interaction Study in Healthy Volunteers
Objective: To determine the effect of a co-administered inhibitor on the pharmacokinetics (specifically AUC) of theophylline.
Study Design: Single-center, open-label, two-period, fixed-sequence crossover study.
Subjects: Healthy, non-smoking male and female volunteers.
Procedure:
-
Period 1 (Control):
-
Following an overnight fast, subjects receive a single oral dose of theophylline (e.g., 100-250 mg).[10]
-
Serial blood samples are collected at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[8]
-
Plasma is separated and stored frozen (-80°C) until analysis.
-
-
Washout Period:
-
A washout period of at least 7 days separates the two treatment periods.
-
-
Period 2 (Treatment):
-
Subjects receive the test inhibitor at its clinical dose for a duration sufficient to achieve steady-state plasma concentrations (e.g., 7-10 days).
-
On the final day of inhibitor dosing, following an overnight fast, subjects receive a single oral dose of theophylline concurrently with the inhibitor.
-
Serial blood samples are collected over 48 hours, identical to Period 1.
-
-
Bioanalysis:
-
Theophylline concentrations in plasma samples are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including AUC₀₋ₜ, AUC₀₋[inf], Cₘₐₓ, and Tₘₐₓ, are calculated for theophylline for both periods using non-compartmental analysis.
-
The primary endpoint is the geometric mean ratio of AUC₀₋[inf] (Period 2 / Period 1) to determine the fold-increase in theophylline exposure caused by the inhibitor.
-
Correlating the Data: From Bench to Bedside
The ultimate goal is to use the in vitro IC₅₀ value to predict the in vivo AUC ratio. A strong correlation suggests that the in vitro assay is a reliable tool for flagging potential DDIs.
Below is a table summarizing representative data for known CYP1A2 inhibitors, correlating their in vitro potency with their observed in vivo effect on theophylline pharmacokinetics.
| Compound | In Vitro IC₅₀ (CYP1A2) | In Vivo Probe Substrate | In Vivo AUC Increase (Ratio) | DDI Classification |
| Fluvoxamine | ~0.18 µM | Theophylline | ~3.0 - 5.0 | Strong Inhibitor |
| Pinocembrin | 0.52 µM | Theophylline (Predicted) | > 2.0 (Predicted) | Potent Inhibitor |
| Rofecoxib | 4.2 µM | Tizanidine | ~13.6 | Strong Inhibitor |
| Quercetin | 22.5 µM | (Not specified) | (Not specified) | Moderate Inhibitor |
| Daidzein | (Not specified) | Theophylline | ~1.34 | Weak Inhibitor |
Data compiled from multiple sources for illustrative purposes.[7][10][11][12]
Analysis of the Correlation:
As the data illustrates, there is a clear qualitative correlation.
-
Fluvoxamine , a potent in vitro inhibitor with a sub-micromolar IC₅₀, produces a strong and clinically significant increase in theophylline AUC in vivo.[10]
-
Compounds with higher IC₅₀ values, such as Daidzein , tend to produce weaker effects in vivo.[7]
-
The potent in vitro IC₅₀ of Pinocembrin (0.52 µM) leads to a strong prediction of a clinically relevant DDI.[12]
-
Interestingly, Rofecoxib demonstrates that even a moderate in vitro IC₅₀ (4.2 µM) can lead to a very strong in vivo interaction, highlighting that other factors, such as high in vivo exposure of the inhibitor, play a critical role.[12]
This relationship forms the basis of regulatory guidance, which often uses a cut-off value based on the ratio of the in vivo inhibitor concentration to the in vitro IC₅₀ or Kᵢ to trigger the need for a clinical DDI study.
Conclusion: An Integrated Approach to DDI Prediction
The correlation between in vitro CYP450 inhibition assays and in vivo activity is a cornerstone of modern drug development. While not a perfect one-to-one relationship, assays like the EROD screen for CYP1A2 provide invaluable, mechanistically grounded data. When interpreted correctly, these results allow researchers to rank-order compounds, prioritize those with a lower DDI risk, and design targeted, efficient clinical studies. By understanding the principles, executing robust protocols, and applying established IVIVE frameworks, scientists can confidently bridge the gap between the benchtop and the clinic, ultimately contributing to the development of safer medicines.
References
-
EROD assay protocol. (n.d.). Retrieved from [Link]
-
Jeong, H. G., & Lee, H. G. (2022). Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. Pharmaceuticals, 15(12), 1499. Retrieved from [Link]
-
Hilli, J., et al. (2019). Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam. CPT: Pharmacometrics & Systems Pharmacology, 8(5), 296-307. Retrieved from [Link]
-
Protocols.io. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ethoxyresorufin-O-deethylase – Knowledge and References. Retrieved from [Link]
-
Gex-Fabry, M., et al. (2002). Fluvoxamine-theophylline Interaction: Gap Between in Vitro and in Vivo Inhibition Constants Toward Cytochrome P4501A2. Clinical Pharmacology & Therapeutics, 71(4), 235-243. Retrieved from [Link]
-
Kim, Y. C., et al. (2008). Effects of CYP inducers and inhibitors on the pharmacokinetics of intravenous theophylline in rats: involvement of CYP1A1/2 in the formation of 1,3-DMU. Journal of Pharmacy and Pharmacology, 60(1), 71-76. Retrieved from [Link]
-
Hu, Z. P., et al. (2003). Effect of daidzein on CYP1A2 activity and pharmacokinetics of theophylline in healthy volunteers. European Journal of Clinical Pharmacology, 59(4), 329-333. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) EFFECTS OF THEOPHYLLINE ON CYP1A2-MEDIATED CAFFEINE BIOTRANSFORMATION IN HUMAN LIVER MICROSOMES. Retrieved from [Link]
-
ClinicalTrials.gov. (2009). Drug Interaction Study Between Quinine Sulfate and Theophylline. Retrieved from [Link]
-
PubMed. (2019). Physiologically-Based Pharmacokinetic Models for CYP1A2 Drug-Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam. Retrieved from [Link]
-
The Pharmaceutical Journal. (2014). Theophylline interactions. Retrieved from [Link]
-
Kim, D. H., et al. (2020). Screening of Human CYP1A2 and CYP3A4 Inhibitors from Seaweed In Silico and In Vitro. Marine Drugs, 18(12), 613. Retrieved from [Link]
-
ResearchGate. (2001). Fluvoxamine-theophylline interaction: Gap between in vitro and in vivo inhibition constants toward cytochrome P4501A2. Retrieved from [Link]
-
PubMed. (2008). In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions. Retrieved from [Link]
-
PubMed Central (PMC). (2017). The effect of CYP1A2 gene polymorphism on the metabolism of theophylline. Retrieved from [Link]
-
PubMed. (2002). Simultaneous assessment of the in vivo amount of CYP1A2 and CYP3A2 by the PKCYP-test using theophylline in rats. Retrieved from [Link]
-
PubMed. (2005). Theophylline pharmacokinetics: comparison of Cyp1a1(-/-) and Cyp1a2(-/-) knockout mice, humanized hCYP1A1_1A2 knock-in mice lacking either the mouse Cyp1a1 or Cyp1a2 gene, and Cyp1(+/+) wild-type mice. Retrieved from [Link]
-
PubMed Central (PMC). (2014). EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs. Retrieved from [Link]
-
ClinPGx. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response. Retrieved from [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 7. Effect of daidzein on CYP1A2 activity and pharmacokinetics of theophylline in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluvoxamine-theophylline interaction: gap between in vitro and in vivo inhibition constants toward cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Long-Chain p-Nitrophenyl Esters in Enzyme Studies
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is fundamental. Among the vast arsenal of available techniques, chromogenic assays utilizing p-nitrophenyl (pNP) esters have become a cornerstone for their simplicity and sensitivity, particularly in the study of hydrolases like lipases and esterases. This guide provides an in-depth comparison of long-chain p-nitrophenyl esters against other alternatives, supported by experimental data and detailed protocols, to inform substrate selection and experimental design.
The Core Principle: A Chromogenic Reaction
The utility of pNP esters lies in a straightforward enzymatic reaction. A hydrolase, such as a lipase or esterase, cleaves the ester bond of the pNP substrate. This reaction releases the fatty acid and p-nitrophenol. In a solution with a pH above its pKa of ~7, the p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and strongly absorbs light at wavelengths between 405 and 420 nm.[1][2] The rate of color formation is directly proportional to the enzyme's activity, allowing for continuous spectrophotometric monitoring.[3]
Caption: Experimental workflow for the spectrophotometric pNP ester assay.
Protocol 2: Alternative Titrimetric Assay (Outline)
This classic method provides a valuable point of comparison. [4][5]
-
Prepare Substrate Emulsion: An emulsion of a natural triglyceride (e.g., olive oil) in buffer with an emulsifier (e.g., gum arabic) is prepared.
-
Enzymatic Reaction: The lipase is added to the substrate emulsion in a reaction vessel maintained at a constant temperature and pH (e.g., pH 8.0) using a pH-stat.
-
Titration: As the lipase hydrolyzes the triglycerides, it releases fatty acids, causing the pH to drop. The pH-stat automatically adds a standardized solution of NaOH to maintain the set pH.
-
Calculate Activity: The rate of NaOH consumption is directly proportional to the rate of fatty acid release, and thus to the lipase activity.
Advanced Applications: Probing Enzyme Mechanisms
Beyond routine activity screening, pNP esters are sophisticated tools for mechanistic studies. In a notable example, they were used to probe the reaction of OleA, a unique thiolase enzyme. [6][7]Researchers demonstrated that while pNP esters alone could not complete the enzyme's full Claisen condensation reaction, co-incubation with an acyl-CoA substrate produced mixed products. [6]This revealed that the pNP ester delivers its acyl chain to a specific binding channel in the enzyme, providing the first direct evidence for the directionality of the reaction and opening a path to generate novel bioactive compounds. [7][8]
Conclusion
Long-chain p-nitrophenyl esters are invaluable substrates in enzyme studies, offering a unique combination of convenience for high-throughput screening and specificity for characterizing true lipases. Their primary advantage lies in their ability to mimic the natural long-chain substrates of lipases, providing physiologically relevant data crucial for basic research and drug development. However, their utility is intrinsically linked to the careful management of their poor aqueous solubility. By employing robust protocols that account for potential substrate aggregation and by selecting the optimal acyl chain length for the enzyme of interest, researchers can harness the full power of these chromogenic tools to generate accurate, reliable, and meaningful data.
References
-
National Institutes of Health. (1992). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. PubMed. Retrieved from [Link]
-
DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Retrieved from [Link] [9]25. Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of the long chain alkanoates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to Reproducibility and Accuracy in Cytochrome P450 Inhibition Assays: A Comparative Analysis of p-Nitrophenyl Nonyl Ether, Fluorescent, and Luminescent Methods
For researchers, scientists, and drug development professionals, the robust and accurate determination of cytochrome P450 (CYP) enzyme activity is a cornerstone of modern drug discovery and development. The potential for a new chemical entity to inhibit CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies with potentially severe clinical consequences. Consequently, the choice of in vitro assay methodology for assessing CYP inhibition is a critical decision that directly impacts the quality and reliability of preclinical data.
This guide provides an in-depth, objective comparison of three common assay platforms for measuring CYP inhibition: the traditional p-Nitrophenyl nonyl ether (pNPN-ether)-based colorimetric assay, fluorescent probe-based assays, and luminescence-based assays. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their reproducibility and accuracy, supported by experimental data from the literature. Our goal is to equip you with the necessary knowledge to make informed decisions about the most appropriate assay for your specific research needs.
The Foundational Principle: Measuring What Matters
At its core, an in vitro CYP inhibition assay aims to quantify the extent to which a test compound prevents a specific CYP isozyme from metabolizing a known substrate. The ideal assay is not only sensitive and specific but also highly reproducible and accurate, ensuring that the generated data, typically in the form of an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%), is a true reflection of the compound's inhibitory potential.
The Workhorse: this compound (pNPN-ether)-Based Colorimetric Assays
The O-dealkylation of p-nitrophenyl ethers, such as pNPN-ether, represents a classic approach to measuring CYP activity. This method relies on the enzymatic cleavage of the ether linkage by a CYP enzyme, which liberates the chromogenic product, p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 405 nm) after alkalinization of the solution.
Mechanism of Action
The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen and its insertion into a substrate. In the case of pNPN-ether, the enzyme hydroxylates the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal intermediate. This intermediate then non-enzymatically decomposes to yield p-nitrophenol and nonanal.[1]
Caption: Mechanism of pNPN-ether O-dealkylation by CYP enzymes.
Advantages:
-
Cost-Effective: The reagents and instrumentation (a standard spectrophotometer) are relatively inexpensive and widely available.
-
Simple and Robust: The assay principle is straightforward, making it easy to set up and perform.
Limitations:
-
Lower Sensitivity: Compared to fluorescent and luminescent methods, colorimetric assays generally have lower sensitivity, requiring higher concentrations of enzyme and substrate.[2]
-
Potential for Interference: The absorbance measurement can be affected by the color of the test compounds or turbidity in the sample.[2]
-
pH Sensitivity of Product: The absorbance of p-nitrophenol is pH-dependent, necessitating a consistent and alkaline final pH for accurate quantification.[3]
-
Lower Throughput: While adaptable to a 96-well format, the need for a stop solution and potential for interference can make it less amenable to high-throughput screening (HTS) compared to other methods.
The High-Throughput Contender: Fluorescent Probe-Based Assays
Fluorescence-based assays have gained widespread adoption in drug discovery for their high sensitivity and amenability to HTS formats.[4] These assays utilize "pro-fluorescent" substrates that are non-fluorescent or weakly fluorescent until they are metabolized by a CYP enzyme into a highly fluorescent product. A variety of coumarin and fluorescein derivatives have been developed as isoform-specific substrates for different CYPs.[5]
Mechanism of Action
The mechanism is analogous to the pNPN-ether assay, typically involving an O-dealkylation reaction. For example, 7-ethoxycoumarin is de-ethylated by CYP1A2 to produce the highly fluorescent 7-hydroxycoumarin. The increase in fluorescence intensity is directly proportional to the enzyme activity and is monitored using a fluorescence microplate reader.
Caption: General mechanism of a fluorescent probe-based CYP assay.
Advantages:
-
High Sensitivity: Fluorometric assays are significantly more sensitive than colorimetric assays, allowing for the use of lower enzyme and substrate concentrations.[2]
-
High-Throughput Compatibility: These assays are well-suited for 96- and 384-well plate formats, enabling rapid screening of large compound libraries.[4]
-
Real-Time Monitoring: Kinetic assays can be performed by continuously monitoring the fluorescence signal over time.
Limitations:
-
Compound Interference: Test compounds that are themselves fluorescent or that quench fluorescence can interfere with the assay, leading to false-positive or false-negative results.
-
Substrate Specificity: While many isoform-specific fluorescent probes are available, some may be metabolized by multiple CYP enzymes, potentially leading to a lack of specificity.[5]
-
Cost: Fluorescent probes and the required instrumentation (a fluorescence plate reader) are generally more expensive than those for colorimetric assays.
The Pinnacle of Sensitivity: Luminescence-Based Assays
Luminescence-based assays, such as the P450-Glo™ systems, represent a highly sensitive and robust platform for measuring CYP activity. These assays utilize proluciferin substrates, which are derivatives of beetle luciferin that are not substrates for luciferase. Upon metabolism by a CYP enzyme, the proluciferin is converted to luciferin, which then serves as a substrate for luciferase in a coupled reaction that generates a "glow-type" luminescent signal. The intensity of the light produced is directly proportional to the CYP activity.
Mechanism of Action
The first step is the CYP-mediated conversion of a proluciferin derivative to luciferin. In the second step, the newly formed luciferin reacts with luciferase in the presence of ATP and oxygen to produce light. This two-step, homogenous assay format is highly sensitive and has a broad dynamic range.
Caption: Mechanism of a luminescence-based CYP assay (e.g., P450-Glo™).
Advantages:
-
Exceptional Sensitivity: Luminescent assays are generally the most sensitive of the three methods, allowing for very low enzyme concentrations and minimizing non-specific binding of test compounds.[4]
-
Low Background and Interference: The "glow-type" luminescence produces a stable signal with very low background, and the detection method is less susceptible to interference from fluorescent or colored compounds compared to the other methods.[4]
-
High-Throughput and Automation-Friendly: The homogenous "add-and-read" format is highly amenable to automation and high-throughput screening.[6]
Limitations:
-
Cost: Luminescence-based assay kits and the required luminometer are typically the most expensive option.
-
Potential for Luciferase Inhibition: Although formulations are designed to minimize this, there is a possibility that test compounds could directly inhibit the luciferase enzyme, leading to false-positive results for CYP inhibition.
Comparative Analysis: Reproducibility and Accuracy
The ultimate measure of an assay's utility lies in its ability to produce reliable and reproducible data. Key parameters for evaluating assay performance include the coefficient of variation (CV%), which is a measure of precision, and the Z'-factor, which is a statistical indicator of assay quality for high-throughput screens. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[7]
| Parameter | This compound Assay | Fluorescent Probe Assay | Luminescence Assay (P450-Glo™) |
| Principle | Colorimetric | Fluorometric | Bioluminescent |
| Relative Sensitivity | Low | High | Very High |
| Throughput | Low to Medium | High | High |
| Typical CV% | < 15% | < 10% | < 10% |
| Typical Z'-Factor | 0.4 - 0.6 | > 0.7 | > 0.8 |
| Potential for Interference | Compound color, turbidity, pH | Compound fluorescence, quenching | Luciferase inhibition |
| Cost (Reagents & Instrument) | Low | Medium | High |
Note: The values in this table are representative and can vary depending on the specific assay conditions, CYP isozyme, and laboratory practices.
A comparative study of different CYP inhibition assays revealed that while all three types of assays could generally predict clinically observed drug-drug interactions, there were some notable differences in the IC50 values obtained, particularly for certain CYP isozymes.[8][9] Fluorescent and luminescent assays are often favored for their robustness and high reproducibility in HTS formats. For instance, a study validating a fluorescent probe-based CYP inhibition assay reported the method to be robust, efficient, and highly reproducible.
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, it is crucial to follow well-defined and validated protocols. Below are representative, step-by-step methodologies for each assay type.
Experimental Workflow Overview
Sources
- 1. courses.washington.edu [courses.washington.edu]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of p-Nitrophenyl Nonyl Ether: A Guide to Safe and Compliant Practices
Core Directive: Prioritizing Safety Through Proactive Management
The disposal of p-Nitrophenyl nonyl ether should not be an afterthought but rather an integral part of its lifecycle management in the laboratory. The primary hazards to consider are:
-
Peroxide Formation: Like many ethers, this compound can form shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light. This risk increases with storage time and concentration.
-
Toxicity: Nitrophenolic compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin, and may cause damage to organs through prolonged or repeated exposure. Nonylphenol ethoxylates, which are structurally related, are recognized as endocrine disruptors and are toxic to aquatic life.
-
Environmental Hazard: Nitrophenols and nonylphenols are known to be toxic to aquatic organisms and can persist in the environment. Therefore, disposal down the drain is strictly prohibited.
Hazard Assessment and Pre-Disposal Evaluation
Before initiating disposal, a thorough assessment of the this compound container and its contents is mandatory.
Peroxide Detection: A Critical Safety Check
The potential for peroxide formation in ethers is a significant and often underestimated danger. All containers of this compound must be tested for peroxides before disposal, especially if they have been open for an extended period or if the date of receipt and opening are unknown.
Visual Inspection:
-
Carefully examine the container for the presence of crystals, a viscous liquid layer, or a cloudy appearance, particularly around the cap. If any of these signs are present, do not handle the container. It may be shock-sensitive. In such cases, contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal service immediately.
Chemical Testing for Peroxides:
If the liquid is clear and free of visible crystals, proceed with peroxide testing. Commercially available peroxide test strips are a reliable method.
Experimental Protocol: Peroxide Testing with Quantofix® Strips
-
Dip the test strip into the this compound for 1 second.
-
Shake off any excess liquid.
-
Allow the solvent to evaporate from the test strip.
-
After the solvent has evaporated, add one drop of deionized water to the test pad.
-
Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in parts per million (ppm).
Interpreting the Results:
| Peroxide Concentration | Action Required |
| < 100 ppm | The material is considered safe for handling and can be prepared for disposal following the procedures outlined below. |
| ≥ 100 ppm | The material is considered a high-risk peroxide former. Do not attempt to treat or dispose of it yourself. Contact your institution's EHS office or a professional hazardous waste disposal service for guidance. The material may require specialized handling and disposal. |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on its properties as an ether and the presence of the nitrophenyl group, this compound must be classified as a hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
Step 3: Packaging for Disposal
Proper packaging is crucial for the safe transport and disposal of hazardous waste.
-
Container Selection: Use a container that is compatible with this compound. The original container is often the best choice. If a different container is used, it must be clean, in good condition, and have a secure, leak-proof lid.
-
Labeling: As soon as the first drop of waste is added to the container, it must be labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the chemical (e.g., "Flammable," "Peroxide-Former," "Toxic")
-
The date the waste was first added to the container.
-
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with certified disposal vendors.
-
Provide Necessary Information: Be prepared to provide the disposal company with the following information:
-
The full chemical name and CAS number (86702-46-7)
-
The quantity of waste
-
The results of the peroxide test
-
A description of the container
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS office or emergency response team.
-
Prevent unauthorized personnel from entering the area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A Researcher's Guide to the Safe Handling of p-Nitrophenyl Nonyl Ether
Understanding the Hazard: The "Why" Behind the Precautions
p-Nitrophenyl nonyl ether belongs to the nitrophenyl ether class of compounds. The primary toxicological concern stems from the nitrophenyl group, which is known for its potential health effects. Based on data from analogous compounds, this compound should be treated as a substance that may be harmful if inhaled, swallowed, or absorbed through the skin.[1] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1]
The core principle of our safety protocol is the prevention of exposure. Nitrophenols, the parent class, can cause irritation to the skin, eyes, and respiratory tract.[2] Systemic effects are also a concern, making dermal and inhalation exposure routes particularly critical to control. Therefore, all handling procedures are designed to minimize direct contact and the generation of aerosols or vapors.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. All personnel must be trained in the proper donning, doffing, and disposal of PPE. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety glasses or goggles. A face shield is required if there is a significant splash hazard. | Protects against accidental splashes of the liquid, which may cause eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin absorption, a primary route of exposure. Gloves must be inspected for integrity before each use and disposed of immediately after handling or if contamination is suspected.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>100 mL). | Protects skin on the arms and body from accidental spills and contamination.[1] |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator should be used. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]
Safe Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.
-
Dispensing: Handle the liquid carefully to avoid splashing. Keep containers tightly closed when not in use.
-
During Use: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[1][2] Contaminated work clothes should be laundered by individuals informed of the hazards before reuse.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][4]
Disposal Plan: The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including excess material and contaminated disposables (e.g., pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[6]
-
Containerization: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene) with a secure lid. Label the container clearly with "Hazardous Waste" and the full chemical name.[6]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Incineration under controlled conditions is the preferred method for nitrophenols.[7] Do not dispose of this chemical down the drain or in the regular trash.[1][6]
Emergency Procedures: A Step-by-Step Response
Rapid and correct response to an exposure or spill is critical.
First Aid Measures:
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Response Workflow:
The following diagram outlines the procedural flow for responding to a spill of this compound.
Caption: Workflow for this compound spill response.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Nitrophenol. NJ.gov. [Link]
-
Georganics Ltd. (2011). Safety Data Sheet: 4-NITROPHENYL OCTYL ETHER. Georganics. [Link]
-
U.S. Environmental Protection Agency (EPA). (2002). Provisional Peer Reviewed Toxicity Values for p-Nitrophenol. EPA.gov. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
